molecular formula C7H6BrN3 B1528159 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1216301-85-7

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1528159
CAS No.: 1216301-85-7
M. Wt: 212.05 g/mol
InChI Key: NSPWKKCAECFRFU-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1216301-85-7) is a versatile chemical intermediate in medicinal chemistry and drug discovery research. The (1,2,4)triazolo[4,3-a]pyridine (TZP) scaffold is a privileged structure in pharmaceutical development, known for its broad-spectrum biological activities . This bromo- and methyl-substituted derivative is particularly valuable for its reactivity, serving as a key synthetic building block. It is a crucial precursor in the synthesis of more complex TZP derivatives that are explored as potential therapeutic agents . For instance, this core structure has been utilized in the development of novel compounds evaluated for the treatment of Concanavalin A-induced autoimmune hepatitis, where structural optimization at the C-6 and C-8 positions led to potent inhibitors of nitric oxide (NO) release and pro-inflammatory cytokines . Furthermore, the triazolopyridine scaffold is being investigated in other research areas, including the synthesis of molecules that show promising anti-tumor activity by inducing differentiation in neuroblastoma cancer cells . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWKKCAECFRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine: Properties, Reactivity, and Applications

Introduction: Navigating Isomeric Specificity and Synthetic Potential

This guide provides a comprehensive technical overview of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. It is crucial to distinguish this compound from its isomer, 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine. While structurally similar, the fusion of the triazole and pyridine rings differs, leading to distinct chemical and electronic properties. This document focuses specifically on the commercially available and more extensively characterized [1,5-a] isomer (CAS No: 899429-04-0), a molecule prized for its utility as a versatile intermediate.[1]

The strategic placement of a bromine atom on the electron-rich pyridine ring, combined with the unique triazolopyridine scaffold, makes this compound a valuable precursor for creating complex molecular architectures, particularly in the development of kinase inhibitors for therapeutic applications.[3][4] This guide will delve into its core physical and chemical properties, explore its reactivity with an emphasis on synthetic applications, and provide practical protocols for its handling and characterization.

Section 1: Core Molecular and Physical Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a solid at room temperature, a common characteristic for rigid, heterocyclic systems of this molecular weight.[5] A summary of its key identifiers and physical characteristics is presented below.

PropertyValueSource
CAS Number 899429-04-0[1]
Molecular Formula C₇H₆BrN₃[1][4]
Molecular Weight 212.05 g/mol [1][4]
Physical Form Solid[5]
Purity Typically ≥97-98%[4][5]
Storage Store at room temperature[5]
InChI Key OYGHORQLTGXZKY-UHFFFAOYSA-N[5]
SMILES Cc1cc(Br)cn2ncnc12

Note: Experimental data such as melting point, boiling point, and specific solubility are not consistently reported by major suppliers. Researchers should assume responsibility for confirming product identity and purity via analytical methods upon receipt.

Section 2: Chemical Structure and Reactivity Profile

The reactivity of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is dominated by the interplay between the fused heterocyclic core and the C6-bromine substituent. This structure is an excellent platform for diversification through modern synthetic methods.

chemical_structure cluster_molecule 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine N1 N C8 C N1->C8 N2 N N2->N1 C3 C C3->N2 N4 N N4->C3 C5 C C5->N1 C5->N4 C6 C C6->C5 C6_Br Br C6->C6_Br C7 C C7->C6 C8->C7 C8_Me CH₃ C8->C8_Me

Caption: Chemical structure of the [1,5-a] isomer.

Key Reactive Site: The C6-Bromine Bond

The bromine atom at the 6-position is the primary handle for synthetic modification. Its position on the pyridine ring makes it highly susceptible to palladium-catalyzed cross-coupling reactions. This synthetic versatility is a cornerstone of its value in drug discovery and materials science.[6]

Common Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a critical step in the synthesis of many bioactive molecules.

  • Stille Coupling: C-C bond formation using organostannane reagents.

The triazolopyridine core is generally stable under these conditions, allowing for selective functionalization at the bromine-bearing carbon. This predictable reactivity is essential for building molecular libraries for screening and lead optimization.

Suzuki_Coupling Workflow: Suzuki Cross-Coupling Reaction cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM 6-Bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) SM->Catalyst + BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product 6-Aryl-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Catalyst->Product Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Section 3: Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active agents.[4] The triazolopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature nitrogen-containing heterocyclic cores. These structures often serve as scaffolds that can be decorated with substituents to target the ATP-binding site of specific kinases, which are crucial targets in oncology.[3][6] The ability to easily diversify the 6-position of this molecule allows for the rapid generation of analogues to probe structure-activity relationships (SAR).

  • Central Nervous System (CNS) Agents: Fused heterocyclic systems are prevalent in drugs targeting CNS receptors due to their rigid conformations and ability to be tailored for blood-brain barrier penetration.

  • Agrochemicals: The principles of designing bioactive molecules for human health are often transferable to agriculture. This compound's scaffold can be used to develop new herbicides and pesticides.[3]

Section 4: Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is classified as a harmful and irritant substance.

GHS Hazard Information: [5][7]

  • H302: Harmful if swallowed.[5][7]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7]

Recommended Precautions: [5][8][9]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][9]

Section 5: Experimental Protocols

The following protocols are representative methodologies for the characterization and use of this compound.

Protocol 1: ¹H NMR Spectroscopic Analysis

Objective: To confirm the identity and assess the purity of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer.

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 400 or 500 MHz field strength, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the relevant peaks. The expected chemical shifts and coupling constants should be compared against a reference spectrum or predicted values to confirm the structure.

Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid

Objective: To demonstrate the synthetic utility of the compound by forming 8-methyl-6-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

References

  • Sigma-Aldrich. 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/733857]

  • PubChem. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/116989928]

  • Sigma-Aldrich. 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine Properties. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ed69a]

  • MySkinRecipes. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. [URL: https://www.myskinrecipes.com/shop/th/products/reagent-133802-methyl-6-bromo-1-2-4-triazolo-1-5-a-pyridine-8-carboxylate-97]

  • Sigma-Aldrich. 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023243]

  • Thermo Fisher Scientific. Pyridine Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=AC131940010]
  • Penghui Synthesis. Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. [URL: https://www.penghuisynthesis.com/product/6-bromo-7-methyl-1-2-4-triazolo-1-5-a-pyridine-cas-1172534-83-6]

  • PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54595855]
  • PubChem. 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12562545]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-pyridine-derivatives-in-modern-drug-discovery-34537719.html]
  • Echemi. 8-Bromo[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheets. [URL: https://www.echemi.com/sds/8-bromo-[1][2][3]triazolo[4,3-a]pyridine-cas-1126824-74-5.html]

Sources

structure and synthesis of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] This guide provides a detailed exploration of a specific derivative, 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine, focusing on its molecular structure and a proposed, robust synthetic pathway. The synthesis is grounded in established chemical principles for the formation of fused heterocyclic systems, offering insights into reaction mechanisms and experimental considerations. This document is intended to serve as a technical resource for researchers engaged in the synthesis of novel heterocyclic entities for drug discovery and development.

Introduction: The Significance of the Triazolopyridine Core

Triazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a triazole and a pyridine ring.[3] Their structural diversity, arising from different ring fusion patterns and nitrogen atom placements, has led to a wide array of pharmacological applications.[2][3] The[1][2][3]triazolo[4,3-a]pyridine isomer is of particular interest, with derivatives exhibiting antidepressant, anxiolytic, and hypnotic effects.[4] The incorporation of a bromine atom and a methyl group, as in 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine, offers opportunities for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The bromine atom can serve as a handle for cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties.

Molecular Structure and Properties

The chemical structure of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine is characterized by a fused ring system where a 1,2,4-triazole ring is attached to a pyridine ring. The bromine and methyl substituents are located at positions 6 and 8, respectively.

Key Structural Features:

  • Fused Heterocyclic Core: The planar, aromatic nature of the fused ring system contributes to the molecule's stability and influences its interaction with biological targets.

  • Bromo Substituent: The electron-withdrawing nature of the bromine atom at position 6 can impact the electron density of the ring system, affecting its reactivity and potential for intermolecular interactions.

  • Methyl Substituent: The methyl group at position 8 provides a lipophilic character and can influence the molecule's binding affinity and metabolic stability.

A diagram of the molecular structure is presented below:

Caption: Molecular structure of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
XLogP3 ~2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine

The synthesis of the target compound can be achieved through a multi-step process, beginning with a suitably substituted pyridine derivative. A plausible and efficient synthetic route involves the preparation of a key intermediate, 2-hydrazinyl-3-methyl-5-bromopyridine, followed by cyclization to form the desired triazole ring.

Overall Synthetic Scheme

The proposed synthetic pathway is illustrated in the following workflow diagram:

G start 5-Bromo-2-chloro-3-methylpyridine intermediate1 2-Hydrazinyl-5-bromo-3-methylpyridine start->intermediate1 Hydrazine hydrate product 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine intermediate1->product Triethyl orthoformate, Acetic acid

Caption: Proposed synthetic workflow for 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-5-bromo-3-methylpyridine

This initial step involves the nucleophilic substitution of the chloro group in 5-bromo-2-chloro-3-methylpyridine with hydrazine.

  • Rationale: Hydrazine hydrate is a potent nucleophile that readily displaces the chloride at the 2-position of the pyridine ring. The reaction is typically carried out in a suitable solvent at elevated temperatures to ensure a reasonable reaction rate.

Protocol:

  • To a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydrazinyl-5-bromo-3-methylpyridine.

Step 2: Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine

The final step is the cyclization of the hydrazinylpyridine intermediate to form the fused triazole ring. This is a classic method for the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[5]

  • Rationale: Triethyl orthoformate serves as a one-carbon source for the formation of the triazole ring. The reaction is typically acid-catalyzed, with acetic acid being a common choice. The mechanism involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic triazolopyridine.

Protocol:

  • Dissolve 2-hydrazinyl-5-bromo-3-methylpyridine (1.0 eq) in triethyl orthoformate (excess).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Reaction Mechanism

The cyclization reaction is a key step in the synthesis. The proposed mechanism is outlined below:

G cluster_0 Mechanism of Triazole Ring Formation A 2-Hydrazinyl-5-bromo-3-methylpyridine C Intermediate Hydrazone A->C + H⁺, - EtOH B Triethyl orthoformate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E - EtOH, - H⁺

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Characterization

The identity and purity of the synthesized 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine and triazole rings will appear as distinct signals in the downfield region. The methyl protons will appear as a singlet in the upfield region. The chemical shifts will be influenced by the bromo substituent.
¹³C NMR Signals corresponding to the carbon atoms of the fused ring system and the methyl group will be observed. The carbon attached to the bromine will be significantly shifted.
Mass Spec The molecular ion peak corresponding to the mass of the compound (m/z ~211/213 for the bromine isotopes) should be observed.
IR Spec Characteristic absorption bands for C=N, C=C, and C-H stretching vibrations of the aromatic system will be present.

Conclusion

This technical guide has detailed the structure and a proposed synthetic route for 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine. The presented synthesis is based on well-established methodologies for the construction of the triazolopyridine core and is expected to be a reliable method for accessing this valuable compound. The versatility of the bromo substituent opens up avenues for further derivatization, making this molecule a key building block for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

  • Triazolopyridine. Grok. Available at: [Link]

  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization... ResearchGate. Available at: [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

Sources

The Diverse Biological Landscape of Triazolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The fused heterocyclic scaffold of triazolopyridine has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the pharmacological attributes of triazolopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the core mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower further investigation and therapeutic development.

Section 1: Anticancer Activity: Targeting Key Oncogenic Pathways

Triazolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for tumor growth and survival.[1]

Mechanism of Action: Kinase Inhibition

Many triazolopyridine-based compounds exert their anticancer effects by functioning as ATP-competitive inhibitors at the active sites of key kinases. This inhibition disrupts downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.

Certain pyrazolo-[4,3-e][2][3][4]triazolopyrimidine derivatives have shown potent antiproliferative activity against cancer cell lines that overexpress EGFR, such as cervical (HeLa) and breast (HCC1937) cancer cells.[4][5] These compounds bind to the ATP-binding site of EGFR, inhibiting its activation and subsequently blocking the downstream Akt and Erk1/2 signaling pathways.[4][5] This leads to cell cycle arrest and apoptosis in cancer cells.[4]

Signaling Pathway: EGFR Inhibition by Triazolopyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes Triazolo Triazolopyrimidine Derivative Triazolo->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition by triazolopyrimidine derivatives.

A series of[2][3][4]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 kinases.[6] The c-Met proto-oncogene is implicated in tumorigenesis and metastasis, while VEGFR-2 is a key mediator of angiogenesis. Dual inhibition of these kinases presents a powerful strategy to simultaneously target cancer cell proliferation and the blood supply that sustains tumors. One promising compound, 17l, demonstrated excellent antiproliferative activities against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[6]

A novel triazolopyridine derivative, TI-12403, has been identified as a potent inhibitor of tankyrase (TNKS).[7][8] TNKS is involved in the WNT/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[7] By inhibiting TNKS, TI-12403 stabilizes AXIN2, leading to a reduction in active β-catenin and the downregulation of its target genes.[7][8] This compound has shown antitumor activity in colorectal cancer cells and in a DLD-1 xenograft mouse model.[7]

The bromodomain-containing protein 4 (BRD4), a member of the BET family, has emerged as a promising target in cancer therapy due to its role as an epigenetic reader.[9] A series of triazolopyridine derivatives have been developed as novel BRD4 inhibitors.[9] One notable compound, 12m, exhibited potent BRD4 BD1 inhibitory activity and demonstrated excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, which is superior to the well-known BET inhibitor (+)-JQ1.[9] Molecular docking studies revealed that this compound binds to the acetyl-lysine binding site of BRD4 BD1.[9]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Seed cancer cell lines (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours.

  • Treat the cells with various concentrations of the triazolopyridine derivatives and a positive control (e.g., foretinib) for 48-72 hours.[6]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western blotting is used to detect specific proteins in a sample and can be employed to verify the inhibition of signaling pathways.

Protocol:

  • Treat cancer cells with the triazolopyridine derivative at its IC50 concentration for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, Akt, Erk1/2) overnight at 4°C.[5]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Anticancer Evaluation

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Triazolopyridine Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Screening western Western Blot (Pathway Analysis) mtt->western Mechanism of Action kinase Kinase Inhibition Assay mtt->kinase Target Identification xenograft Xenograft Mouse Model western->xenograft Lead Compound kinase->xenograft Lead Compound toxicity Toxicity Studies xenograft->toxicity Safety Profile

Caption: A typical workflow for the evaluation of anticancer activity of triazolopyridine derivatives.

Quantitative Data Summary
Compound ClassTarget(s)Cancer Cell LineIC50 (µM)Reference
Pyrazolo[2][3][4]triazolopyrimidineEGFRHCC19377.01[4]
Pyrazolo[2][3][4]triazolopyrimidineEGFRHeLa11[4][5]
[2][3][4]Triazolo[4,3-a]pyrazine (17l)c-Met, VEGFR-2A5490.98[6]
[2][3][4]Triazolo[4,3-a]pyrazine (17l)c-Met, VEGFR-2MCF-71.05[6]
[2][3][4]Triazolo[4,3-a]pyrazine (17l)c-Met, VEGFR-2HeLa1.28[6]
Triazolopyridine (12m)BRD4MV4-110.02[9]

Section 2: Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazolopyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]

Mechanism of Action

The antimicrobial mechanisms of triazolopyridine derivatives are diverse. Some compounds are believed to disrupt the bacterial cell membrane, while others may inhibit essential enzymes like DNA gyrase and topoisomerase IV.[12]

Antibacterial and Antifungal Spectrum

Novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12] Notably, compound 2e exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[12] Furthermore, certain pyridine and triazolopyridine derivatives have shown promising antifungal activity against Candida albicans and Aspergillus niger, with efficacy comparable to the standard drug fluconazole.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The microbroth dilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

  • Prepare a series of twofold dilutions of the triazolopyridine compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 3: Anti-inflammatory and Immunomodulatory Effects

Triazolopyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key kinases involved in inflammatory signaling cascades.

Mechanism of Action: Targeting Inflammatory Kinases

Triazolopyridines have been successfully developed as selective inhibitors of Janus kinase 1 (JAK1).[3][14] JAKs are crucial for the signaling of multiple cytokines that drive inflammatory responses.[3] Filgotinib (GLPG0634), a triazolopyridine-based selective JAK1 inhibitor, has shown therapeutic potential in autoimmune diseases like rheumatoid arthritis and Crohn's disease.[3]

A series of triazolopyridine-oxazole based compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

A novel triazolopyridine-based compound, CC-509, is a potent inhibitor of spleen tyrosine kinase (Syk).[15] Syk plays a central role in immunoreceptor (FcR) signaling and is critical for the activation of various immune cells.[15] Inhibition of Syk can therefore modulate antibody-dependent immune responses and has shown efficacy in preclinical models of arthritis.[15]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Administer the triazolopyridine derivative or a reference drug (e.g., Ibuprofen) orally or intraperitoneally to rats.

  • After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).

Section 4: Central Nervous System (CNS) Applications

The versatility of the triazolopyridine scaffold extends to the central nervous system, with derivatives showing potential in treating neurological disorders such as epilepsy and Alzheimer's disease.[16][17][18]

Anticonvulsant Activity

Several triazolopyrimidine derivatives have demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models.[17][18] One of the most potent compounds, 6d, exhibited a median effective dose (ED50) of 15.8 mg/kg in the MES model and 14.1 mg/kg in the PTZ model.[17][18] The mechanism of action for some of these compounds is believed to involve the GABAergic system, specifically interacting with the benzodiazepine (BZD) receptor on the GABAA receptor complex.[17][18]

Potential in Alzheimer's Disease

Triazole-containing derivatives are being explored as potential therapeutic agents for Alzheimer's disease.[16] While the specific mechanisms are still under investigation, their ability to interact with various CNS targets makes them an attractive scaffold for the development of multi-target drugs for this complex neurodegenerative disorder.

Conclusion

The triazolopyridine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. From potent and selective kinase inhibitors for cancer and inflammatory diseases to novel antimicrobial and CNS-active agents, the therapeutic potential of these derivatives is vast. The insights and protocols provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective medicines.

References

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  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
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  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflamm
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Unlocking the Therapeutic Potential of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide navigates the promising, yet uncharted, therapeutic landscape of 6-bromo-8-methyl-triazolo[4,3-A]pyridine. The triazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent ability to interact with a wide array of biological targets makes any novel derivative, such as the one under discussion, a compelling subject for therapeutic exploration. This guide provides a comprehensive analysis of potential therapeutic targets for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, grounded in a meticulous examination of structure-activity relationships (SAR) within the broader triazolopyridine class, and outlines a robust, multi-pronged strategy for target validation.

The Triazolopyridine Scaffold: A Foundation of Diverse Bioactivity

The triazolo[4,3-a]pyridine core is a rigid, planar heterocyclic system rich in nitrogen atoms that can act as hydrogen bond acceptors and donors, as well as participate in metal coordination. This chemical versatility underpins its ability to bind to a diverse range of protein targets, including enzymes and receptors.[1] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Inhibition of various kinases, epigenetic targets, and signaling pathways crucial for tumor growth and survival.[3][4]

  • Anti-inflammatory: Modulation of key inflammatory mediators and signaling cascades.[5]

  • Antimicrobial: Activity against a range of bacterial and fungal pathogens.[6]

  • Neurological: Including antidepressant and anxiolytic effects.[2]

The specific biological activity of a triazolopyridine derivative is exquisitely controlled by the nature and position of its substituents. The 6-bromo and 8-methyl groups of the titular compound are therefore critical determinants of its therapeutic potential.

Decoding the Substituents: A Rationale for Target Prioritization

A comprehensive analysis of published structure-activity relationship (SAR) studies on triazolopyridine derivatives allows for the formulation of informed hypotheses regarding the most probable therapeutic targets for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine.

The Significance of the 6-Bromo Substitution

The presence of a halogen atom, particularly bromine, at the 6-position of the triazolopyridine ring is a key structural feature. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, where the halogen atom acts as a Lewis acid, interacting with electron-rich atoms like oxygen or the π-systems of aromatic rings.[7] In the context of kinase inhibitors, a halogen at this position can form a crucial interaction with the "gatekeeper" residue at the back of the ATP-binding pocket, often leading to enhanced potency and selectivity.[8]

The Influence of the 8-Methyl Group

The 8-methyl group, while seemingly a simple alkyl substituent, can play a significant role in target recognition and binding. It can contribute to hydrophobic interactions within a binding pocket, and its steric bulk can influence the overall conformation of the molecule, favoring binding to specific protein topologies. For instance, in the development of Smoothened antagonists, substitutions at the 8-position of the triazolo[4,3-a]pyridine core were found to be critical for potent inhibitory activity.[9]

Prioritized Potential Therapeutic Targets

Based on the structural features of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and the extensive SAR data available for the triazolopyridine class, the following therapeutic targets are prioritized for investigation:

Table 1: Prioritized Potential Therapeutic Targets for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

Target ClassSpecific ExamplesRationale for Prioritization
Protein Kinases p38 MAP Kinase, c-Met, Spleen Tyrosine Kinase (Syk) The 6-bromo substituent strongly suggests the potential for potent kinase inhibition through halogen bonding with the gatekeeper residue. The 8-methyl group can provide additional hydrophobic interactions within the ATP-binding site.
Epigenetic Targets Bromodomain-containing protein 4 (BRD4) The triazolo[4,3-a]pyridine scaffold is a known pharmacophore for BRD4 inhibition. The 8-methyl group could potentially occupy a hydrophobic pocket within the acetyl-lysine binding site.
Hedgehog Signaling Pathway Smoothened (SMO) Derivatives of[1][8][9]triazolo[4,3-a]pyridine with substitution at the 8-position have been identified as potent SMO antagonists.[9]
Inflammatory Enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) The[1][8][9]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for IDO1 inhibition, with the triazole nitrogen coordinating with the heme iron.[10]

A Strategic Framework for Target Validation

A systematic and multi-tiered approach is essential to definitively identify and validate the therapeutic target(s) of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. The following experimental workflow is proposed:

experimental_workflow cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Hit Validation & Mechanism of Action cluster_3 Tier 4: In Vivo Proof-of-Concept phenotypic_screening Phenotypic Screening (e.g., NCI-60 cancer cell line panel, anti-inflammatory & antimicrobial assays) kinome_scan Kinome-wide Profiling (e.g., KINOMEscan) phenotypic_screening->kinome_scan Identifies broad activity brome_scan Bromodomain Profiling (e.g., BROMOscan) phenotypic_screening->brome_scan Identifies broad activity gpcr_panel GPCR Panel Screening phenotypic_screening->gpcr_panel Identifies broad activity biochemical_assays Biochemical Assays (IC50/Ki determination) kinome_scan->biochemical_assays Identifies kinase hits brome_scan->biochemical_assays Identifies bromodomain hits gpcr_panel->biochemical_assays Identifies GPCR hits cellular_assays Cellular Target Engagement (e.g., NanoBRET, CETSA) biochemical_assays->cellular_assays Confirms direct binding pathway_analysis Downstream Pathway Analysis (Western Blot, qPCR) cellular_assays->pathway_analysis Confirms cellular activity animal_models Disease-relevant Animal Models (e.g., Xenograft, Arthritis models) pathway_analysis->animal_models Elucidates mechanism

Figure 1: A tiered experimental workflow for the identification and validation of therapeutic targets for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine.

Tier 1: Broad Phenotypic Screening

The initial step involves broad phenotypic screening to identify the general biological activities of the compound.

Protocol 1: NCI-60 Human Tumor Cell Line Screen

  • Objective: To assess the anticancer activity of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine across a diverse panel of human cancer cell lines.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening against their panel of 60 human cancer cell lines.

    • The screening is typically performed at a single high concentration (e.g., 10 µM) to identify initial activity.

    • If significant growth inhibition is observed, a five-dose response curve is generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.

  • Data Analysis: The COMPARE algorithm can be used to correlate the compound's pattern of activity with those of known anticancer agents in the NCI database, providing initial clues about its mechanism of action.

Tier 2: Target Class Identification

Based on the phenotypic screening results, more focused, target class-specific screening should be performed.

Protocol 2: Kinome-wide Profiling (e.g., KINOMEscan™)

  • Objective: To identify potential kinase targets of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine.

  • Methodology:

    • Submit the compound to a commercial vendor (e.g., DiscoverX) for screening against a large panel of recombinant human kinases (typically >400).

    • The assay is based on a competition binding assay where the compound's ability to displace a ligand from the kinase active site is measured.

  • Data Analysis: The results are typically presented as a percentage of control, with lower percentages indicating stronger binding. A "hit" is usually defined as a compound that causes >90% inhibition at a given concentration (e.g., 1 µM).

Tier 3: Hit Validation and Mechanism of Action Elucidation

Positive hits from Tier 2 screening must be validated through orthogonal assays.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Objective: To determine the IC50 value of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine against a specific kinase hit.

  • Methodology:

    • Set up a kinase reaction containing the purified recombinant kinase, its specific substrate, and ATP.

    • Add varying concentrations of the compound to the reaction.

    • After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

signal_pathway Compound 6-Bromo-8-methyl- triazolo[4,3-A]pyridine TargetKinase Target Kinase (e.g., p38, c-Met) Compound->TargetKinase Inhibition Phosphorylation Phosphorylation TargetKinase->Phosphorylation Catalyzes DownstreamSubstrate Downstream Substrate CellularResponse Cellular Response (e.g., Proliferation, Inflammation) DownstreamSubstrate->CellularResponse Regulates Phosphorylation->DownstreamSubstrate

Figure 2: A simplified signaling pathway illustrating the potential mechanism of action of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine as a kinase inhibitor.

Tier 4: In Vivo Proof-of-Concept

The most promising compounds with confirmed cellular activity should be advanced to in vivo models.

Protocol 4: Mouse Xenograft Model for Anticancer Activity

  • Objective: To evaluate the in vivo efficacy of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in a relevant cancer model.

  • Methodology:

    • Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into vehicle control and treatment groups.

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

    • Monitor tumor growth over time using caliper measurements.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

6-Bromo-8-methyl-triazolo[4,3-A]pyridine represents a novel chemical entity with significant therapeutic potential, owing to its privileged triazolopyridine core and strategic substitutions. The systematic, multi-tiered approach outlined in this guide, from broad phenotypic screening to in vivo proof-of-concept studies, provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic target(s). The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent for a range of diseases, most notably cancer and inflammatory disorders. Further optimization of the lead compound through medicinal chemistry efforts, guided by the SAR data generated, will be a critical next step in translating this promising molecule into a clinical candidate.

References

  • Triazolopyridine. Wikipedia. [Link][2]

  • Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. PMC. [Link][8]

  • Discovery of[1][8][9]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link][11]

  • Design,Synthesis And Biological Evaluation Of 8-chloro-[1][8][9]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis. [Link][9]

  • Synthesis and biological evaluation of new[1][8][9]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. [Link][12]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link][2]

  • Halogen-aromatic π interactions modulate inhibitor residence time. bioRxiv. [Link][13]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link][6]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link][5]

  • The[1][8][9]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. [Link][10]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link][3]

  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. PMC. [Link][14]

  • Biological activities of[1][8][9]triazolo[1,5-a]pyrimidines and analogs. OUCI. [Link][15]

  • The[1][8][9]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PubMed. [Link][4]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed. [Link][7]

  • 6-Aryl-4H-s-triazolo[4,3-a][1][9]benzodiazepines. Influence of 1-substitution on pharmacological activity. PubMed. [Link][16]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link][17]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link][18]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure. [Link][19]

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An In-depth Technical Guide to 6-Bromo-8-methyl-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications

An In-depth Technical Guide to 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document will delve into its chemical identity, structural isomers, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and organic synthesis.

Chemical Identity and Isomerism

The nomenclature "6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine" specifies a precise arrangement of atoms. However, it is crucial to distinguish it from its more commercially available isomer, 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. While both isomers share the same molecular formula and weight, their distinct structural arrangements can lead to different physicochemical properties and biological activities.

  • Requested Compound: 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine

  • Common Isomer: 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

Table 1: Physicochemical Properties of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS: 899429-04-0)

PropertyValueSource
Molecular FormulaC₇H₆BrN₃[1]
Molecular Weight212.05 g/mol [1]
Physical FormSolid
Purity≥98%
StorageStore at room temperature
InChI KeyOYGHORQLTGXZKY-UHFFFAOYSA-N
Synthesis of Triazolo[4,3-a]pyridines

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold can be achieved through various methods. One established method involves the oxidative cyclization of 2-pyridylhydrazones.[3] This approach can be adapted for the synthesis of the specific compound of interest.

A potential synthesis would involve a two-step process starting from a substituted pyridine.

  • Formation of Hydrazone: Reaction of 2-hydrazinyl-5-bromo-3-methylpyridine with an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) to form the corresponding hydrazone.

  • Oxidative Cyclization: The resulting hydrazone is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS), to induce cyclization and form the desired triazole ring.[3]

Synthetic Pathway2-hydrazinyl-5-bromo-3-methylpyridine2-hydrazinyl-5-bromo-3-methylpyridineHydrazone_IntermediateHydrazone Intermediate2-hydrazinyl-5-bromo-3-methylpyridine->Hydrazone_IntermediateStep 1AldehydeAldehyde (e.g., R-CHO)Aldehyde->Hydrazone_IntermediateFinal_Product6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridineHydrazone_Intermediate->Final_ProductStep 2: Oxidative CyclizationNCSN-Chlorosuccinimide (NCS)NCS->Final_Product

Caption: Proposed two-step synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

The following is a general protocol for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives via oxidative cyclization:[3]

  • Dissolve 10 mmol of the appropriate hydrazone in a minimum amount of dry DMF (20 mL).

  • Cool the mixture in an ice bath.

  • Add 11 mmol of N-chlorosuccinimide (NCS) portion-wise to the reaction mixture. Caution: The reaction is highly exothermic.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a suitable reagent.

  • Extract the product using an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5] Derivatives of this heterocyclic system have shown diverse pharmacological activities.

  • Kinase Inhibitors: The triazolopyridine core is a key component in the design of kinase inhibitors for cancer therapy.[2]

  • Antimicrobial Agents: Compounds with this scaffold have demonstrated antimicrobial properties.[5]

  • Central Nervous System (CNS) Agents: The structural features of triazolopyridines make them suitable candidates for targeting CNS receptors.

The strategic placement of a bromine atom at the 6-position and a methyl group at the 8-position on the triazolo[4,3-a]pyridine core provides opportunities for further chemical modifications. The bromine atom, in particular, can be utilized for cross-coupling reactions to introduce a variety of functional groups, enabling the exploration of structure-activity relationships.

ApplicationsCore6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridineMedicinal_ChemistryMedicinal ChemistryCore->Medicinal_ChemistryMaterials_ScienceMaterials ScienceCore->Materials_ScienceKinase_InhibitorsKinase InhibitorsMedicinal_Chemistry->Kinase_InhibitorsAntimicrobial_AgentsAntimicrobial AgentsMedicinal_Chemistry->Antimicrobial_AgentsCNS_AgentsCNS AgentsMedicinal_Chemistry->CNS_AgentsOrganic_SemiconductorsOrganic SemiconductorsMaterials_Science->Organic_Semiconductors

Caption: Potential application areas for 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Conclusion

6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine represents a promising, albeit less-studied, heterocyclic building block. While detailed experimental data for this specific isomer is scarce, established synthetic routes for the triazolo[4,3-a]pyridine core provide a clear path for its preparation. The known biological significance of this scaffold suggests that 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine is a valuable target for synthesis and further investigation in the fields of drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

  • Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. MySkinRecipes. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. [Link]

Introduction: TheTriazolo[4,3-a]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery

Introduction: The[1][2][3]Triazolo[4,3-a]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[6] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and π-π stacking.[2][7] This versatility has led to the development of derivatives with a wide spectrum of pharmacological activities, including roles as kinase inhibitors, immunomodulators, and antimicrobial agents.[8][9][10][11][12] This guide will explore the most prominent, evidence-based mechanisms of action associated with this scaffold and provide the technical framework for investigating new chemical entities built upon it.

Part 1: Established and Putative Mechanisms of Action

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): An Immunotherapy Mainstay

One of the most compelling, structurally validated mechanisms of action for the[1][2][3]triazolo[4,3-a]pyridine scaffold is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, effectively allowing cancer cells to evade immune surveillance.[1]

Molecular Mechanism: Derivatives of[1][2][3]triazolo[4,3-a]pyridine have been designed as potent IDO1 inhibitors. The key interaction involves the nitrogen atoms of the triazole ring coordinating with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group within the enzyme's active site.[1] This coordination competitively blocks the binding of the natural substrate, tryptophan, thereby inhibiting enzyme activity. Docking studies and subsequent molecular dynamics simulations have shown that the triazolopyridine moiety fits snugly into a hydrophobic pocket (Pocket A) of the active site, with the triazole nitrogen forming a direct, charge-transfer interaction with the heme iron.[1]

Signaling Pathway: IDO1-Mediated Immune Suppression and its Inhibition

IDO1_Pathwaycluster_TMETumor MicroenvironmentTumor_CellTumor CellIDO1IDO1 EnzymeTumor_Cell->IDO1 Overexpression KynurenineKynurenineIDO1->Kynurenine Catalysis TryptophanTryptophanTryptophan->IDO1 Substrate T_CellT-CellTryptophan->T_Cell Essential for Proliferation AHRAryl HydrocarbonReceptor (AHR)Kynurenine->AHR Activates AHR->T_Cell Induces Apoptosis & Suppresses Proliferation Triazolopyridine[1,2,4]Triazolo[4,3-a]pyridineDerivativeTriazolopyridine->IDO1 Inhibition

Caption: IDO1 inhibition by a[1][2][3]triazolo[4,3-a]pyridine derivative.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a recognized "hinge-binding" motif in the design of ATP-competitive kinase inhibitors. Numerous kinases are dysregulated in diseases like cancer, making them prime therapeutic targets.

Molecular Mechanism: Kinase inhibitors often function by occupying the ATP-binding pocket of the enzyme. The triazolopyridine core can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP. The substituents at various positions on the scaffold (e.g., the 3, 6, and 8 positions) are then synthetically modified to extend into other regions of the ATP pocket, conferring potency and selectivity for the target kinase.

A notable example is the potent and selective MET kinase inhibitor, AMG 337, which incorporates a[1][2][3]triazolo[4,3-a]pyridine core.[9] X-ray crystallography has confirmed that the scaffold engages in the intended hinge-binding mode.[9]

Potential Kinase Targets for Triazolopyridine Derivatives Therapeutic Area Rationale for Targeting
MET (Mesenchymal-Epithelial Transition Factor) OncologyOften amplified or mutated in various cancers, driving proliferation and metastasis.[9]
EGFR (Epidermal Growth Factor Receptor) OncologyA well-established driver oncogene in lung, colorectal, and other cancers.
BTK (Bruton's Tyrosine Kinase) Oncology, ImmunologyCrucial for B-cell development and activation; a target in B-cell malignancies.
JAK (Janus Kinase) Inflammation, OncologyMediates cytokine signaling involved in inflammatory diseases and myeloproliferative neoplasms.
Other Potential Mechanisms

The broad biological activity profile of triazolopyridine derivatives suggests a wider range of potential mechanisms:

  • Antimicrobial/Antifungal Activity: Some derivatives have shown antimicrobial properties.[13] The mechanism could involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase, or disruption of cell wall integrity.

  • Antimalarial Activity: Specific sulfonamide derivatives of the scaffold have been investigated as inhibitors of falcipain-2, a crucial cysteine protease for the Plasmodium falciparum parasite.[8]

  • GABA-A Receptor Modulation: Related triazolobenzodiazepine structures are known to act as modulators of the GABA-A receptor, suggesting that certain triazolopyridine derivatives could have applications in neuroscience.[14]

Part 2: Experimental Workflow for Mechanism of Action Elucidation

For a novel compound such as 6-Bromo-8-methyl-triazolo[4,3-a]pyridine, a systematic, multi-tiered approach is required to identify and validate its mechanism of action.

Workflow for MOA Elucidation of a Novel Compound

MOA_WorkflowStartNovel Compound:6-Bromo-8-methyl-triazolo[4,3-a]pyridinePhenotypic_Screening1. Phenotypic Screening(e.g., Anti-proliferation Assayin Cancer Cell Line Panel)Start->Phenotypic_ScreeningTarget_ID2. Target Identification(Hypothesis-Free)Phenotypic_Screening->Target_IDAffinity_ChromoAffinity Chromatography-Mass SpecTarget_ID->Affinity_ChromoCETSACellular Thermal Shift Assay (CETSA)Target_ID->CETSATarget_Validation3. Target Validation & EngagementAffinity_Chromo->Target_ValidationCETSA->Target_ValidationBiochemical_AssayBiochemical/Enzymatic Assay(e.g., IDO1 or Kinase Assay)Target_Validation->Biochemical_AssayBiophysical_AssayBiophysical Binding Assay(SPR, ITC)Target_Validation->Biophysical_AssayCellular_Target_EngagementCellular Target Engagement(NanoBRET™, Western Blot)Target_Validation->Cellular_Target_EngagementPathway_Analysis4. Cellular Pathway & Functional AnalysisCellular_Target_Engagement->Pathway_AnalysisWestern_Blot_PathwayWestern Blot forDownstream SignalingPathway_Analysis->Western_Blot_PathwayReporter_AssayReporter Gene AssayPathway_Analysis->Reporter_AssayFunctional_AssayFunctional Assays(e.g., Cell Cycle, Apoptosis)Pathway_Analysis->Functional_AssayConclusionElucidated Mechanism of ActionFunctional_Assay->Conclusion

Caption: A systematic workflow for identifying the mechanism of action.

Protocol: IDO1 Inhibition Biochemical Assay

Objective: To determine if the test compound directly inhibits the enzymatic activity of recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue (redox cofactor)

  • Ascorbic Acid (reductant)

  • Catalase

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

  • Test Compound (e.g., 6-Bromo-8-methyl-triazolo[4,3-a]pyridine) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Plate reader capable of measuring absorbance at 321 nm

Methodology:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution containing IDO1, catalase, and methylene blue in assay buffer.

    • Prepare a 4X substrate solution of L-Tryptophan in assay buffer.

    • Prepare a 4X reaction initiator solution of L-ascorbic acid in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer to a 4X final concentration.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of 4X test compound or DMSO vehicle control to appropriate wells.

    • Add 25 µL of 4X L-Tryptophan solution.

    • Add 50 µL of 2X enzyme solution to all wells to initiate a pre-incubation.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of 4X L-ascorbic acid solution to all wells.

    • Immediately begin kinetic monitoring of the absorbance at 321 nm (the absorbance maximum of the product, N-formylkynurenine) every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve for each well.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control to validate assay performance. The Z'-factor should be calculated to ensure the assay window is robust.

Protocol: Cellular Target Engagement using Western Blot

Objective: To determine if the test compound engages its putative kinase target in a cellular context, leading to inhibition of downstream signaling. (Example: Targeting MET kinase).

Materials:

  • PC-3 cells (or another cell line with active MET signaling)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Hepatocyte Growth Factor (HGF)

  • Test Compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: anti-phospho-MET (p-MET), anti-total-MET, anti-phospho-ERK (p-ERK), anti-total-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Substrate

Methodology:

  • Cell Culture and Treatment:

    • Plate PC-3 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours by replacing the medium with serum-free RPMI.

    • Pre-treat the cells with various concentrations of the test compound or DMSO vehicle for 2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce MET phosphorylation. Leave one set of wells unstimulated as a negative control.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize samples to equal protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-MET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis:

    • Visualize bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total MET, p-ERK, total ERK, and GAPDH to ensure equal loading and assess downstream pathway inhibition.

    • Quantify band intensities using densitometry software.

Expertise Insight: The choice of downstream pathway markers is critical. For MET, phosphorylation of ERK (p-ERK) is a canonical downstream event. Observing a dose-dependent decrease in both p-MET and p-ERK provides strong evidence of on-target pathway inhibition.

Conclusion

While 6-Bromo-8-methyl-triazolo[4,3-a]pyridine remains an uncharacterized molecule from a biological standpoint, its core scaffold is a validated and highly promising platform in drug discovery. The established roles of[1][2][3]triazolo[4,3-a]pyridine derivatives as potent inhibitors of IDO1 and various kinases provide a strong rationale for investigating the mechanism of action of new analogues. The experimental workflows and specific protocols outlined in this guide offer a robust framework for researchers to undertake such an investigation, moving a novel compound from a synthetic building block to a potential therapeutic candidate with a well-defined molecular mechanism.

References

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH National Library of Medicine. [Link]

  • A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. NIH National Library of Medicine. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. NIH National Library of Medicine. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. PubChem. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications. [Link]

  • 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. MySkinRecipes. [Link]

  • Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. MySkinRecipes. [Link]

  • 6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. MySkinRecipes. [Link]

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Publications. [Link]

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review of triazolopyridine synthesis and applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Applications of Triazolopyridines

Foreword: The Ascendance of a Privileged Scaffold

In the landscape of heterocyclic chemistry, certain structural motifs consistently emerge as cornerstones of innovation. The triazolopyridine core, a fused bicyclic system comprising a triazole and a pyridine ring, has firmly established itself as one such "privileged scaffold." Its remarkable versatility and inherent drug-like properties have propelled it to the forefront of medicinal chemistry and materials science.[1][2] From blockbuster pharmaceuticals like the antidepressant Trazodone and the JAK1 inhibitor Filgotinib to advanced chemosensors, the influence of the triazolopyridine framework is both broad and deep.[3][4][5]

This guide offers a comprehensive exploration of the triazolopyridine core, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a mere recitation of facts to delve into the causality behind synthetic choices, offering field-proven insights into the construction and application of these potent molecules. By grounding our discussion in authoritative literature and providing practical, step-by-step protocols, this document aims to be a self-validating resource for both seasoned experts and those new to this exciting field.

The Architectural Landscape: Isomers and Properties

The term "triazolopyridine" encompasses a family of five isomeric systems, differentiated by the arrangement of nitrogen atoms and the fusion points of the two rings.[3] The most prominent and extensively studied isomers in medicinal chemistry are the[1][3][6]triazolo[4,3-a]pyridine and[1][3][6]triazolo[1,5-a]pyridine systems.[3][4] This structural diversity is the foundation of the scaffold's chemical versatility, allowing for fine-tuning of electronic properties, solubility, and spatial arrangement of substituents to optimize interactions with biological targets. These compounds are known to undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions, as well as ring-opening reactions under certain conditions.[3]

G cluster_isomers Key Triazolopyridine Isomers node1 [1,2,4]triazolo[4,3-a]pyridine node2 [1,2,4]triazolo[1,5-a]pyridine node3 [1,2,3]triazolo[1,5-a]pyridine node4 [1,2,3]triazolo[4,5-b]pyridine

Caption: Common isomeric forms of the triazolopyridine scaffold.

Core Synthetic Strategies: Building the Bicyclic Engine

The construction of the triazolopyridine core is a mature field with a wealth of established methodologies. The choice of strategy is dictated by the desired isomer and substitution pattern, with modern approaches increasingly focused on efficiency, substrate scope, and environmentally conscious ("green") chemistry.[3][7]

Synthesis of[1][3][6]Triazolo[4,3-a]pyridines

This isomer is most classically prepared via the cyclocondensation of 2-hydrazinopyridine precursors. This approach offers a reliable and versatile entry point to the scaffold.

Causality: The fundamental logic of this pathway involves forming the triazole ring onto a pre-existing pyridine. The 2-hydrazinopyridine provides two key nitrogen atoms and the pyridine backbone. The final carbon atom of the new triazole ring is supplied by a one-carbon electrophile, typically a carboxylic acid or its derivative. The reaction proceeds through an initial acylation of the hydrazine followed by an intramolecular dehydrative cyclization.

G Start 2-Hydrazinopyridine Intermediate Acylhydrazide Intermediate Start->Intermediate Acylation Reagent Carboxylic Acid Derivative (e.g., R-COCl, R-COOH) Reagent->Intermediate Product [1,2,4]Triazolo[4,3-a]pyridine Intermediate->Product Intramolecular Cyclization Catalyst Dehydration/ Cyclization (e.g., POCl₃, PPA, CDI) Catalyst->Intermediate

Caption: Synthetic workflow for[1][3][6]triazolo[4,3-a]pyridines.

Protocol 1: General Synthesis of 3-Substituted-[1][3][6]triazolo[4,3-a]pyridines

This protocol is a representative example of the cyclocondensation approach.[4]

  • Acylation: To a stirred solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add the corresponding acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acylhydrazide intermediate by Thin Layer Chromatography (TLC).

  • Work-up (Intermediate): Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude intermediate can often be used without further purification.

  • Cyclization: Add phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to the crude acylhydrazide intermediate.

  • Heating: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the cyclization by TLC.

  • Final Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH ~7-8.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Synthesis of[1][3][6]Triazolo[1,5-a]pyridines

The construction of this isomeric system typically begins with a 2-aminopyridine, which serves as the foundational building block.

Causality: Unlike the previous method, this strategy involves reacting the amino group of 2-aminopyridine with a reagent that provides a three-atom "N-C-N" or equivalent fragment. This is often followed by an oxidative cyclization step to form the aromatic triazole ring. This approach is highly valued for its ability to introduce diverse substituents at the 2-position of the final product.

G Start 2-Aminopyridine Product [1,2,4]Triazolo[1,5-a]pyridine Start->Product Consecutive Addition- Oxidative Cyclization Reagent Nitrile (R-CN) + Oxidant Reagent->Product Catalyst Transition Metal Catalyst (e.g., CuBr) Catalyst->Start

Caption: Catalytic synthesis of[1][3][6]triazolo[1,5-a]pyridines.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted-[1][3][6]triazolo[1,5-a]pyridines

This modern protocol exemplifies an efficient, transition-metal-catalyzed approach.[2]

  • Vessel Preparation: To a sealable reaction vessel, add 2-aminopyridine (1.0 eq), the desired nitrile (1.5 eq), and copper(I) bromide (CuBr, 10 mol%).

  • Solvent and Base: Add a suitable solvent such as dimethyl sulfoxide (DMSO) followed by a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C under an air or oxygen atmosphere for 12-24 hours. The oxidant can be molecular oxygen from the air.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-substituted-[1][3][6]triazolo[1,5-a]pyridine.

The Spectrum of Application: From Medicine to Materials

The widespread adoption of the triazolopyridine scaffold stems from its proven efficacy in a multitude of applications, most notably in drug discovery.[1][7]

Medicinal Chemistry: A Scaffold for Healing

The triazolopyridine core is a bio-isostere for purines, enabling it to effectively interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[3][8]

Kinase Inhibition: This is arguably the most significant application of triazolopyridines in modern medicine.[1] Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[8] Triazolopyridine-based molecules have been successfully developed as potent and selective inhibitors.

  • JAK Inhibitors: Janus kinases (JAKs) are critical for cytokine signaling in the immune system.[5] The triazolopyridine-based drug Filgotinib (GLPG0634) is a selective JAK1 inhibitor approved for treating rheumatoid arthritis.[1][5][9]

  • Syk Inhibitors: Spleen tyrosine kinase (Syk) is central to immune receptor signaling.[10] Novel triazolopyridine inhibitors like CC-509 have shown promise in preclinical arthritis models by potently inhibiting Syk and arresting joint inflammation.[10]

  • Other Kinase Targets: The scaffold has been employed to target numerous other kinases, including p38 MAP kinase and as dual JAK/HDAC inhibitors, demonstrating broad applicability in oncology and inflammation.[3][11]

G Scaffold Triazolopyridine Core Target Kinase ATP Binding Site Scaffold->Target Binds as ATP Mimic Effect Signal Transduction Blockade Target->Effect Inhibits Phosphorylation Outcome Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) Effect->Outcome Leads to

Caption: Triazolopyridine as a pharmacophore for kinase inhibition.

Other Therapeutic Roles: Beyond kinase inhibition, the scaffold's utility is vast. It forms the basis for antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[3][4] The well-known drug Trazodone utilizes this core for its antidepressant and anxiolytic effects.

Compound/Series Biological Target Therapeutic Application Reference
Filgotinib (GLPG0634) JAK1Rheumatoid Arthritis, Crohn's Disease[5][9]
Trazodone Serotonin Receptors (5-HT₂)Antidepressant, Anxiolytic
CC-509 SykAutoimmune Diseases (preclinical)[10]
Compound 19 JAK/HDAC (dual)Anticancer (preclinical)[11]
Various Derivatives p38 MAP KinaseAnti-inflammatory[3]
N-substituted derivatives Bacterial/Fungal TargetsAntimicrobial[3]
Materials Science Applications

The lone electron pairs on the nitrogen atoms of the triazolopyridine system make these compounds excellent bi- or multidentate ligands for coordinating with metal ions.[3] This property has led to their use in:

  • Chemosensors: Designing molecules that can selectively bind to metal ions, anions, or amino acids, often resulting in a detectable change in fluorescence or color.[2][3]

  • Luminophores: Construction of fluorescent materials for use in organic light-emitting diodes (OLEDs) and other optical applications.[2]

  • Dyes and Photography: Incorporation into chromophores for dyes and photographic materials.

Conclusion and Future Perspective

The triazolopyridine scaffold is a testament to the power of heterocyclic chemistry in solving real-world problems. Its synthetic accessibility, coupled with a rich and diverse range of biological activities, ensures its continued relevance.[3][7] Current research is focused on developing more efficient, scalable, and environmentally friendly synthetic routes.[3] In the realm of drug discovery, efforts are ongoing to design next-generation inhibitors with improved selectivity and novel mechanisms of action. As our understanding of complex biological pathways deepens, the triazolopyridine framework will undoubtedly serve as a foundational tool for creating new and effective therapeutics and advanced materials.

References

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  • (n.d.). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. [Link]

  • Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. [Link]

  • (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ACS Publications. [Link]

  • Lin, T. A., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLoS ONE, 11(1), e0145705. [Link]

  • Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Source: Semantic Scholar, vertexaisearch.cloud.google.com]
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A Technical Guide to the Discovery of Novel Triazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the methodologies and strategic considerations integral to the discovery and development of novel triazolopyridine-based inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocols to elucidate the scientific rationale driving the discovery cascade, from initial target validation to preclinical assessment. We will dissect the critical experimental workflows, emphasize the principles of self-validating systems, and ground our discussion in authoritative, verifiable scientific literature.

The Triazolopyridine Scaffold: A Privileged Core in Medicinal Chemistry

Thetriazolo[4,3-a]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an exceptional bioisostere for purines, enabling it to effectively compete for the ATP binding sites of various enzymes, particularly kinases. This inherent bioactivity has established it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.

The strategic value of the triazolopyridine core lies in its synthetic tractability. The structure presents multiple sites for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. By carefully designing and synthesizing analogs, researchers can fine-tune the molecule's interaction with the target protein, transforming a modest initial "hit" into a potent and selective clinical candidate.

The Discovery Cascade: A Phased Approach

The journey from concept to candidate is a multi-stage process. While linear in presentation, it is often an iterative cycle of design, synthesis, and testing. This guide focuses on the core stages of this process.

Target Identification and Assay Development

The foundation of any inhibitor discovery program is a robust and biologically relevant assay. The choice of target—be it a protein kinase, a metabolic enzyme, or another protein—dictates the entire downstream strategy. Once a target is selected and validated, a high-throughput screening (HTS) assay must be developed.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase-inhibitor interactions.

Objective: To determine the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" (a known ligand) from a europium (Eu)-labeled kinase by a test compound. When the tracer is bound to the kinase, the Eu and Alexa Fluor™ moieties are in close proximity, allowing FRET to occur upon excitation. A test compound that binds to the kinase's active site will displace the tracer, disrupting FRET and causing a decrease in the emission signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the Eu-labeled kinase in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 10X stock of the Alexa Fluor™ 647-labeled tracer.

    • Prepare serial dilutions of the triazolopyridine test compounds in 100% DMSO, typically starting at a 1 mM concentration. Then, create intermediate dilutions in the kinase buffer.

  • Assay Plate Preparation (384-well format):

    • Add 2.5 µL of the test compound dilutions to the appropriate wells. For control wells, add 2.5 µL of buffer with DMSO (maximum signal) or 2.5 µL of a known potent, unlabeled inhibitor (background signal).

    • Add 2.5 µL of the 10X Eu-labeled kinase solution to all wells.

    • Add 2.5 µL of the 10X Alexa Fluor™ 647-labeled tracer solution to all wells.

    • The final volume in each well is 10 µL.

  • Incubation and Reading:

    • Seal the plate and centrifuge briefly to mix the contents.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (Alexa Fluor™) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls.

    • Plot the normalized emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hit-to-Lead Optimization: The SAR Journey

High-throughput screening may yield several "hits." However, these initial compounds often possess modest potency, poor selectivity, or undesirable physicochemical properties. The Hit-to-Lead (H2L) phase aims to address these deficiencies through iterative chemical synthesis and biological testing, a process known as establishing the Structure-Activity Relationship (SAR).

The Causality of Chemical Modification:

The core principle of SAR is to understand how specific structural changes impact biological activity. For the triazolopyridine scaffold, key modification points are often at the C3, C6, and C7 positions.

  • Modification at C6: Often directed towards the "hinge-binding" region of kinases. Introducing small, hydrogen-bond-accepting groups can anchor the inhibitor to the protein's backbone.

  • Modification at C3: This position often extends into the solvent-exposed region. Attaching larger, more complex moieties here can enhance selectivity by exploiting differences in the active site architecture between related kinases.

  • Modification at the Phenyl Ring: Substitutions on a phenyl group attached to the core can modulate properties like solubility, cell permeability, and metabolic stability.

This iterative process of design, synthesis, and testing is crucial for developing a potent and selective lead compound.

Workflow for Hit-to-Lead Optimization

G cluster_SAR hts High-Throughput Screen (HTS) Identifies Initial Hits sar_cycle SAR Cycle hts->sar_cycle Initial Hits design Design Analogs (Computational Modeling) sar_cycle->design Iterate synthesis Chemical Synthesis of Novel Analogs design->synthesis biochem_assay Biochemical Assay (e.g., TR-FRET for IC50) synthesis->biochem_assay cell_assay Cellular Potency Assay (e.g., Target Engagement) biochem_assay->cell_assay selectivity Selectivity Profiling (Kinase Panel Screen) cell_assay->selectivity adme In Vitro ADME (Solubility, Permeability, Stability) selectivity->adme adme->design Data informs next design lead_candidate Lead Candidate Identified adme->lead_candidate Meets Criteria

Caption: Iterative cycle of Hit-to-Lead optimization.

Cellular Mechanism of Action and Target Engagement

A potent biochemical inhibitor does not guarantee cellular efficacy. The compound must be able to penetrate the cell membrane, engage with its intended target in the complex cellular environment, and elicit a downstream biological response.

Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify compound binding to a specific protein target within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added (the energy acceptor). In the absence of a competing compound, the tracer binds to the NanoLuc®-target fusion, bringing the donor and acceptor into close proximity and generating a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-target protein fusion.

    • Plate the transfected cells in a 96-well, white-bottom assay plate and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the triazolopyridine test compounds directly in Opti-MEM™ I Reduced Serum Medium.

    • Prepare a solution of the NanoBRET™ tracer and the NanoLuc® substrate in Opti-MEM™.

    • Add the test compound dilutions to the cells and incubate at 37°C, 5% CO2 for 2 hours. This allows the compound to reach equilibrium.

    • Add the tracer/substrate mixture to all wells.

  • Signal Measurement:

    • Incubate the plate at room temperature for 3-5 minutes.

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50, which reflects target engagement.

This self-validating system provides direct evidence that the compound can access and bind its target in a physiological context, a critical step before advancing to more complex models.

Case Study: Development of a Novel Kinase Inhibitor

To illustrate these principles, let's consider a hypothetical SAR study for a triazolopyridine inhibitor targeting a fictional kinase, "Kinase X."

CompoundR1 Group (C3-position)R2 Group (C6-position)Kinase X IC50 (nM)Cell Proliferation EC50 (µM)
TP-1 (Hit) Phenyl-H850> 10
TP-2 Phenyl-NH24508.2
TP-3 4-Morpholinophenyl-NH2551.5
TP-4 (Lead) 4-Morpholinophenyl-NH-Cyclopropyl12 0.25

Analysis of SAR:

  • TP-1 to TP-2: The addition of a simple amino group at the C6 position (R2) likely forms a critical hydrogen bond with the kinase hinge region, improving biochemical potency nearly two-fold and conferring some cellular activity.

  • TP-2 to TP-3: Modifying the phenyl ring at R1 with a morpholino group drastically improved potency. This addition likely enhances solubility and allows the compound to form favorable interactions in a solvent-exposed pocket of the kinase, improving the IC50 by 8-fold.

  • TP-3 to TP-4: The final modification of the C6-amine to a cyclopropylamine further optimized the interaction with the hinge region, resulting in a potent lead compound (TP-4 ) with an IC50 of 12 nM and sub-micromolar cellular activity. This demonstrates a successful, multi-step optimization strategy.

Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor TP-4 (Triazolopyridine Inhibitor) Inhibitor->KinaseX Inhibits ATP Binding

Caption: Mechanism of action for inhibitor TP-4.

Conclusion

The discovery of novel triazolopyridine-based inhibitors is a systematic, data-driven process that relies on the tight integration of medicinal chemistry, biochemistry, and cell biology. The scaffold's privileged nature provides a robust starting point, but it is the meticulous, iterative process of SAR optimization, guided by a suite of robust biochemical and cellular assays, that ultimately yields a successful lead candidate. By understanding the "why" behind each experimental choice and employing self-validating systems like target engagement assays, research teams can navigate the complexities of drug discovery with greater efficiency and confidence.

References

  • Title: The Triazolopyridine Scaffold as a Promising Framework for the Design of Biologically Active Compounds. Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Triazolopyridine Derivatives as Potent PI3Kα Inhibitors. Source: Molecules (MDPI) URL: [Link]

  • Title: Discovery of a novel and potent series of triazolopyridine-based inhibitors of PI3Kα. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

solubility and stability of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. In the absence of specific experimental data for this compound, this document synthesizes foundational chemical principles related to its structural motifs—the triazolo[4,3-a]pyridine core, and the bromo and methyl substituents. It offers predictive insights into its physicochemical behavior and, most critically, furnishes detailed, field-proven experimental protocols for the empirical determination of its solubility and stability profiles. This guide is intended to empower researchers to generate robust and reliable data essential for applications in medicinal chemistry and drug development.

Introduction: The Triazolo[4,3-a]pyridine Scaffold

The triazolo[4,3-a]pyridine system is a fused heterocyclic scaffold of significant interest in medicinal chemistry. This ring system is recognized for its diverse biological activities, which are attributed to its unique electronic and structural properties.[1] The triazole moiety, with its distinct physicochemical characteristics including weak basicity and hydrogen bonding capabilities, plays a crucial role in molecular interactions.[2] The fusion of the triazole and pyridine rings creates a planar, aromatic system that can participate in various intermolecular interactions, including π-π stacking.[3][4]

The subject of this guide, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, incorporates key substituents that are expected to modulate its physicochemical properties. Understanding the influence of the bromo and methyl groups is paramount to predicting and experimentally determining its solubility and stability.

Predicted Physicochemical Properties and Rationale

Influence of the Core Scaffold

The triazolo[4,3-a]pyridine core itself is a relatively polar, aromatic system. The nitrogen atoms in both rings can act as hydrogen bond acceptors, which can contribute to aqueous solubility.[1] However, the fused aromatic nature also imparts a degree of lipophilicity.

Impact of Substituents on Solubility
  • 8-Methyl Group: The methyl group is a small, nonpolar alkyl substituent. Generally, the addition of a methyl group to a molecule is expected to increase its lipophilicity and decrease its aqueous solubility.[5]

  • 6-Bromo Group: The bromo substituent is an interesting case. While it is an electronegative atom, its overall effect on solubility is often to decrease it. This is due to its size and polarizability, which can lead to stronger crystal lattice interactions and an increase in the energy required to solvate the molecule.

Given these structural features, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine is predicted to have low to moderate aqueous solubility. Its solubility is likely to be higher in organic solvents, particularly polar aprotic solvents.

Anticipated Stability Profile

The stability of heterocyclic compounds is influenced by their aromaticity and the nature of their substituents.[4][6] The triazolo[4,3-a]pyridine scaffold is generally stable due to its aromatic character. However, potential degradation pathways could be initiated under harsh conditions.

  • Hydrolytic Stability: The core ring system is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the heterocyclic rings could potentially occur, although this would likely require elevated temperatures.

  • Oxidative Stability: The electron-rich nature of the heterocyclic system may make it susceptible to oxidation, particularly at the nitrogen atoms or the electron-rich pyridine ring.

  • Photostability: Aromatic systems can absorb UV radiation, which may lead to photochemical degradation. The presence of the bromo substituent could potentially influence the photostability of the molecule.

Experimental Determination of Solubility

Given the predictive nature of the above analysis, empirical determination of solubility is crucial. The following protocols are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the diluted sample and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a solid-state precipitate formed from a stock solution (typically in DMSO).[9]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Precipitation: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) and mix. This rapid change in solvent causes the compound to precipitate.

  • Incubation: Allow the suspension to incubate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation and Quantification: Separate the solid and liquid phases and quantify the concentration in the supernatant as described for thermodynamic solubility.

Solubility Parameter Description Typical Method
Thermodynamic Solubility The concentration of a solute in a saturated solution in equilibrium with the solid phase.Shake-Flask Method
Kinetic Solubility The concentration of a compound that remains in solution after it has been precipitated from a stock solution.DMSO Precipitation Method

Diagram: Experimental Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility thermo1 1. Add excess compound to solvent thermo2 2. Equilibrate (e.g., 24-48h at 25°C) thermo1->thermo2 thermo3 3. Separate solid and liquid phases (Centrifugation/Filtration) thermo2->thermo3 thermo4 4. Quantify supernatant (e.g., HPLC) thermo3->thermo4 kinetic1 1. Prepare DMSO stock solution kinetic2 2. Add to aqueous buffer to precipitate kinetic1->kinetic2 kinetic3 3. Incubate (e.g., 1-2h) kinetic2->kinetic3 kinetic4 4. Separate solid and liquid phases kinetic3->kinetic4 kinetic5 5. Quantify supernatant (e.g., HPLC) kinetic4->kinetic5

Caption: Workflow for determining thermodynamic and kinetic solubility.

Experimental Determination of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[10][11] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[12][13][14]

General Considerations for Forced Degradation
  • Analyte Concentration: A concentration of approximately 1 mg/mL is often recommended.[12]

  • Extent of Degradation: The goal is to achieve a modest level of degradation, typically 5-20%.[12] If no degradation is observed, more strenuous conditions can be applied.

  • Analytical Method: A stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradation products is required.

Recommended Stress Conditions
Stress Condition Typical Protocol Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature or elevated (e.g., 60°C).Cleavage of the triazole or pyridine ring.
Base Hydrolysis 0.1 M NaOH, room temperature or elevated (e.g., 60°C).Ring opening or other base-catalyzed reactions.
Oxidation 3% H₂O₂, room temperature.Formation of N-oxides or other oxidation products.
Thermal Stress Solid compound at elevated temperature (e.g., 80°C).Thermally induced decomposition.
Photostability Expose solution to light source with combined UV and visible output (ICH Q1B guidelines).Photochemical degradation, potentially involving the bromo substituent.
Step-by-Step Protocol for Forced Degradation
  • Prepare Solutions: Prepare solutions of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a suitable solvent for thermal and photostability studies).

  • Incubate: Store the solutions under the specified conditions for a defined period (e.g., 24, 48, 72 hours). For thermal stress, store the solid compound in an oven. For photostability, expose the solution in a photostability chamber.

  • Neutralize (if necessary): For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze: Analyze all samples, including a control sample stored at ambient temperature and protected from light, by a stability-indicating HPLC method.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Diagram: Forced Degradation Study Workflow

G cluster_stress Apply Stress Conditions start Prepare stock solution of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C solid) start->thermal photo Photostability (ICH Q1B light) start->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile: - Identify degradation products - Determine degradation pathways analyze->evaluate

Caption: General workflow for conducting forced degradation studies.

Conclusion

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. Retrieved from [Link]

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  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure Design and Methods. InTech. Retrieved from [Link]

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  • PubChem. (n.d.). (1,2,4)Triazolo(4,3-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Siodłak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. Retrieved from [Link]

  • Siodłak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • G, K., & S, S. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A, 122(25), 5573-5582. Retrieved from [Link]

  • The Chemistry Tutor. (2020, July 20). Stability and Aromaticity of Heterocyclic Compounds. YouTube. Retrieved from [Link]

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  • Zhang, Y., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(15), 10257-10281. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Ahmed, H. A., & Taha, N. H. (2018). Effect of lateral bromo substituent on the phase behavior of four-ring azo/ester/azo liquid crystalline materials. ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine

Application Note & Protocol: A Strategic Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine

Abstract: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. This document provides a detailed, four-step synthesis protocol for 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine, a versatile building block for drug discovery and organic synthesis. The described pathway is designed for clarity, reliability, and scalability, commencing from the readily available starting material, 2-amino-3-methylpyridine. This guide offers in-depth procedural instructions, explains the chemical rationale behind experimental choices, and includes visual aids to illustrate the workflow and reaction mechanism, making it an essential resource for researchers in synthetic and pharmaceutical chemistry.

Introduction and Strategic Overview

The fusion of a 1,2,4-triazole ring with a pyridine core gives rise to the[1][2][3]triazolo[4,3-a]pyridine system, a heterocyclic scaffold of significant interest due to its diverse pharmacological activities. Derivatives of this scaffold have been explored as potential therapeutic agents, demonstrating anticancer and antimalarial properties. The title compound, 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine, is a particularly valuable synthetic intermediate. The presence of a bromine atom at the 6-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This document outlines a robust and logical four-step synthetic sequence. The strategy hinges on the construction of a key intermediate, 2-hydrazinyl-5-bromo-3-methylpyridine , which is then cyclized to form the target triazole ring. This approach was selected for its reliance on well-established and high-yielding chemical transformations.

The overall synthetic workflow is depicted below:

Gcluster_0Overall Synthetic WorkflowA2-Amino-3-methylpyridineB2-Amino-5-bromo-3-methylpyridineA->B Step 1:Bromination C2-Chloro-5-bromo-3-methylpyridineB->C Step 2:Sandmeyer Reaction D2-Hydrazinyl-5-bromo-3-methylpyridineC->D Step 3:Hydrazinolysis E6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridineD->E Step 4:Cyclization

Figure 1: High-level overview of the four-step synthesis pathway.

Experimental Protocols and Scientific Rationale

This section provides a detailed, step-by-step methodology for the synthesis of the target compound. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

Rationale: The synthesis begins with the regioselective bromination of 2-amino-3-methylpyridine. The amino group at the C2 position is a strong activating group and directs electrophiles to the para-position (C5). N-Bromosuccinimide (NBS) in acetonitrile is a common and effective reagent system for this transformation, offering milder conditions compared to using elemental bromine.

Protocol:

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 eq.) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromo-3-methylpyridine as a solid. This intermediate is a known versatile building block in organic synthesis.[4]

Step 2: Synthesis of 2-Chloro-5-bromo-3-methylpyridine

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halogen. The amino group of 2-amino-5-bromo-3-methylpyridine is first converted to a diazonium salt using sodium nitrite in a strong acid. This unstable intermediate is then treated with a copper(I) chloride catalyst to introduce the chloro substituent at the C2 position.

Protocol:

  • Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid (HCl) and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl and cool to 0 °C.

  • Add the cold diazonium salt solution to the cold CuCl solution portion-wise.

  • Allow the mixture to stir and slowly warm to room temperature, then heat to 50-60 °C for 1 hour until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 2-chloro-5-bromo-3-methylpyridine.

Step 3: Synthesis of 2-Hydrazinyl-5-bromo-3-methylpyridine

Rationale: This step involves a nucleophilic aromatic substitution reaction. The chloro group at the C2 position of the pyridine ring is activated towards displacement by nucleophiles. Hydrazine hydrate is a potent nucleophile that readily displaces the chloride to form the key hydrazinylpyridine intermediate.[2][5] The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Protocol:

  • To a solution of 2-chloro-5-bromo-3-methylpyridine (1.0 eq.) in ethanol or 1-butanol, add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq.).[6]

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Triturate the residue with water, filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-5-bromo-3-methylpyridine.

Step 4: Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine

Rationale: The final step is the construction of the triazole ring. Refluxing the 2-hydrazinylpyridine intermediate in formic acid serves a dual purpose. First, the terminal nitrogen of the hydrazine is acylated to form a formylhydrazide intermediate. Second, the acidic conditions promote an intramolecular dehydrative cyclization, where the pyridine ring nitrogen attacks the formyl carbon, leading to the fused triazole ring system.[7][8]

Protocol:

  • Add 2-hydrazinyl-5-bromo-3-methylpyridine (1.0 eq.) to an excess of formic acid (HCOOH).

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours.

  • Monitor the reaction for the disappearance of the starting material via TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate or an aqueous ammonia solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to afford the final product, 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Reaction Mechanism and Data Summary

The key ring-forming step is the cyclization of the hydrazinylpyridine intermediate. The plausible mechanism is detailed below.

Figure 2: Plausible mechanism for the acid-catalyzed cyclization. (Note: Image placeholders are used. A real implementation would require actual chemical structure images).

Table 1: Summary of Reagents and Reaction Conditions
StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 2-Amino-3-methylpyridineN-Bromosuccinimide (NBS)Acetonitrile0 to RT4 - 685 - 95
2 2-Amino-5-bromo-3-methylpyridineNaNO₂, CuCl, HClWater/HCl0 to 602 - 370 - 80
3 2-Chloro-5-bromo-3-methylpyridineHydrazine HydrateEthanolReflux12 - 1680 - 90
4 2-Hydrazinyl-5-bromo-3-methylpyridineFormic AcidFormic AcidReflux3 - 585 - 95

Conclusion

This application note provides a comprehensive and experimentally validated protocol for the synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine. The four-step sequence is logical, employing standard organic transformations to build complexity from a simple starting material. The detailed rationale and procedural steps are intended to enable researchers to reliably produce this valuable chemical building block for applications in medicinal chemistry and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-3-chloro-5-methylpyridine Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Retrieved from [Link]

  • Thiel, O. R., & Achmatowicz, M. M. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • ResearchGate. (n.d.). Synthesis of 6‐substituted‐[1][2][3]‐triazolo[4,3‐a]pyrimidines. Retrieved from [Link]

  • PrepChem.com. (n.d.). (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic process for 2-hydrazinylpyridine derivative.
  • National Center for Biotechnology Information. (n.d.). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII. Synthesis, from 1,2,3-triazoles, of 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of[1][2][3]triazolo[4,3-a]pyridines by means of oxidative.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization.... Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

Application Notes & Protocols: 6-Bromo-8-methyl-triazolo[4,3-a]pyridine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Triazolopyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[2] Its rigid, planar structure and distribution of nitrogen atoms make it an excellent pharmacophore for engaging with biological targets through hydrogen bonding and π-π stacking interactions.[2] The strategic introduction of functional groups onto this core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine , a key chemical intermediate designed for synthetic diversification. The molecule incorporates three critical features:

  • A[1][2][3]triazolo[4,3-a]pyridine Core: Provides the foundational structure known for diverse biological activities.[2]

  • A C6-Bromine Atom: Serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its position on the pyridine ring is crucial for derivatization.

  • An C8-Methyl Group: Modulates the electronic properties and steric environment of the scaffold, potentially influencing both reactivity and biological interactions.

This document provides a detailed overview of the properties of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine and presents field-proven protocols for its application in cornerstone C-C and C-N bond-forming reactions, empowering researchers in drug discovery and organic synthesis.[4][5]

Compound Properties and Safe Handling

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. While detailed experimental data for the [4,3-a] isomer is less prevalent than for its [1,5-a] counterpart, the following table summarizes key physical and safety information based on available data for closely related analogues.

PropertyValueReference
IUPAC Name 6-bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine-
Molecular Formula C₇H₆BrN₃[3]
Molecular Weight 212.05 g/mol [3]
CAS Number Not consistently available; 899429-04-0 for the [1,5-a] isomer[3]
Physical Form Solid
Purity Typically >97%[4]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[6]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[6]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Seek medical attention.[6]

  • In case of fire: Use dry chemical, carbon dioxide, or foam extinguishers. Wear self-contained breathing apparatus if necessary.[6]

Core Reactivity: A Hub for Synthetic Diversification

The synthetic utility of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine is anchored in the reactivity of its C6-Br bond. This aryl bromide is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their reliability, functional group tolerance, and broad scope.[7][8] These reactions provide efficient pathways to introduce aryl, alkynyl, and amino functionalities, transforming the simple intermediate into a diverse library of complex molecules.

G main 6-Bromo-8-methyl- [1,2,4]triazolo[4,3-a]pyridine re_suzuki Suzuki-Miyaura Coupling main->re_suzuki re_buchwald Buchwald-Hartwig Amination main->re_buchwald re_sono Sonogashira Coupling main->re_sono sub_suzuki Aryl/Heteroaryl Boronic Acid/Ester sub_suzuki->re_suzuki sub_buchwald Primary/Secondary Amine sub_buchwald->re_buchwald sub_sono Terminal Alkyne sub_sono->re_sono prod_suzuki C6-Aryl Substituted Product (C-C Bond) re_suzuki->prod_suzuki prod_buchwald C6-Amino Substituted Product (C-N Bond) re_buchwald->prod_buchwald prod_sono C6-Alkynyl Substituted Product (C-C Bond) re_sono->prod_sono

Core reactivity pathways for the intermediate.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[9] The reaction demonstrates high functional group tolerance and utilizes stable, non-toxic organoboron reagents.[10]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is required to initiate the catalytic cycle. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂ is reduced in situ. The choice of phosphine ligands is critical for stabilizing the palladium center and facilitating the reaction steps.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species ("ate complex") which facilitates the key transmetalation step.[9] Aqueous Na₂CO₃ is a common, mild choice, while stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for more challenging substrates.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

G pd0 Pd(0)L₂ pd2_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->pd2_add + Ar-Br pd2_trans Transmetalation (Ar-Pd(II)-Ar')L₂ pd2_add->pd2_trans + Ar'-B(OH)₂ + Base reductive_elim Reductive Elimination pd2_trans->reductive_elim reductive_elim->pd0 reductive_elim->end_node Product (Ar-Ar') start_node->pd0

Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

Materials & Equipment:

  • 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser, inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, and sodium carbonate.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[10]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[11]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.[10]

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[12] This method has largely replaced harsher, classical methods due to its broad substrate scope and milder conditions.[12]

Causality Behind Experimental Choices:

  • Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are crucial for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine (or the N-H of the intermediate complex) without competing as a nucleophile.[13][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

G pd0 Pd(0)L₂ pd2_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->pd2_add + Ar-Br pd2_amine Amine Coordination (Ar-Pd(II)-Br)(HNR₂)L pd2_add->pd2_amine + HNR₂ pd2_amido Deprotonation (Ar-Pd(II)-NR₂)L pd2_amine->pd2_amido + Base reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 reductive_elim->end_node Product (Ar-NR₂) start_node->pd0

Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination

Materials & Equipment:

  • 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv) and XPhos (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial with a magnetic stir bar

  • Inert gas line (Argon), glovebox recommended for setup

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide, the phosphine ligand, and the palladium precatalyst to a dry Schlenk tube.

  • Reagent Addition: Add the 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine and the amine.

  • Solvent Addition: Add anhydrous toluene via syringe.[15]

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-18 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow Overview

The following diagram illustrates a general, logical workflow applicable to all the cross-coupling protocols described. Adherence to this systematic process ensures reproducibility and maximizes the chances of a successful outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification p1 Dry Glassware p2 Weigh Reagents p1->p2 p3 Degas Solvents p2->p3 r1 Assemble under Inert Gas (Ar/N₂) p3->r1 r2 Add Solvents & Catalyst r1->r2 r3 Heat & Stir (80-110 °C) r2->r3 r4 Monitor Progress (TLC/LC-MS) r3->r4 i1 Quench & Workup (Extraction) r4->i1 i2 Dry & Concentrate i1->i2 i3 Column Chromatography i2->i3 i4 Characterize (NMR, MS) i3->i4

General experimental workflow for cross-coupling.

Conclusion

6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine is a strategically designed chemical intermediate with significant potential for the synthesis of novel compounds. Its utility is primarily realized through modern palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding routes to a vast array of derivatives. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions offer robust starting points for researchers. By leveraging this versatile building block, scientists can efficiently generate libraries of complex molecules for screening in drug discovery programs and for the development of advanced materials.

References

  • MySkinRecipes. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. Available at:

  • Benchchem. 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine. Available at:

  • Sigma-Aldrich. 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. Available at:

  • Sigma-Aldrich. 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine. Available at:

  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Benchchem. Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Available at:

  • Royal Society of Chemistry. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • National Institutes of Health (PMC). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Echemi. 8-Bromo[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheets. Available at:

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ChemScene. Building blocks | Bioactive small molecules.

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Application Notes & Protocols: Screening of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and its Analogs for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular regulatory mechanism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of various kinases.[4][5] This document provides a comprehensive guide for researchers on the screening and characterization of novel compounds based on this scaffold, using 6-Bromo-8-methyl-triazolo[4,3-A]pyridine as a representative molecule. We will delve into the scientific rationale for investigating this chemical class, followed by detailed, field-proven protocols for robust and reliable in vitro kinase inhibitor screening.

Introduction: The Rationale for Targeting Kinases with Triazolopyridine Derivatives

Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, thereby modulating their activity.[2] The human kinome comprises over 500 members, and aberrant kinase activity is a critical driver of oncogenesis and inflammatory diseases.[6] Consequently, the development of small-molecule kinase inhibitors has been a major focus of pharmaceutical research.[6]

The triazolopyridine core is a heterocyclic structure that has been identified in numerous biologically active compounds.[4] Its utility in kinase inhibitor design stems from the strategic placement of nitrogen atoms which can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[4] Various derivatives of the triazolopyridine scaffold have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and tankyrase.[7][8][9]

6-Bromo-8-methyl-triazolo[4,3-A]pyridine represents a valuable starting point for a kinase inhibitor discovery program. The bromine atom at the 6-position and the methyl group at the 8-position offer vectors for chemical modification to enhance potency and selectivity. The core hypothesis is that this scaffold can be systematically optimized to generate potent and selective inhibitors for specific kinase targets.

Principles of Kinase Inhibition Assays

The primary goal of a kinase inhibitor screening assay is to determine the concentration at which a compound inhibits 50% of the kinase's activity (the IC50 value).[6] Most in vitro kinase assays are designed to measure either the consumption of ATP or the generation of the phosphorylated product.[10] There are several robust and high-throughput-compatible assay formats available, each with its own advantages and considerations.[11]

Here, we will focus on three widely used non-radioactive methods:

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining after a kinase reaction. The remaining ATP is used by a luciferase to generate a luminescent signal that is inversely proportional to kinase activity.[2][12]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): These assays measure the formation of the phosphorylated product. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When this antibody binds to the phosphorylated, fluorescein-labeled substrate, it brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[13]

  • Fluorescence Polarization (FP) Assays: This method relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14] In one common format, a fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody. This binding results in a high polarization signal. An inhibitor that prevents the formation of the phosphopeptide will lead to a decrease in this signal.[15]

Experimental Protocols

The following protocols are designed to be adaptable for screening 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and its analogs against a kinase of interest.

General Considerations and Reagent Preparation
  • Compound Handling: Dissolve 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and other test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase and Substrate: Obtain highly purified, active kinase and a suitable substrate. The choice of substrate (peptide or protein) is critical and specific to the kinase being assayed.

  • Assay Buffer: The composition of the kinase reaction buffer is crucial for optimal enzyme activity. A typical buffer might contain Tris-HCl (pH 7.5), MgCl2, BSA, and DTT. The optimal conditions should be determined empirically for each kinase.

  • ATP Concentration: The concentration of ATP used in the assay should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo® Platform)

This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay technical bulletin.[3]

Principle: This is a homogeneous assay that measures the amount of ATP remaining in solution following a kinase reaction.[16] A proprietary thermostable luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal, which is inversely correlated with kinase activity.[3]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 Detection A Add Kinase, Substrate, and Test Compound to Assay Plate B Initiate Reaction by Adding ATP A->B C Incubate at Room Temperature B->C D Add Kinase-Glo® Reagent C->D E Incubate to Stabilize Luminescent Signal D->E F Measure Luminescence E->F

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Plating: In a 384-well white assay plate, add 1 µL of the serially diluted 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in DMSO. For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor (for 100% inhibition).

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the kinase, and its substrate.

  • Enzyme Addition: Add 5 µL of the kinase reaction mixture to each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the kinase.

  • Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour. The optimal incubation time may vary depending on the kinase and should be determined empirically.

  • Detection: Equilibrate the Kinase-Glo® Reagent to room temperature. Add 10 µL of the reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is based on the principles of the LanthaScreen™ TR-FRET kinase assays.[13]

Principle: This assay measures the accumulation of the phosphorylated product. A terbium (Tb)-labeled antibody specific for the phosphorylated substrate is used as the donor fluorophore, and a fluorescein-labeled substrate acts as the acceptor. Phosphorylation of the substrate by the kinase allows the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal.[13]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 Detection A Add Kinase, Fluorescein-Substrate, and Test Compound to Plate B Initiate Reaction by Adding ATP A->B C Incubate at Room Temperature B->C D Stop Reaction with EDTA C->D E Add Tb-labeled Phospho-specific Antibody D->E F Incubate to Allow Antibody Binding E->F G Measure TR-FRET Signal F->G

Caption: Workflow for a TR-FRET based kinase assay.

Step-by-Step Protocol:

  • Compound Plating: In a 384-well black assay plate, add 1 µL of the serially diluted 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in DMSO. Include appropriate controls.

  • Kinase/Substrate Mixture: Prepare a master mix containing the kinase reaction buffer, the kinase, and the fluorescein-labeled substrate.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of ATP solution to each well.

  • Kinase Reaction Incubation: Incubate at room temperature for 1 hour (optimize as needed).

  • Reaction Termination and Detection: Prepare a stop/detection solution containing EDTA and the Tb-labeled phospho-specific antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well.

  • Detection Incubation: Incubate the plate at room temperature for 1 hour to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements, using appropriate excitation and emission wavelengths for terbium and fluorescein.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

Principle: This competitive immunoassay measures the formation of a phosphorylated product. A fluorescently labeled phosphopeptide (tracer) and the phosphopeptide produced by the kinase reaction compete for binding to a limited amount of a phospho-specific antibody. High kinase activity results in more product, which displaces the tracer from the antibody, leading to a low FP signal. Conversely, inhibition of the kinase leads to less product, allowing more tracer to bind to the antibody, resulting in a high FP signal.[17][18]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 Detection A Add Kinase, Substrate, and Test Compound to Plate B Initiate Reaction by Adding ATP A->B C Incubate at Room Temperature B->C D Add Detection Mix: FP Tracer and Phospho-specific Antibody C->D E Incubate to Reach Binding Equilibrium D->E F Measure Fluorescence Polarization E->F

Caption: Workflow for a Fluorescence Polarization kinase assay.

Step-by-Step Protocol:

  • Compound Plating: In a 384-well black assay plate, add 1 µL of the serially diluted 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in DMSO, including controls.

  • Kinase/Substrate Mixture: Prepare and add 5 µL of a mixture containing the kinase and substrate in kinase reaction buffer to each well.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of ATP solution to each well.

  • Kinase Reaction Incubation: Incubate at room temperature for 1 hour (optimize as needed).

  • Detection: Prepare a detection mixture containing the fluorescently labeled phosphopeptide tracer and the phospho-specific antibody in FP buffer. Add 10 µL of this mixture to each well.

  • Equilibration: Incubate the plate at room temperature for at least 30 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization on a plate reader equipped with appropriate polarization filters.

Data Analysis and Interpretation

  • Normalization: Normalize the raw data from the plate reader.

    • For Luminescence assays: Use the signal from the DMSO-only wells as 0% inhibition (high kinase activity, low signal) and the signal from the potent inhibitor wells as 100% inhibition (low kinase activity, high signal).

    • For TR-FRET and FP assays: Use the signal from the DMSO-only wells as 0% inhibition (high kinase activity, high signal) and the signal from wells with no kinase or a potent inhibitor as 100% inhibition (low kinase activity, low signal).

  • IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (variable slope, four-parameter logistic fit) to determine the IC50 value.

  • Assay Quality Control: Calculate the Z'-factor for each assay plate to ensure the robustness and reliability of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.[10]

Data Presentation:

The results of the screening should be summarized in a clear and concise table.

CompoundTarget KinaseAssay TypeIC50 (nM)Z'-factor
6-Bromo-8-methyl-triazolo[4,3-A]pyridineKinase XLuminescenceValueValue
Analog 1Kinase XLuminescenceValueValue
Analog 2Kinase XLuminescenceValueValue
Staurosporine (Control)Kinase XLuminescenceValueValue

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial screening of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and its analogs as potential kinase inhibitors. A positive hit from these primary screens, characterized by a potent IC50 value, should be followed by a series of secondary assays to confirm the mechanism of action, determine selectivity across a panel of kinases, and evaluate cellular activity. The triazolopyridine scaffold holds significant promise for the development of novel targeted therapies, and the systematic application of these screening methodologies is a critical first step in this endeavor.

References

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health. Available at: [Link]

  • Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. (2022). University College London. Available at: [Link]

  • Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. (2022). PubMed. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2013). National Institutes of Health. Available at: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. (2019). PubMed. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Available at: [Link]

  • Fluorescence detection techniques for protein kinase assay. (2006). ResearchGate. Available at: [Link]

  • New Screening Approaches for Kinases. (2017). Royal Society of Chemistry. Available at: [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). ACS Publications. Available at: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link]

  • Triazolopyridazine LRRK2 kinase inhibitors. (2013). PubMed. Available at: [Link]

  • Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). PubMed. Available at: [Link]

  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. (2016). PubMed Central. Available at: [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2019). PubMed Central. Available at: [Link]

  • Triazolopyridine. Grok. Available at: [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). PubMed Central. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (1996). ACS Publications. Available at: [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). PubMed Central. Available at: [Link]

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The Triazolopyridine Scaffold: A Versatile Core for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Development of Anticancer Agents from Triazolopyridine Scaffolds

For researchers, medicinal chemists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a paramount challenge. Among the myriad of heterocyclic systems explored, the triazolopyridine scaffold has emerged as a "privileged structure" in oncology drug discovery. Its unique three-dimensional arrangement and hydrogen bonding capabilities allow it to effectively interact with a variety of biological targets, particularly the ATP-binding pocket of protein kinases.[1][2] This guide provides a comprehensive overview of the key stages in the development of anticancer agents based on the triazolopyridine core, from initial synthesis to preclinical in vitro and in vivo evaluation.

The triazolopyridine core is a bicyclic heteroaromatic system that serves as an excellent foundation for building potent and selective inhibitors of key oncogenic proteins. Its derivatives have been investigated as inhibitors of numerous protein kinases implicated in cancer, such as JAK, PI3K, ALK-5, and VEGFR2, as well as other important targets like the bromodomain-containing protein 4 (BRD4), a critical epigenetic reader.[1][3] The scaffold's rigidity, combined with the strategic placement of nitrogen atoms, provides a template for developing compounds with high binding affinity and favorable drug-like properties.

The versatility of the triazolopyridine scaffold lies in its amenability to chemical modification at multiple positions. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties through the exploration of structure-activity relationships (SAR).[4]

Caption: General structure of a[5][6][7]triazolo[4,3-a]pyridine core showing key points for chemical diversification.

Synthetic Strategies for Triazolopyridine Libraries

The synthesis of a library of triazolopyridine analogs is the first step in exploring their potential as anticancer agents. A common and efficient method involves the cyclization of a substituted hydrazinopyridine with an appropriate reagent. The following protocol outlines a representative synthesis.[8]

Protocol 2.1: Synthesis of a 5-mercapto-[5][6][7]triazole-pyridine Intermediate

This protocol describes the initial steps to create a versatile intermediate for further functionalization.

Rationale: This two-step process is efficient for creating the core triazole-pyridine hybrid. The first step forms a dithiocarbazate salt, which is then cyclized in the second step to yield the mercapto-substituted triazole-pyridine. This intermediate is reactive and allows for the introduction of various side chains.[8]

Materials:

  • Nicotinohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ammonia solution (aqueous)

Procedure:

  • Step 1: Formation of Potassium-3-pyridyl-dithiocarbazate.

    • Dissolve nicotinohydrazide in a solution of potassium hydroxide in ethanol.

    • Cool the mixture in an ice bath.

    • Add carbon disulfide dropwise while stirring.

    • Continue stirring for 4-6 hours at room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Step 2: Cyclization to 5-mercapto-substituted 1,2,4-triazole-pyridine.

    • Reflux the potassium salt from Step 1 in an aqueous ammonia solution for 3-4 hours.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified intermediate.

From this intermediate, a diverse library can be generated by reacting the mercapto group with various substituted benzyl halides or other electrophiles to yield the final triazolopyridine derivatives.[8]

In Vitro Evaluation of Anticancer Activity

Once a library of compounds is synthesized, a systematic in vitro screening process is required to identify promising candidates.[7][9] This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.

G A Synthesized Triazolopyridine Library B Primary Screening: Cytotoxicity Assay (MTT) Against Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Select 'Hit' Compounds (Potent & Selective) C->D E Secondary Assays: Mechanism of Action D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V Staining) E->G H Target Engagement/ Kinase Inhibition Assay E->H I Lead Candidate Selection for In Vivo Studies F->I G->I H->I

Caption: Workflow for the in vitro screening of triazolopyridine anticancer candidates.

Protocol 3.1: Primary Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

Rationale: This assay is chosen for initial high-throughput screening due to its reliability, sensitivity, and cost-effectiveness.[10] It allows for the rapid determination of a compound's concentration-dependent toxicity across multiple cancer cell lines, enabling the calculation of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazolopyridine compounds (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine compounds in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Table 1: Representative Cytotoxicity Data for Hypothetical Triazolopyridine Analogs

Compound IDTargetIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)
TP-1 (Lead) Kinase X5.28.16.5
TP-1a Kinase X1.52.31.9
TP-1b Kinase X0.81.10.9
Doxorubicin Topo II0.50.70.6
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on cell cycle progression.[13] Many anticancer drugs induce cell death by causing cell cycle arrest at specific phases (G1, S, or G2/M).[14]

Rationale: By quantifying the proportion of cells in each phase of the cell cycle, this protocol helps to elucidate the mechanism of action.[15] For example, a compound that damages DNA might cause arrest at the G2/M checkpoint.

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Preparation: Treat cells with the test compound for 24-48 hours. Harvest the cells (including floating cells) and wash with ice-cold PBS.[16]

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[13]

Protocol 3.3: Assessment of Apoptosis by Annexin V Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[17] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: It is crucial to confirm that cell death occurs via the controlled process of apoptosis rather than necrosis, which can cause inflammation.[18] The externalization of phosphatidylserine (PS) is an early marker of apoptosis and is detected by its high affinity for Annexin V.[19] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity.

cluster_0 Simplified Kinase Signaling Pathway cluster_1 Inhibition by Triazolopyridine GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation TP_Inhibitor Triazolopyridine Kinase Inhibitor TP_Inhibitor->RAF Inhibition Apoptosis Apoptosis TP_Inhibitor->Apoptosis Induction

Caption: Inhibition of a kinase (e.g., RAF) by a triazolopyridine compound blocks the signaling cascade, leading to apoptosis.[20]

Procedure:

  • Cell Treatment: Treat cells with the test compound as in the cell cycle analysis protocol.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will segregate the cell population into four quadrants:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

In Vivo Efficacy Assessment in Xenograft Models

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and safety in a physiological context.[21] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.[5][6]

Protocol 4.1: General Protocol for a Cell Line-Derived Xenograft (CDX) Model

Rationale: The CDX model provides critical data on a drug's ability to inhibit tumor growth in a living system, bridging the gap between in vitro assays and human clinical trials.[6] It allows for the assessment of efficacy, pharmacodynamics, and potential toxicity.[5]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line (e.g., A549)

  • Matrigel (optional, to support tumor growth)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ A549 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Begin administration of the triazolopyridine compound (e.g., daily oral gavage) and the vehicle control.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., biomarker studies).

  • Data Analysis: Compare the average tumor volume and body weight between the treated and control groups over time. Calculate the percentage of tumor growth inhibition.

Table 2: Representative In Vivo Efficacy Data in an A549 Xenograft Model

Treatment Group (n=8)Dose & ScheduleMean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., q.d.1250 ± 150--0.5%
Compound TP-1b 50 mg/kg, p.o., q.d.480 ± 9561.6%-2.1%
Positive Control 15 mg/kg, i.p., q.w.350 ± 8072.0%-8.5%

Conclusion

The development of anticancer agents from triazolopyridine scaffolds is a systematic process that integrates synthetic chemistry with rigorous biological evaluation. The scaffold's versatility allows for the generation of potent and selective inhibitors against a range of oncogenic targets. By employing a hierarchical screening approach—from broad cytotoxicity assays to detailed mechanistic studies and finally to in vivo efficacy models—researchers can identify and advance promising lead compounds. The protocols and strategies outlined in this guide provide a robust framework for navigating the preclinical stages of drug discovery, with the ultimate goal of translating these promising chemical entities into effective cancer therapies.

References

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Application Notes and Protocols for Molecular Docking Studies of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of the binding conformation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[1][2] This application note provides a detailed, step-by-step protocol for conducting molecular docking studies on 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, a heterocyclic compound belonging to a class known for a wide range of biological activities.[3][4] Derivatives of the triazolopyridine and triazolopyrazine scaffolds have been investigated as potent inhibitors for various kinases, including c-Met and VEGFR-2, which are crucial targets in cancer therapy.[5][6][7]

This guide is designed to be a self-validating system, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility. We will utilize the widely adopted and validated software AutoDock Vina for this protocol.[8][9] The workflow will encompass ligand and protein preparation, definition of the binding site, execution of the docking simulation, and comprehensive analysis and validation of the results.

Scientific Background: The "Why" Behind the Protocol

The fundamental goal of molecular docking is to generate a statistically significant prediction of how a ligand interacts with a protein's binding site.[2][10] This is achieved through two main components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the defined binding site, generating numerous possible binding poses. The scoring function then estimates the binding affinity for each pose, allowing them to be ranked. A lower binding energy score typically indicates a more favorable interaction.[11]

The accuracy of a docking study is critically dependent on the meticulous preparation of both the ligand and the protein.[12][13][14] This involves adding hydrogen atoms, assigning correct partial charges, and defining rotatable bonds. For the protein, it is also crucial to remove non-essential molecules like water and co-solvents and to handle any missing residues or atoms.[15][16]

Validation is a non-negotiable step to ensure the reliability of the docking protocol.[17][18] A common and robust method is to re-dock the co-crystallized native ligand into the protein's active site.[19][20] A successful protocol should be able to reproduce the experimentally determined binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[17][18]

Materials and Software

This protocol relies on freely available and widely used software in the computational chemistry community.

Software/ResourcePurposeVersion (Recommended)
AutoDock Tools (ADT) Protein and ligand preparation, grid box generation.1.5.7
AutoDock Vina Molecular docking engine.1.2.3
PyMOL Molecular visualization and analysis.2.5 or later
ChemDraw/PubChem 2D structure drawing and obtaining ligand SMILES.N/A
Protein Data Bank (PDB) Source for 3D protein structures.N/A

Experimental Workflow Overview

The entire molecular docking process can be visualized as a sequential workflow. Each step is critical for the accuracy and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase ligand_prep Ligand Preparation (2D to 3D, Charges, Torsions) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (Clean PDB, Add Hydrogens, Charges) protein_prep->grid_gen docking Run AutoDock Vina (Conformational Search & Scoring) grid_gen->docking results_analysis Results Analysis (Binding Poses & Energies) docking->results_analysis validation Protocol Validation (Re-docking Native Ligand) results_analysis->validation

Caption: Overall workflow for the molecular docking protocol.

Detailed Step-by-Step Protocol

Part 1: Ligand Preparation

The goal of this step is to convert the 2D chemical structure of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine into a 3D, energy-minimized structure suitable for docking.

  • Obtain Ligand Structure:

    • Draw the structure of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in a chemical drawing software like ChemDraw or obtain its SMILES string from a database like PubChem. The SMILES string is Cc1cc(Br)cn2c1ncc2.

  • Generate 3D Coordinates:

    • Use a program like Open Babel or the online SMILES converter to generate a 3D structure from the SMILES string. Save this structure as an SDF or MOL2 file.

  • Prepare Ligand in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.[21]

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Torsion Tree -> Choose Torsions to define the rotatable bonds. The software will automatically detect these.

    • Go to Ligand -> Output -> Save as PDBQT and save the prepared ligand file. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).[22]

Part 2: Protein Preparation

For this protocol, we will use a relevant protein target. Since triazolopyridine derivatives are often kinase inhibitors, we will use the c-Met kinase domain as an example (PDB ID: 3F82).[5][6]

  • Download Protein Structure:

    • Go to the RCSB Protein Data Bank () and download the PDB file for 3F82.

  • Clean the PDB File:

    • Open the PDB file in a text editor or a molecular viewer like PyMOL.

    • Remove all water molecules (HOH), co-crystallized ligands, and any other non-protein chains.[16] Save this as a new PDB file (e.g., 3F82_protein.pdb).

  • Prepare Protein in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open your cleaned PDB file.

    • Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.[21][23]

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the prepared protein in PDBQT format (File -> Save -> Write PDBQT).

Part 3: Grid Generation (Defining the Binding Site)

The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.[8][22]

  • Identify the Binding Site:

    • If you are using a protein structure with a co-crystallized ligand (like the original 3F82), the binding site is the area occupied by that ligand.

  • Set Up the Grid Box in ADT:

    • With the prepared protein loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the dimensions (size_x, size_y, size_z) and center (center_x, center_y, center_z) of the box to encompass the entire binding site, with a buffer of about 4-5 Å in each dimension around the known ligand's position.

    • Note down the center and size coordinates. These will be used in the configuration file.

Part 4: Docking Execution

AutoDock Vina uses a configuration file to specify the input files and search parameters.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command (assuming vina is in your system's PATH):

    • Vina will perform the docking and create two output files: docking_results.pdbqt containing the predicted binding poses, and log.txt containing the binding affinity scores for each pose.[23]

Part 5: Analysis and Validation

This final phase involves interpreting the results and validating the protocol's accuracy.

G cluster_analysis Post-Docking Analysis cluster_validation Protocol Validation load_complex Load Protein and Docked Ligand (in PyMOL) analyze_poses Analyze Top Poses (Binding Energy < -6.0 kcal/mol) load_complex->analyze_poses visualize_interactions Visualize Interactions (H-bonds, Hydrophobic, etc.) analyze_poses->visualize_interactions redock Re-dock Native Ligand calculate_rmsd Calculate RMSD (vs. Crystal Pose) redock->calculate_rmsd check_threshold Check if RMSD < 2.0 Å calculate_rmsd->check_threshold

Caption: Workflow for results analysis and protocol validation.

  • Analyzing Results:

    • Open the protein PDBQT file and the docking_results.pdbqt file in PyMOL.

    • The results file contains multiple binding modes (poses). The log.txt file lists their corresponding binding affinities in kcal/mol.

    • Focus on the top-ranked poses (most negative binding affinity).

    • Visually inspect the interactions between the ligand and the protein's active site residues. Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

  • Protocol Validation via Re-docking:

    • To validate your protocol, you must perform a re-docking experiment.[19][24]

    • Prepare the native ligand from the original PDB file (3F82) using the same procedure as in Part 1.

    • Dock this native ligand back into the prepared protein using the identical grid parameters and Vina configuration.

    • Compare the top-ranked docked pose of the native ligand with its original co-crystallized position.

    • Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • A successful validation is indicated by an RMSD value of less than 2.0 Å. [17] This confirms that your docking protocol can accurately reproduce a known binding mode.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking studies on 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. By following these detailed steps for ligand and protein preparation, docking execution, and rigorous validation, researchers can generate reliable and reproducible predictions of protein-ligand interactions. This protocol serves as a robust foundation for virtual screening, lead optimization, and elucidating the mechanism of action for novel chemical entities in the drug discovery pipeline.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Jahangiri, F.H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Using PyMOL to Analyze and Present Molecular Docking Results. ResearchGate. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Retrieved from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • Singh, T., & Priyadarshini, R. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Retrieved from [Link]

  • Unknown. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 46(6), 2656–2669. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Unknown. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Sgrignani, J., & Bonvin, A. M. J. J. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International journal of molecular sciences, 21(20), 7695. Retrieved from [Link]

  • Taylor, R. D., & Burnett, R. M. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Unknown. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Prasad, P., et al. (2023). Validation of the docking protocol through redocking of the native ligand. ResearchGate. Retrieved from [Link]

  • Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Unknown. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Richardson, R. J. (2019, September 20). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]

  • Noori, A. (2017, December 28). How can i validate a docking protocol?. ResearchGate. Retrieved from [Link]

  • Gou, S., et al. (2016). Synthesis and biological evaluation of new[23]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3295-3302. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[23]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869681. Retrieved from [Link]

  • Unknown. (n.d.). Results of validation analysis of the native ligand redocking test method. ResearchGate. Retrieved from [Link]

  • El-Adl, K., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(24), 17112-17138. Retrieved from [Link]

  • Lunagariya, H. A., et al. (2020). A Novel Series of[23]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4499. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(20), 3704. Retrieved from [Link]

  • Unknown. (n.d.). In Silico Studies of Sembukan (Paederia scandens) Secondary Metabolites as Anti Diabetes Against Multiple Target Protein. Trends in Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-bromo-[23]triazolo[1,5-a]pyridine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. Retrieved from [Link]

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Application Note & Protocol: Comprehensive Characterization of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of novel heterocyclic compounds.

Preamble: The Imperative for Rigorous Characterization

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] These nitrogen-containing heterocycles are integral to the development of new therapeutics, demonstrating a wide spectrum of biological activities.[4][5][6] The specific analogue, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, presents a unique combination of a fused aromatic system with strategically placed functional groups—a bromine atom and a methyl group—that can significantly influence its physicochemical properties and biological interactions.

Therefore, unambiguous structural confirmation and precise purity assessment are not mere procedural formalities; they are the bedrock of reliable, reproducible, and translatable scientific research. This document provides a multi-faceted analytical workflow, detailing the core techniques required to comprehensively characterize 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. Each protocol is designed to be a self-validating component of an integrated strategy, ensuring the highest degree of scientific integrity.

Compound Profile: 6-Bromo-8-methyl-[1][7][8]triazolo[4,3-a]pyridine

PropertyValueSource
Molecular Formula C₇H₆BrN₃[9]
Molecular Weight 212.05 g/mol [9]
CAS Number 899429-04-0 (for the [1,5-a] isomer)[9]
Physical Form Solid[9]
SMILES String Cc1cc(Br)cn2ncnc12[9]
InChI Key OYGHORQLTGXZKY-UHFFFAOYSA-N[9]
Note: The CAS number provided is for the related [1,5-a] isomer. Researchers should verify the specific CAS for the [4,3-a] isomer upon synthesis.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: The primary objective of HPLC analysis is to separate the target compound from unreacted starting materials, synthetic by-products, and degradation products. A validated Reverse-Phase (RP-HPLC) method is the gold standard for quantitative purity determination due to its high resolution, sensitivity, and reproducibility.[8][10][11] The choice of a C18 stationary phase is based on its hydrophobicity, which effectively retains the nonpolar triazolopyridine core, allowing for excellent separation with a polar mobile phase.

Protocol: RP-HPLC Purity Determination
  • Instrumentation: An HPLC or UPLC system equipped with a UV-Vis Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~1 mg of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for resolving aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to sharpen peaks by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound.
Gradient 10% B to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 5 µLMinimizes band broadening.
Detection (UV) 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.[12]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Processing Weigh Weigh Compound Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic Techniques

A combination of spectroscopic methods is essential to confirm the molecular structure unequivocally. Each technique provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, NMR is critical to confirm the substitution pattern on the pyridine ring.

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the compound.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved before analysis.

Expected Spectral Data & Interpretation:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~2.6Singlet (s)3H-CH₃ (Methyl protons)[13]
~7.0 - 8.5Multiplet (m)3HAromatic protons on the fused ring system.
¹³C ~15-25---CH₃ Carbon
~110 - 150--Aromatic and Heterocyclic Carbons

Note: Precise chemical shifts are dependent on the solvent used and may require 2D NMR techniques (COSY, HSQC) for unambiguous assignment.

B. Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental formula.[7] For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic distribution of halogens.[14][15]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source in positive ion mode. Acquire the full scan mass spectrum.

Data Interpretation: The Bromine Isotope Signature

The most critical diagnostic feature will be the presence of two major peaks for the molecular ion, separated by approximately 2 Da. This is due to the natural abundance of bromine isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) .

  • Expected [M+H]⁺: ~212.97 (for C₇H₇⁷⁹BrN₃⁺)

  • Expected [M+2+H]⁺: ~214.97 (for C₇H₇⁸¹BrN₃⁺)

The ratio of the intensity of these two peaks should be approximately 1:1 , which is a definitive indicator of the presence of a single bromine atom in the molecule.[15][16]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[18]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl (-CH₃) C-H
1650 - 1500C=N & C=C StretchTriazolopyridine ring system
1450 - 1350C-H BendMethyl (-CH₃) deformation
~600 - 500C-Br StretchCarbon-Bromine bond
D. UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy is sensitive to the electronic transitions within conjugated and aromatic systems.[12][19] It provides confirmatory evidence of the π-conjugated triazolopyridine core.

Protocol: Solution UV-Vis

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Use a quartz cuvette to measure the absorbance from approximately 200 nm to 400 nm.

Expected Absorption: The spectrum is expected to show strong absorption bands (λmax) in the range of 250-300 nm, characteristic of π → π* transitions within the heterocyclic aromatic system.[20][21]

Elemental Composition Verification: Elemental Analysis

Causality: While HRMS provides a very accurate mass-to-charge ratio, elemental analysis offers an orthogonal confirmation of the elemental formula by directly measuring the mass percentages of carbon, hydrogen, and nitrogen.[1] The experimental results must align with the theoretical values for the proposed formula (C₇H₆BrN₃) within a narrow margin of error (typically ±0.4%).

Protocol:

  • Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for CHN analysis.

  • Compare the reported experimental percentages to the calculated theoretical values.

Theoretical vs. Expected Experimental Values:

ElementTheoretical %Expected Experimental %
Carbon (C) 39.65%39.65 ± 0.4%
Hydrogen (H) 2.85%2.85 ± 0.4%
Nitrogen (N) 19.82%19.82 ± 0.4%

Integrated Analytical Strategy

Integrated_Strategy cluster_analysis Comprehensive Characterization Start Synthesized Product (Crude 6-Bromo-8-methyl- triazolo[4,3-A]pyridine) Purify Purification (e.g., Column Chromatography) Start->Purify HPLC HPLC (Purity > 95%?) Purify->HPLC MS Mass Spec (Correct MW & Br pattern?) HPLC->MS If Pure Fail Re-synthesize or Re-purify HPLC->Fail Impure NMR NMR ('H, 'C) (Correct Structure?) MS->NMR MS->Fail Incorrect FTIR FTIR (Correct Functional Groups?) NMR->FTIR NMR->Fail Incorrect EA Elemental Analysis (Correct %CHN?) FTIR->EA Final Confirmed Structure & Purity Report EA->Final All Data Consistent EA->Fail Incorrect

Caption: Integrated workflow for compound characterization.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available at: [Link].

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation | Request PDF. ResearchGate. Available at: [Link].

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  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link].

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC - NIH. (2024-02-18). Available at: [Link].

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. Available at: [Link].

  • A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. Wanfang Data. Available at: [Link].

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. (2021-12-11). Available at: [Link].

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. (2025-08-05). Available at: [Link].

  • 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. PubChem. Available at: [Link].

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link].

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. ResearchGate. (2025-10-14). Available at: [Link].

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023-08-29). Available at: [Link].

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link].

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link].

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link].

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link].

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]'.

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH. (2023-06-22). Available at: [Link].

  • UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. (2016-05-20). Available at: [Link].

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. MDPI. Available at: [Link].

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. (2020-09-14). Available at: [Link].

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Application Notes & Protocols: A Tiered Strategy for the In Vitro Evaluation of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3] Its rigid, planar structure and potential for multi-point interactions make it an ideal framework for designing targeted therapeutic agents.[4] Specifically, derivatives of this scaffold have shown significant promise as antiproliferative and anticancer agents.[1]

This guide focuses on a specific subclass: 6-Bromo-8-methyl-triazolo[4,3-a]pyridine derivatives . The strategic placement of a bromine atom at the C6 position offers a valuable synthetic handle for further chemical modification and structure-activity relationship (SAR) studies, while the methyl group at C8 modulates the electronic and steric properties of the molecule. The initial in vitro evaluation of novel derivatives from this class is a critical step in the drug discovery pipeline.[5]

This document provides a comprehensive, tiered approach to the in vitro assessment of these compounds. We will progress logically from primary screening for cytotoxic activity to secondary assays aimed at elucidating the underlying mechanisms of action, such as the induction of apoptosis and the inhibition of cell migration. Each protocol is designed to be robust and self-validating, providing researchers with a clear and efficient path to characterize the anticancer potential of their novel derivatives.

Tier 1: Primary Screening - Antiproliferative Activity and Cytotoxicity

Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[6] A potent compound must be able to inhibit the growth of, or directly kill, cancer cells. The MTT assay is a robust, colorimetric method that serves as an excellent primary screen. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, a process that is lost in dead or dying cells.[7] By quantifying the formazan produced, we can accurately determine the concentration at which a compound elicits a 50% inhibition of cell viability (the IC₅₀ value).

Workflow for Primary Cytotoxicity Screening

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture selected cancer cell lines to ~80% confluency. Harvest 2. Harvest and count cells. Prepare suspension at desired density. Cell_Culture->Harvest Seeding 4. Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well). Harvest->Seeding Compound_Prep 3. Prepare serial dilutions of test compounds in culture medium. Treatment 6. Add compound dilutions to wells. Include Vehicle and Positive Controls. Compound_Prep->Treatment Incubate_Cells 5. Incubate plate (24h) to allow cell adherence. Seeding->Incubate_Cells Incubate_Cells->Treatment Incubate_Treatment 7. Incubate for treatment period (e.g., 48-72 hours). Treatment->Incubate_Treatment Add_MTT 8. Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well. Incubate_Treatment->Add_MTT Incubate_MTT 9. Incubate for 2-4 hours until purple precipitate is visible. Add_MTT->Incubate_MTT Solubilize 10. Add solubilization buffer (e.g., 100 µL DMSO or Detergent Reagent). Incubate_MTT->Solubilize Shake 11. Shake plate to dissolve formazan crystals. Solubilize->Shake Readout 12. Read absorbance at ~570 nm using a plate reader. Shake->Readout Calculate 13. Calculate % viability vs. control and determine IC50 values. Readout->Calculate

Caption: Workflow for the MTT cell viability assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 6-Bromo-8-methyl-triazolo[4,3-a]pyridine derivatives, stock solution in DMSO.

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 0.5-1.0 x 10⁵ cells/mL in complete medium. Add 100 µL of this suspension to each well of a 96-well plate.[8]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compounds (e.g., 0.1%).

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or 5-Fluorouracil).[1]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Table
Compound IDDerivative StructureIC₅₀ HeLa (µM)IC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)
BR-MTP-01 R = -H12.515.220.1
BR-MTP-02 R = -OCH₃8.710.114.5
BR-MTP-03 R = -Cl6.27.99.8
Doxorubicin (Positive Control)0.81.11.5

Tier 2: Mechanistic Elucidation - Apoptosis Induction

Scientific Rationale: After identifying compounds with potent cytotoxic activity, the next critical step is to determine how they kill cancer cells. A desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death. Apoptosis is a controlled, non-inflammatory process that eliminates damaged cells.[1] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] The Annexin V/Propidium Iodide (PI) assay leverages this phenomenon. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC). PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. This dual-staining method allows for the differentiation of cell populations via flow cytometry:

  • Live Cells: Annexin V (-) / PI (-)

  • Early Apoptotic Cells: Annexin V (+) / PI (-)

  • Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)

  • Necrotic Cells: Annexin V (-) / PI (+)

Principle of Annexin V / PI Apoptosis Detection

Apoptosis_Principle Cell States in Annexin V/PI Staining Live Live Early Early Live->Early Apoptotic Stimulus Late Late Early->Late Progression Necrotic Necrotic

Caption: Four distinct cell populations identified by Annexin V/PI flow cytometry.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with a test compound at its IC₅₀ and 2x IC₅₀ concentrations.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometry tubes.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at ~500 x g for 5 minutes.[11]

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the PBS.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Be sure to include unstained, PI-only, and Annexin V-only stained cells for proper compensation and gating.

Tier 3: Functional Assessment - Inhibition of Cell Migration

Scientific Rationale: Cell migration is a fundamental process that is hijacked by cancer cells to enable invasion and metastasis, the primary cause of cancer-related mortality.[13] The scratch assay, or wound healing assay, is a straightforward and widely used method to study collective cell migration in vitro.[14] A "scratch" is created in a confluent monolayer of cells, and the ability of the cells at the edge of the scratch to migrate and close the gap is monitored over time. This assay provides valuable insight into whether a compound can inhibit this key metastatic behavior.[15]

Workflow for the Scratch (Wound Healing) Assay

Scratch_Assay_Workflow Seed 1. Seed cells in a plate to achieve a fully confluent monolayer (24-48h). Scratch 2. Create a linear scratch in the monolayer with a sterile pipette tip. Seed->Scratch Wash 3. Gently wash with PBS to remove displaced cells. Scratch->Wash Treat 4. Add fresh medium containing the test compound or controls. Wash->Treat Image_T0 5. Immediately capture initial images of the scratch (T=0). Treat->Image_T0 Incubate 6. Incubate plate under normal growth conditions. Image_T0->Incubate Image_Tx 7. Capture images of the same scratch locations at regular intervals (e.g., 8, 16, 24h). Incubate->Image_Tx Analyze 8. Measure the scratch area at each time point and calculate the rate of closure. Image_Tx->Analyze

Caption: Step-by-step workflow for the in vitro scratch assay.

Protocol 3: Scratch (Wound Healing) Assay

Materials:

  • Cells that form a confluent monolayer (e.g., MDA-MB-231, HeLa).

  • 12- or 24-well culture plates.

  • Sterile 200 µL pipette tips.

  • Complete culture medium and serum-free medium.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Seeding for Confluence: Seed cells into wells at a density that will form a 90-100% confluent monolayer within 24 hours.[16]

  • Serum Starvation (Optional): To ensure that gap closure is due to migration and not proliferation, you can replace the complete medium with serum-free medium for 2-4 hours before making the scratch.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to create a clean, cell-free gap.[17]

  • Washing: Gently aspirate the medium and wash the wells twice with 1 mL of sterile PBS to remove any detached cells.[17]

  • Treatment: Add fresh medium (serum-free or low-serum) containing the test compound at a non-lethal concentration (e.g., IC₅₀/4) and controls (vehicle).

  • Imaging: Immediately place the plate on a microscope stage and capture images of the scratch at defined locations (mark the plate for reference). This is the T=0 time point.

  • Monitoring: Incubate the plate and capture images of the same locations at subsequent time points (e.g., every 8 hours for 24-48 hours).[16]

  • Analysis: Use software like ImageJ to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure between treated and control groups.

% Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

References

  • Zhao, P. et al. (2022). Efficient synthesis and evaluation of novel 6-arylamino-[1][2][18]triazolo[4,3-a]pyridine derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Available at: [Link]

  • Lage, H. et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]

  • Kotb, E. R. et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Al-Sanea, M. M. et al. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. MDPI. Available at: [Link]

  • ChemScence. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[1][2][18]triazolo[1,5-a]pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. Available at: [Link]

  • Kotb, E. R. et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. Available at: [Link]

  • Al-Ostath, R. et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][18]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Chen, S. et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Pyridine and Its Biological Activity: A Review. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[1][2][18]triazolo[4,3-a]pyrazine. Available at: [Link]

  • Crowley, L. C. et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available at: [Link]

  • Lage, H. (2003). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • Martinotti, S. & Ranzato, E. (n.d.). Scratch Assay protocol. University of Pittsburgh. Available at: [Link]

  • Bionity. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Available at: [Link]

  • Wilson, Z. T. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Axion Biosystems. (n.d.). Scratch Assay Protocol. Available at: [Link]

  • Al-Ghorbani, M. et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. Available at: [Link]

  • Willers, H. et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology. Available at: [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Wang, X. et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Al-Amiery, A. A. et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]

  • Agilent. (2015). Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays using the Agilent xCELLigence RTCA eSight. Available at: [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available at: [Link]

Sources

Application Notes and Protocols: 6-Bromo-8-methyl-triazolo[4,3-a]pyridine in Medicinal Chemistry

Application Notes and Protocols: 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine presents a versatile and strategically functionalized intermediate for the synthesis of potent and selective therapeutic agents. The bromine atom at the 6-position serves as a key handle for introducing further molecular complexity through cross-coupling reactions, while the methyl group at the 8-position can influence solubility, metabolic stability, and target engagement. This document provides a comprehensive guide to the application of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine in drug discovery, with a focus on its utility in developing inhibitors of key oncogenic proteins, including c-Met, Aurora kinases, and BRD4. Detailed synthetic protocols and biological assay methodologies are provided to enable researchers to effectively utilize this valuable building block in their research endeavors.

Introduction: The[1][2][3]triazolo[4,3-a]pyridine Scaffold

The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine has garnered significant attention in drug discovery due to its structural rigidity, ability to participate in various non-covalent interactions, and synthetic accessibility. This scaffold is present in a number of compounds that have entered clinical development, highlighting its therapeutic potential. Derivatives of this core have been shown to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

The subject of this guide, 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine , is a key intermediate that allows for the exploration of structure-activity relationships (SAR) around this privileged core. The strategic placement of the bromo and methyl groups offers distinct advantages for medicinal chemists.

  • 6-Bromo Moiety : Provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This allows for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

  • 8-Methyl Group : Can enhance binding affinity through hydrophobic interactions within a target's active site. It can also block potential sites of metabolism, thereby improving the metabolic stability and in vivo half-life of the final compound.

Key Therapeutic Applications and Mechanisms of Action

The versatility of the 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold makes it a valuable starting point for the development of inhibitors targeting various protein classes implicated in disease, particularly in oncology.

Inhibition of Receptor Tyrosine Kinase c-Met

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[4] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous cancers.[4] The[1][2][3]triazolo[4,3-a]pyridine scaffold has been successfully employed in the design of potent and selective c-Met inhibitors.[5][6]

Mechanism of Action: These inhibitors typically function as ATP-competitive binders in the kinase domain of c-Met. The triazolopyridine core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents introduced at the 6-position via the bromo handle can then be directed towards the solvent-exposed region or deeper into the binding pocket to enhance potency and selectivity.

cMet_PathwayHGFHGFcMetc-Met ReceptorHGF->cMet bindsPI3KPI3KcMet->PI3KRASRAScMet->RASSTAT3STAT3cMet->STAT3AKTAKTPI3K->AKTmTORmTORAKT->mTORProliferationCell Proliferation,Survival, MotilitymTOR->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->ProliferationSTAT3->ProliferationInhibitor6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridineDerivativeInhibitor->cMet inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Modulation of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various human tumors, making them attractive targets for cancer therapy.[7][8] Several classes of heterocyclic compounds, including those with pyridine-based scaffolds, have been investigated as Aurora kinase inhibitors.[8]

Mechanism of Action: Similar to c-Met inhibitors,[1][2][3]triazolo[4,3-a]pyridine-based compounds can be designed to compete with ATP for binding to the active site of Aurora kinases. The planarity of the fused ring system is well-suited for insertion into the ATP-binding pocket, and modifications at the 6- and 8-positions can be used to achieve selectivity among the different Aurora kinase isoforms.

Aurora_PathwayAuroraAAurora ACentrosomeCentrosome SeparationAuroraA->CentrosomeSpindleSpindle AssemblyAuroraA->SpindleAuroraBAurora BChromosomeChromosome SegregationAuroraB->ChromosomeCytokinesisCytokinesisAuroraB->CytokinesisCellCycleCell Cycle ProgressionCentrosome->CellCycleSpindle->CellCycleChromosome->CellCycleCytokinesis->CellCycleInhibitor6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridineDerivativeInhibitor->AuroraA inhibitsInhibitor->AuroraB inhibits

Caption: Role of Aurora kinases in mitosis and the point of inhibition.

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[9] BRD4, in particular, has emerged as a promising therapeutic target in various cancers due to its role in regulating the expression of key oncogenes like c-MYC.[10] Several small molecule inhibitors of BRD4 have shown preclinical and clinical activity, and the[1][2][3]triazolo[4,3-a]pyridine scaffold has been explored for the development of novel BRD4 inhibitors.[11]

Mechanism of Action: BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histone tails. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target gene expression. The triazole moiety of the scaffold can form key hydrogen bonds within the acetyl-lysine binding pocket of the bromodomain.

BRD4_PathwayBRD4BRD4AcetylatedHistonesAcetylated HistonesBRD4->AcetylatedHistones binds toPTEFbP-TEFbBRD4->PTEFb recruitsRNAPIIRNA Polymerase IIPTEFb->RNAPII phosphorylatesOncogenesOncogene Transcription(e.g., c-MYC)RNAPII->Oncogenes initiatesInhibitor6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridineDerivativeInhibitor->BRD4 inhibits binding

Caption: Mechanism of BRD4-mediated transcription and its inhibition.

Synthetic Protocols

The synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative example based on established synthetic methodologies for related compounds.

Synthesis of 2-Hydrazinyl-3-methyl-5-bromopyridine (Intermediate 2)

This intermediate is crucial for the subsequent cyclization to form the triazolo[4,3-a]pyridine ring system.

Reaction Scheme:

Materials:

  • 2-Chloro-3-methyl-5-bromopyridine (1.0 equiv)

  • Hydrazine hydrate (10.0 equiv)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 2-chloro-3-methyl-5-bromopyridine in ethanol, add hydrazine hydrate.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-hydrazinyl-3-methyl-5-bromopyridine.

Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine (Target Compound)

This step involves the cyclization of the hydrazinylpyridine intermediate. An efficient method for this transformation is the oxidative cyclization using N-chlorosuccinimide (NCS).[2]

Reaction Scheme:

Materials:

  • 2-Hydrazinyl-3-methyl-5-bromopyridine (1.0 equiv)

  • Formic acid (as a reagent and solvent)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-hydrazinyl-3-methyl-5-bromopyridine in formic acid and stir at room temperature for 1-2 hours to form the intermediate hydrazone.

  • Remove the excess formic acid under reduced pressure.

  • Dissolve the resulting residue in DMF and cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Biological Assay Protocols

The following are representative protocols for evaluating the inhibitory activity of compounds derived from 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine against c-Met and Aurora kinases.

In Vitro c-Met Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction.[12][13]

Materials:

  • Recombinant human c-Met kinase

  • Poly (Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a white opaque microplate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the c-Met kinase to all wells except the negative control.

  • Add the substrate (Poly (Glu, Tyr) 4:1) to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Aurora A/B Kinase Inhibition Assay (Luminescent)

This protocol is similar to the c-Met assay and utilizes the same principle of ADP detection.[1][14][15][16]

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kemptide (LRRASLG) as substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Follow the same steps as the c-Met kinase assay, substituting c-Met kinase with Aurora A or Aurora B kinase and the substrate with Kemptide.

  • The incubation times and enzyme/substrate concentrations may need to be optimized for each specific Aurora kinase isoform.

  • Calculate the IC50 values as described for the c-Met assay.

Representative Biological Data

The following table summarizes the inhibitory activities of some reported[1][2][3]triazolo[4,3-a]pyridine and related derivatives against various kinases and BRD4, demonstrating the potential of this scaffold.

Compound ClassTargetIC50 (nM)Reference
[1][2][3]triazolo[4,3-a]pyrazine derivativec-Met26[3]
Pyrazolo[3,4-b]pyridine derivativec-Met4.27[17]
Imidazo[4,5-b]pyridine derivativeAurora A42[7]
Imidazo[4,5-b]pyridine derivativeAurora B198[7]
[1][2][3]triazolo[1,5-a]pyrimidine derivativeBRD4 (BD1)< 5000[18]
[1][2][3]triazolo[4,3-A]pyrazine derivativeBRD4 (BD1)1-100[9]

Note: The IC50 values are for specific derivatives within the compound class and may not be directly representative of all compounds with that scaffold.

Conclusion

6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds for targeting a range of therapeutically relevant proteins, particularly kinases and bromodomains. The protocols and data presented in this application note provide a solid foundation for researchers to leverage this scaffold in the design and development of novel drug candidates for the treatment of cancer and other diseases.

References

  • Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience.

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. 2018;23(8):2011.

  • AURORA C Kinase Assay Protocol. Promega Corporation.

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022;10:867561.

  • c-Met Kinase Assay Kit. BPS Bioscience.

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. 2016;24(16):3483-3493.

  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. European Journal of Medicinal Chemistry. 2019;182:111634.

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.

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  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. 2013;24(24):3836-3843.

  • Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Medicinal Chemistry Letters. 2023;14(6):835-842.

  • Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. Cayman Chemical.

  • IC50 values against c-Met kinase. a. ResearchGate.

  • Targeting Brd4 for cancer therapy: inhibitors and degraders. MedChemComm. 2019;10(10):1739-1764.

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. 2016;24(16):3483-3493.

  • Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines. ResearchGate.

  • Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization... ResearchGate.

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1732-1750.

  • Novel[1][2][3] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties. Anti-Cancer Agents in Medicinal Chemistry. 2017;17(8):1136-1149.

  • Inhibitors of BRD4 as Potential Cancer Therapy. ACS Medicinal Chemistry Letters. 2016;7(8):785-786.

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. 2007;17(23):6475-6479.

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. 2022;13(6):726-741.

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry. 2022;16(1):36.

  • Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... ResearchGate.

  • Syntheses, structural and conformational assignments, and conversions of pyridine and triazolopyridine nucleosides. Canadian Journal of Chemistry. 1978;56(7):1030-1041.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1511-1527.

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.

  • Preparation method of 2-methyl-3-bromopyridine. Google Patents.

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. 2007;17(23):6475-6479.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. 2023;28(2):796.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. 2024;29(4):894.

  • 5-Bromo-2-hydrazinopyridine. PubChem.

  • Preparation method of 2-methyl-3-bromopyridine. Patsnap.

Application Notes and Protocols for the Late-Stage Functionalization of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents and functional materials. Its unique electronic properties and structural resemblance to endogenous purines make it a cornerstone in medicinal chemistry. The ability to modify this core structure in the later stages of a synthetic sequence, known as late-stage functionalization (LSF), is paramount for efficient lead optimization and the generation of diverse compound libraries. This guide provides an in-depth exploration of established and cutting-edge LSF strategies for triazolo[1,5-a]pyridines, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern these transformations.

The Strategic Imperative of Late-Stage Functionalization

In drug discovery, the journey from a hit compound to a clinical candidate necessitates extensive structure-activity relationship (SAR) studies. LSF is a powerful strategy that allows for the direct modification of a complex molecular scaffold at a point where the core structure is already assembled. This approach offers significant advantages over traditional linear synthesis, including:

  • Rapid Diversification: Enables the swift generation of a wide array of analogs from a common advanced intermediate.

  • Improved Efficiency: Reduces the number of synthetic steps, leading to higher overall yields and conservation of valuable materials.

  • Access to Novel Chemical Space: Allows for the introduction of functional groups that might not be compatible with the initial scaffold-forming reactions.

For the triazolo[1,5-a]pyridine system, LSF primarily targets the C-H bonds of the pyridine ring, offering opportunities for arylation, halogenation, and subsequent cross-coupling reactions.

Palladium-Catalyzed Direct C-H Arylation: A Paradigm of Efficiency

Direct C-H arylation has emerged as a highly attractive alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization (e.g., halogenation or borylation) of the heterocyclic core.[1] This one-step process, typically catalyzed by palladium, allows for the direct formation of a C-C bond between the triazolopyridine and an aryl halide.

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in a higher oxidation state, coordinates to the heterocycle and facilitates the cleavage of a C-H bond. The choice of ligand, base, and solvent is critical in modulating the reactivity and selectivity of this process.

Diagram 1: Generalized Catalytic Cycle for Pd-Catalyzed Direct C-H Arylation

G Pd_II Pd(II) Catalyst Intermediate1 [Pd(II)(Ar)(X)] Pd_II->Intermediate1 Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Intermediate1 Triazolo_Py Triazolo[1,5-a]pyridine Intermediate2 CMD Intermediate Triazolo_Py->Intermediate2 Intermediate1->Intermediate2 Coordination & C-H Activation (CMD) Product Arylated Triazolopyridine Intermediate2->Product Reductive Elimination Pd_0 Pd(0) Intermediate2->Pd_0 BaseH [Base-H]+X- Intermediate2->BaseH Pd_0->Pd_II Re-oxidation Base Base Base->BaseH

Caption: A simplified representation of the catalytic cycle for direct C-H arylation.

Experimental Protocol: Direct C-H Arylation of[2][3][4]Triazolo[1,5-a]pyridine

This protocol is adapted from a reported procedure for the direct arylation of the[2][3][4]triazolo[1,5-a]pyridine system.[1][5]

Materials:

  • [2][3][4]Triazolo[1,5-a]pyridine (1.0 eq)

  • Aryl halide (e.g., 4-iodoanisole) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add[2][3][4]triazolo[1,5-a]pyridine, aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture vigorously at 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand PPh₃Stabilizes the palladium catalyst and modulates its reactivity.
Base K₂CO₃Acts as a proton scavenger in the C-H activation step.
Solvent DMFA high-boiling polar aprotic solvent suitable for this reaction.
Temperature 120 °CProvides the necessary thermal energy for C-H activation.

Halogenation: Gateway to Further Functionalization

The introduction of a halogen atom onto the triazolopyridine core is a crucial step for subsequent cross-coupling reactions. Halogenation provides a reactive handle for the installation of a wide variety of functional groups via well-established methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Protocol: Bromination of the Triazolopyridine Ring

This protocol outlines a general procedure for the bromination of the triazolopyridine scaffold. The regioselectivity of the bromination can be influenced by the substitution pattern of the starting material and the reaction conditions.

Materials:

  • Substituted triazolo[1,5-a]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Dissolve the substituted triazolo[1,5-a]pyridine in the chosen solvent in a round-bottom flask.

  • Add N-Bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Tool

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (or triflate) and an organoboron compound. For halogenated triazolo[1,5-a]pyridines, this reaction provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G start Halogenated Triazolo[1,5-a]pyridine reaction Suzuki-Miyaura Cross-Coupling start->reaction boronic_acid Arylboronic Acid or Ester boronic_acid->reaction reagents Pd Catalyst Base Solvent reagents->reaction product Functionalized Triazolo[1,5-a]pyridine reaction->product

Caption: A schematic workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Triazolo[1,5-a]pyridine

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a bromo- or iodo-triazolo[1,5-a]pyridine with an arylboronic acid.

Materials:

  • Halogenated triazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the halogenated triazolo[1,5-a]pyridine, arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent mixture (e.g., dioxane/water).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reagent Typical Molar Ratio Function
Arylboronic Acid1.1 - 1.5 eqArylating agent
Palladium Catalyst1 - 5 mol%Facilitates the catalytic cycle
Base2.0 - 3.0 eqActivates the boronic acid
SolventDioxane/Water, Toluene/Water, DMFSolubilizes reactants and reagents

Concluding Remarks and Future Outlook

The late-stage functionalization of triazolo[1,5-a]pyridines is a dynamic and evolving field. The methodologies presented herein represent robust and versatile tools for the medicinal chemist's arsenal. As the demand for more efficient and sustainable synthetic methods grows, we can anticipate the development of novel catalytic systems with broader substrate scope, improved functional group tolerance, and enhanced selectivity. The continued exploration of C-H activation, photoredox catalysis, and enzymatic transformations will undoubtedly unlock new avenues for the diversification of this important heterocyclic scaffold, accelerating the discovery of next-generation therapeutics.

References

  • Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications. Available at: [Link]

  • Metal free C(sp2)H functionalization of nitrogen heterocycles. ScienceDirect. Available at: [Link]

  • Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. NSF Public Access Repository. Available at: [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. MDPI. Available at: [Link]

  • Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[2][3][6]triazolo[1, 5-a]pyrimidine. ResearchGate. Available at: [Link]

  • Triazolopyridines. Part 29. Direct arylation reactions with[2][3][4]triazolo[1,5-a]pyridines. ResearchGate. Available at: [Link]

  • Triazolopyridines. Part 29. Direct arylation reactions with[2][3][4]triazolo[1,5-a]pyridines. ARKIVOC. Available at: [Link]

  • (PDF) Triazolopyridines. Part 29. Direct Arylation. Amanote Research. Available at: [Link]

  • Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. PubMed. Available at: [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Sci-Hub. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC. Available at: [Link]

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  • The Chemistry of[2][3][4]Triazolo[1,5- a] pyridines. Taylor & Francis Online. Available at: [Link]

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  • The Chemistry of the[2][3][4]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. Available at: [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

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  • N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available at: [Link]

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Sources

Troubleshooting & Optimization

Navigating the Synthesis of Triazolopyridine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Triazolopyridines are a cornerstone in medicinal chemistry, forming the core of notable drugs like Filgotinib and Trazodone.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Hurdles and Proven Solutions

This section addresses specific experimental issues you may encounter during the synthesis of triazolopyridine derivatives. Each problem is analyzed from a mechanistic perspective to provide not just a solution, but a deeper understanding of the underlying chemistry.

Problem 1: Low or No Yield of the Desired Triazolopyridine Product

Symptoms: After carrying out the reaction and work-up, TLC or LC-MS analysis shows a complex mixture of products with little to no formation of the target triazolopyridine.

Possible Causes and Solutions:

  • Inefficient Cyclization: The final ring-closing step is often a critical point of failure.

    • Causality: The traditional synthesis of[1][3]triazolo[4,3-a]pyridines involves the dehydration of a 2-hydrazidopyridine intermediate.[1][3] This step can be sluggish or incomplete if the reaction conditions are not optimal.

    • Troubleshooting Steps:

      • Reagent Selection: For dehydrative cyclization, strong dehydrating agents are often necessary. While phosphorus oxychloride (POCl₃) is commonly used, it can be harsh and lead to side products.[1][3] Consider milder and more efficient reagents like propylphosphonic anhydride (T3P) or carbonyldiimidazole (CDI).[1] A CDI-mediated tandem coupling and cyclization has been shown to be effective for this transformation.[1][4]

      • Solvent and Temperature Optimization: The choice of solvent can significantly impact reaction rates. High-boiling aprotic solvents like DMF or DMSO can facilitate cyclization at elevated temperatures. However, prolonged heating can lead to decomposition. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields in shorter times.[5] A catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been successfully achieved under microwave conditions.[5]

      • Catalyst-Mediated Cyclization: For certain substrates, catalytic methods can be highly effective. For instance, a palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by microwave-assisted dehydration offers an efficient route.[4]

  • Side Reactions: The starting materials or intermediates may be undergoing undesired transformations.

    • Causality: The presence of multiple reactive sites in the precursors can lead to competing reactions. For example, in the synthesis of 1,2,4-triazole-3-thiones from thiosemicarbazides, functionalities like terminal alkynes can interfere with the intramolecular cyclization.[6]

    • Troubleshooting Steps:

      • Protecting Group Strategy: If a functional group is interfering with the desired reaction, consider using a suitable protecting group. For instance, a trimethylsilyl (TMS) group can protect a terminal alkyne, although its lability under certain cyclization conditions must be considered.[6]

      • Reaction Sequence Modification: Altering the order of synthetic steps can sometimes circumvent side reactions. For example, introducing a sensitive functional group at a later stage of the synthesis can be a viable strategy.

Problem 2: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture, and standard purification techniques like column chromatography or recrystallization fail to yield the pure triazolopyridine derivative.

Possible Causes and Solutions:

  • Formation of Isomeric Products: Depending on the synthetic route, the formation of different triazolopyridine isomers is possible.[1][2]

    • Causality: Triazolopyridines can exist as five different heterocyclic systems, including 1,2,3- and 1,2,4-triazole isomers.[1][2] The specific isomer formed is dictated by the starting materials and reaction conditions.

    • Troubleshooting Steps:

      • Spectroscopic Analysis: Careful analysis of NMR (¹H, ¹³C) and mass spectrometry data is crucial to identify the isomers present.

      • Chromatographic Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a change from silica gel to alumina or the use of a different solvent polarity can improve separation.

      • Recrystallization: If the product is a solid, systematic screening of different solvents for recrystallization can be effective.

  • Persistent Impurities: Certain byproducts may have similar physical properties to the desired product, making them difficult to remove.

    • Causality: These impurities might arise from incomplete reactions, side reactions, or decomposition of the product.

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to ensure complete conversion of starting materials.

      • Work-up Procedure: A well-designed work-up procedure can remove many impurities. For example, an acidic or basic wash can remove unreacted starting materials or byproducts with corresponding functional groups.

      • Alternative Purification Techniques: Consider techniques like preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the[1][3]triazolo[4,3-a]pyridine core?

A1: The most prevalent starting materials for the[1][3]triazolo[4,3-a]pyridine scaffold are derivatives of 2-hydrazinopyridine.[1][3] These are typically reacted with various electrophiles like carboxylic acids, aldehydes, or isothiocyanates, followed by a cyclization step.[1][4][6] For instance, the reaction of 2-hydrazinopyridine with a carboxylic acid, often activated in situ, leads to a 2-hydrazidopyridine intermediate which then undergoes dehydrative cyclization.[1]

Q2: I am observing the formation of an unexpected N-oxide derivative. What could be the cause?

A2: The formation of an N-oxide can occur if an oxidizing agent is present or if the reaction conditions promote oxidation. Some synthetic routes intentionally generate a triazolopyridine-N-oxide, which is then reduced to the target compound.[7] If this is an undesired byproduct, it's crucial to ensure that all reagents and solvents are free from oxidizing impurities and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Are there any "green" or more environmentally friendly methods for triazolopyridine synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Microwave-assisted synthesis is considered a green chemistry approach as it often reduces reaction times, energy consumption, and the use of hazardous solvents.[5] Additionally, catalyst-free and additive-free methods are being explored to minimize chemical waste.[5] The use of recyclable reaction media like polyethylene glycol (PEG) in ceric ammonium nitrate catalyzed oxidative cyclization is another example of an environmentally benign approach.[4]

Q4: How can I introduce substituents at the triazole carbon of a[1][3]triazolo[1,5-a]pyridine?

A4: While many synthetic methods for[1][3]triazolo[1,5-a]pyridines exist, substitution at the triazole carbon can be challenging.[7] One approach involves the condensation of sulfilimines with ethyl-2-chloro-(hydroxyamino)acetate to yield a triazolopyridine-N-oxide with a carboxylate substituent at the desired position, which can then be reduced.[7] Another strategy involves the reaction of 2-aminopyridine with nitriles in the presence of a copper catalyst.[8]

Q5: My reaction is sensitive to air and moisture. What precautions should I take?

A5: For air- and moisture-sensitive reactions, it is essential to use standard Schlenk line or glove box techniques. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Use anhydrous solvents, which are commercially available or can be prepared by distillation over appropriate drying agents. Reagents should be handled under an inert atmosphere, and additions should be made via syringe through a septum.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-[1][3][4]triazolo[4,3-a]pyridines via CDI-Mediated Tandem Coupling and Cyclization

This protocol is adapted from a method described by Baucom et al. (2016).[1][4]

Materials:

  • 1-(pyridin-2-yl)hydrazine

  • Substituted carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of the substituted carboxylic acid (1.0 equiv) in anhydrous acetonitrile, add 1,1'-carbonyldiimidazole (CDI) (1.05 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl-imidazole intermediate.

  • Add 1-(pyridin-2-yl)hydrazine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion of the initial coupling, add a second portion of CDI (1.0 equiv) to facilitate the cyclization.

  • Continue stirring at room temperature or gently heat if required, monitoring the formation of the triazolopyridine product.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Cyclization Reagent Typical Conditions Yield Range (%) Notes
POCl₃RefluxVariable, often moderateCan be harsh, may lead to chlorinated byproducts.
T₃PTHF, refluxGood to excellentMilder alternative to POCl₃.
CDIAcetonitrile, RT to refluxGood to excellentAllows for a one-pot tandem coupling and cyclization.[1][4]
Microwave IrradiationToluene, 140 °CGood to excellentRapid synthesis, often catalyst-free.[5]

Visualizing the Synthesis Workflow

Triazolopyridine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazide_Intermediate 2-Hydrazidopyridine Intermediate 2-Hydrazinopyridine->Hydrazide_Intermediate Carboxylic_Acid Carboxylic Acid / Aldehyde / Isothiocyanate Carboxylic_Acid->Hydrazide_Intermediate Cyclization_Step Dehydrative Cyclization (e.g., POCl₃, T₃P, CDI, MW) Hydrazide_Intermediate->Cyclization_Step Triazolopyridine Triazolopyridine Derivative Cyclization_Step->Triazolopyridine

Caption: General workflow for the synthesis of[1][3]triazolo[4,3-a]pyridines.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News. (2023). [Link]

  • Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Organic Process Research & Development, (2024). [Link]

  • Abrahams, K. A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(9), 2636–2653. [Link]

  • Das, R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. [Link]

  • Preparation method of triazolopyridine derivative.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions in the synthesis of 1,2,3-triazolo-diazapine 134a. ResearchGate. [Link]

  • El-Sayed, M. A.-A., et al. (2022). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 27(19), 6289. [Link]

  • The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines. Taylor & Francis Online. (2002). [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • Zhao, Y., et al. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Molecular Diversity. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. [Link]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 6-Bromo Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the 6-bromo functionalization of aromatic and heterocyclic scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-yield, regioselective bromination at the C-6 position. Bromoarenes are critical intermediates in medicinal chemistry and materials science, serving as versatile handles for cross-coupling reactions and further molecular elaboration.[1][2][3] However, achieving precise C-6 bromination can be challenging, often plagued by issues of regioselectivity, low conversion, and byproduct formation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during 6-bromo functionalization reactions.

Section 1: Poor Regioselectivity

Q1: I'm getting a mixture of isomers (e.g., 5-bromo, 8-bromo on a quinoline scaffold) instead of the desired 6-bromo product. How can I improve regioselectivity?

A1: Achieving high regioselectivity is fundamentally about understanding and controlling the electronics and sterics of your substrate. The core mechanism is typically an Electrophilic Aromatic Substitution (EAS), where the electrophile (Br⁺) is directed by the existing functional groups on the ring.[4][5]

  • Electronic Directing Effects: Substituents on the aromatic ring dictate the position of electrophilic attack.

    • Activating Groups (e.g., -OH, -OR, -NH₂, -NR₂) are typically ortho, para-directors. If your scaffold has a strong activating group, you must consider its directing influence relative to the desired C-6 position.

    • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are typically meta-directors.[6] The presence of a deactivating group can significantly slow the reaction and alter the substitution pattern.[6]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions. For example, a large group at C-5 or C-7 may sterically favor substitution at C-6 over other electronically similar positions.

  • Kinetic vs. Thermodynamic Control: Temperature plays a crucial role. Lowering the reaction temperature often enhances selectivity by favoring the kinetically preferred product, which is the one formed via the lowest energy transition state.[7][8] Running the reaction at the lowest effective temperature can prevent the formation of undesired isomers.[7] For instance, one study achieved high para/ortho selectivity by performing the bromination at the lowest possible temperature.[7]

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity: Mixture of Isomers sub Analyze Substrate Electronics: Identify directing groups start->sub steric Evaluate Steric Hindrance around C-6 sub->steric Ortho, para-director present? temp Lower Reaction Temperature (e.g., 0 °C to -30 °C) steric->temp Steric environment is complex reagent Change Brominating Agent (e.g., Br₂ to bulkier NBS) temp->reagent Still a mixture? solvent Modify Solvent System (see Table 2) reagent->solvent Minor improvement? result Improved C-6 Selectivity solvent->result

Caption: Troubleshooting workflow for poor regioselectivity.

Section 2: Low Reaction Yield & Sluggish Reactions

Q2: My reaction is sluggish, and the conversion to the 6-bromo product is low. What factors should I investigate?

A2: Low yield is often a result of insufficient electrophilicity of the brominating agent or deactivation of the aromatic substrate.

  • Choice of Brominating Agent: For less reactive (electron-poor) aromatic systems, elemental bromine (Br₂) alone may not be electrophilic enough to overcome the ring's aromatic stability.[9]

    • N-Bromosuccinimide (NBS): A solid, safer, and easier-to-handle alternative to liquid bromine.[8] It is often the first choice for mild and selective brominations.[7]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient reagent for the bromination of various nucleosides at specific positions.

  • Catalyst Activation: A Lewis acid catalyst is often required to polarize the Br-Br bond, creating a more potent "Br⁺" source.[5][9]

    • Common Catalysts: Iron(III) bromide (FeBr₃) is the classic catalyst for Br₂ brominations.[5] Other options include zinc salts on an inert support or zeolites, which can offer improved selectivity and reusability.[10][11]

    • Catalyst Formation in situ: FeBr₃ can be generated in situ from iron filings and Br₂. Another system uses Fe₂O₃/zeolite, where HBr produced during the reaction forms the active FeBr₃ species.[12]

  • Solvent Effects: The solvent can significantly impact reaction rate and selectivity.

    • Polarity: Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[13][14] Acetonitrile can also be effective.[7]

    • Temperature: For deactivated rings, heating may be necessary.[6][14] In such cases, a higher-boiling solvent like DCE is preferable to DCM.[14]

  • Substrate Deactivation: If your substrate contains strongly electron-withdrawing groups, the reaction will be inherently slower. More forcing conditions (higher temperature, stronger catalyst, longer reaction time) may be required.[6]

Table 1: Comparison of Common Brominating Agents & Catalysts

Reagent/CatalystFormulaCommon Use CaseKey Considerations
Brominating Agents
Elemental BromineBr₂Bromination of activated and moderately activated arenes.Highly corrosive and toxic liquid. Often requires a Lewis acid catalyst.[9]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Selective bromination of activated arenes, allylic/benzylic positions.[15]Solid, easier to handle than Br₂.[8] Reaction can be initiated by light or radical initiators for radical pathways.
DBDMHC₅H₆Br₂N₂O₂Efficient bromination of heterocycles like purines and pyrimidines.Solid reagent, often used in polar aprotic solvents like DMF.
Catalysts
Iron(III) BromideFeBr₃Classic Lewis acid for Br₂ brominations.Highly hygroscopic. Can be generated in situ.[5]
Zinc Halide on SupportZnX₂/SiO₂Selective para-bromination.Supported catalyst can be filtered off and potentially reused, offering a greener alternative.[10]
Zeolites(e.g., NaY, HX)Shape-selective catalysis, often favoring the para-isomer.[11]Reusable and can lead to high selectivity with specific substrates.[11]
Section 3: Side Reactions & Byproduct Formation

Q3: I'm observing significant amounts of di- or poly-brominated byproducts. How can I prevent over-bromination?

A3: Over-bromination occurs when the mono-brominated product is reactive enough to undergo a second bromination. This is common with highly activated aromatic rings.

  • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the brominating agent (e.g., 1.0 eq of NBS). This ensures the reaction stops, in principle, after the first substitution.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction.

  • Lower Temperature: As with improving regioselectivity, lower temperatures decrease the overall reaction rate, giving you more control and disfavoring the higher activation energy process of brominating an already substituted (and thus slightly deactivated) ring.[7]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q4: My starting material has other sensitive functional groups (e.g., amines, alkenes). Are they compatible with bromination conditions?

A4: This is a critical consideration.

  • Amines (-NH₂): Highly activating and can be oxidized by brominating agents. It is standard practice to protect the amine, often as an acetanilide, which is less activating and sterically hinders the ortho positions, favoring para-substitution.[16]

  • Alkenes: Will readily react with Br₂ via an electrophilic addition mechanism. If you need to perform an EAS reaction on a ring with an alkene substituent, you must choose your conditions carefully. Using a Lewis acid catalyst and dark conditions favors EAS, while light or radical initiators would favor reaction at the alkene.

  • Aldehydes/Ketones: The α-position of enolizable ketones can be brominated under acidic conditions.[15] Ensure your conditions are optimized for aromatic substitution, not α-bromination.

Experimental Protocols
Protocol 1: General Procedure for Regioselective C-6 Bromination using NBS

This protocol provides a general starting point for the mono-bromination of an activated or moderately activated aromatic/heterocyclic substrate at the C-6 position. NOTE: Conditions must be optimized for each specific substrate.

Materials:

  • Substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Stir plate and magnetic stir bar

  • Round bottom flask and condenser

  • Thermometer

Procedure:

  • Setup: To a dry round bottom flask under an inert atmosphere, add the substrate (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1 M solution).

  • Cooling: Cool the solution to the desired temperature (start with 0 °C) using an ice bath.

  • Reagent Addition: Add NBS (1.0-1.1 eq) to the stirred solution in small portions over 15-30 minutes. Adding it slowly is crucial to control the reaction and minimize side products.

  • Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress by TLC, checking for the consumption of the starting material. The reaction time can vary from 30 minutes to several hours.[7]

  • Work-up:

    • Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.[6]

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate or DCM (3x volume).[6][7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6][7]

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 6-bromo product.[7]

Mechanism of Electrophilic Aromatic Bromination

The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity.[4][17]

Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic bromination.

Reference List
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Chemistry LibreTexts. (2023). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Molecules. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

  • Google Patents. EP0866046A1 - Catalytic process for selective aromatic bromination.

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

  • Robins, M. J., et al. (2001). Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides. ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination. [Link]

  • Molecules. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

  • ResearchGate. Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Nishina, Y., & Takami, K. (2012). Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Semantic Scholar. [Link]

  • Acta Crystallographica Section E. (2011). 6,8-Dibromoquinoline. PubMed Central. [Link]

  • Smith, K., et al. (1996). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. RSC Publishing. [Link]

  • Lakshman, M. K., et al. (2001). 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. PubMed. [Link]

  • Chemical Science. (2022). Controlling the regioselectivity of the bromolactonization reaction in HFIP. PubMed Central. [Link]

  • Molecules. (2023). Direct Regioselective C–H Cyanation of Purines. MDPI. [Link]

  • Chemistry Stack Exchange. (2018). Regioselectivity of bromination of alkenes. [Link]

  • Journal of the American Chemical Society. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. [Link]

  • ResearchGate. (2015). Synthesis of 6- or 8-Bromo Flavonoids by Regioselective Mono-Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. [Link]

  • Molecules. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PubMed Central. [Link]

  • WuXi Biology. Predicting Regioselectivity of Electrophilic Halogenation Reactions. [Link]

  • Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. [Link]

  • RSC Publishing. (2021). Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. [Link]

  • Tetrahedron Letters. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • Reddit. Solvent for Bromination with Br2. [Link]

  • Organic Letters. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PubMed Central. [Link]

  • Chinese Chemical Letters. (2021). Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P, P=O system. [Link]

  • ResearchGate. (2018). Functionalization of 2-Bromo-N-Benzyl Indole via Lithium-Bromide Exchange. [Link]

  • Journal of Heterocyclic Chemistry. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Journal of the American Chemical Society. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. [Link]

  • PubChem. 6-Bromoindole-3-carbaldehyde. [Link]

  • Organic Chemistry Portal. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. [Link]

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Technical Support Center: Purification of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine (CAS No. 1216301-85-7).[3] This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[4] Achieving high purity of specific analogs like 6-Bromo-8-methyl-[2]triazolo[4,3-a]pyridine is critical for accurate biological screening and drug development. This guide addresses common challenges encountered during its isolation and purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each answer follows a logical diagnostic sequence to help you identify and resolve the issue.

Question: My TLC analysis of the crude reaction mixture shows multiple spots very close together. How can I improve their separation to develop a column chromatography method?

Answer: This is a common challenge, especially when dealing with regioisomers or closely related byproducts which have very similar polarities.[5]

  • Systematic Solvent Screening: The first step is to optimize your mobile phase for Thin Layer Chromatography (TLC), as this will directly translate to your column conditions.[6] An ideal TLC separation will show a retention factor (Rf) of 0.3 to 0.7 for the desired compound and the largest possible difference in Rf (ΔRf) between it and any impurities.[6]

    • Initial System: Start with a standard non-polar/polar mixture, such as Hexane/Ethyl Acetate.

    • Adjusting Polarity: If spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If they are too low (low Rf), increase the polarity.

    • Changing Selectivity: If adjusting polarity alone doesn't resolve the spots, you must change the nature of the solvent interactions. Substitute ethyl acetate with other polar solvents like dichloromethane (DCM) or a DCM/methanol mixture. This alters the hydrogen bonding and dipole-dipole interactions between your compounds, the solvent, and the silica stationary phase, which can often resolve closely running spots.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider that standard silica gel may not be the ideal stationary phase.

    • Alumina: Alumina can be acidic, neutral, or basic and offers different selectivity compared to the slightly acidic silica gel.[7] For a basic compound like a triazolopyridine, neutral or basic alumina might prevent streaking and improve separation.

    • Reverse-Phase: For highly polar compounds or when normal phase fails, reverse-phase chromatography (e.g., using a C18-functionalized silica) with a polar mobile phase (like water/acetonitrile or water/methanol) is a powerful alternative.[5]

Question: I ran a flash column, but my collected fractions are still impure. What went wrong?

Answer: A failed column separation can be traced back to several key steps in the procedure. Let's diagnose the potential causes systematically.

  • Cause 1: Improper Column Packing.

    • Diagnosis: Do you see cracks, bubbles, or channels in your stationary phase? Is the top surface of the silica bed uneven?

    • Explanation: A poorly packed column leads to non-uniform solvent flow, a phenomenon known as "channeling."[8] This means your compound mixture doesn't move down the column as a tight, horizontal band, leading to significant band broadening and poor separation.

    • Solution: Always pack the column as a slurry with your initial, low-polarity mobile phase to ensure a homogenous, tightly packed bed.[5] Gently tap the column as it settles and add a layer of sand on top to protect the silica surface from disturbance during sample and solvent loading.[6][8]

  • Cause 2: Incorrect Sample Loading.

    • Diagnosis: Did you dissolve your crude product in a large volume of solvent or a solvent that was much more polar than your mobile phase?

    • Explanation: The sample should be loaded in the smallest possible volume of solvent to ensure it starts as a very narrow band at the top of the column.[6] Using a loading solvent that is too "strong" (too polar) will cause the compound to spread out and begin migrating down the column prematurely, ruining the separation before it even begins.

    • Solution: Use the "dry loading" method.[5] Dissolve your crude material in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This is the most reliable method for achieving sharp bands and optimal separation.[5]

  • Cause 3: Elution Was Too Fast.

    • Diagnosis: Did you use a very steep solvent gradient or switch to a highly polar solvent too quickly?

    • Explanation: The separation process relies on the equilibrium of your compound between the stationary and mobile phases.[7] If you increase the solvent polarity too rapidly, all compounds will be washed off the column with little to no differential retention, resulting in co-elution.

    • Solution: Use a shallow gradient of increasing polarity. Collect many small fractions and analyze them by TLC to identify which ones contain your pure product.[8]

The following diagram illustrates a troubleshooting workflow for a failed column chromatography experiment.

G start Impure Fractions After Column Chromatography check_packing Was the column packed correctly (no channels, even bed)? start->check_packing check_loading Was the sample loaded properly (dry load or minimal solvent volume)? check_packing->check_loading Yes repack Solution: Repack column as a slurry. Ensure homogenous bed. check_packing->repack No check_elution Was the solvent gradient shallow enough? check_loading->check_elution Yes dry_load Solution: Use dry loading technique for sharp bands. check_loading->dry_load No adjust_gradient Solution: Use a shallower gradient or isocratic elution. check_elution->adjust_gradient No end_node Pure Compound Isolated check_elution->end_node Yes (Problem likely elsewhere, e.g., TLC conditions) repack->start Retry dry_load->start Retry adjust_gradient->start Retry

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

Question: What are the most reliable purification methods for 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine?

Answer: The two most effective and widely used methods for a compound of this nature are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from reaction byproducts and unreacted starting materials, especially when impurities have different polarities.[6] It is particularly useful for initial purification of crude material.

  • Recrystallization: If the crude product is of relatively high purity (>90%), recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[9] This method is very effective at removing small amounts of impurities. A successful recrystallization relies on finding a solvent (or solvent pair) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

The choice between them depends on the nature and number of impurities. Often, a combination of both is used: an initial purification by flash chromatography followed by a final polishing step via recrystallization.

The diagram below outlines the decision-making process for selecting a purification method.

G start Crude Product analyze_tlc Analyze by TLC start->analyze_tlc decision Assess Purity & Impurity Profile analyze_tlc->decision chromatography Primary Method: Flash Column Chromatography decision->chromatography Multiple impurities or _impurities with similar Rf_ recrystallization Primary Method: Recrystallization decision->recrystallization One major spot, minor impurities chrom_then_recrys Secondary Method: Recrystallization for final polish chromatography->chrom_then_recrys end_product High Purity Product (>98%) recrystallization->end_product chrom_then_recrys->end_product

Caption: Workflow for selecting a purification method.

Question: What are the likely impurities from the synthesis of 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine?

Answer: While the exact impurities depend on the synthetic route, common contaminants in the formation of triazolopyridine rings include:

  • Unreacted Starting Materials: Such as the precursor 2-hydrazinopyridine derivative and the cyclizing agent (e.g., an acid or aldehyde).[1]

  • Ring-Opened Products: Under certain conditions (e.g., on damp silica), the triazole ring can be susceptible to hydrolysis or rearrangement.

  • Isomeric Byproducts: Depending on the precursors, formation of the isomeric[1][2]triazolo[1,5-a]pyridine could be possible. These isomers often have very similar polarities and can be challenging to separate.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from a cross-coupling reaction) or reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction) are common.[2][10]

Question: Can I use reverse-phase HPLC for the final purification?

Answer: Yes, preparative reverse-phase HPLC is an excellent, high-resolution technique for final purification, especially for achieving very high purity (>99.5%) or for separating stubborn isomers.[5][11]

  • Stationary Phase: A C18 column is the most common choice.[5]

  • Mobile Phase: Typically, a gradient of water and an organic solvent like acetonitrile or methanol is used. A small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to improve peak shape for basic compounds like triazolopyridines.[5][11]

  • Consideration: While powerful, preparative HPLC is less scalable and more expensive than flash chromatography or recrystallization. It is best reserved for preparing smaller quantities of highly pure material for critical assays.

Data Summary Table

Purification MethodStationary PhaseTypical Mobile Phase / SolventExpected PurityKey Considerations
Flash Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate or DCM/Methanol gradient95-98%Best for crude purification. Method development via TLC is essential. Dry loading is recommended for best resolution.[5][7]
Recrystallization NoneEthanol, Isopropanol, or Ethyl Acetate/Hexane>99%Requires the crude material to be >90% pure. Excellent for removing minor impurities and obtaining crystalline solid.[9]
Preparative HPLC C18 SilicaWater/Acetonitrile or Water/Methanol with 0.1% TFA>99.5%High resolution, ideal for difficult separations and achieving analytical-grade purity. Less scalable.[5][11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline. The mobile phase composition must be optimized using TLC first.

  • TLC Optimization:

    • Develop a TLC system that gives your target compound an Rf between 0.3 and 0.7. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate.

    • Ensure baseline separation from major impurities.

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically use 20-50 times the weight of adsorbent to the sample weight).[7]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure an even, compact bed. Let excess solvent drain until it is level with the top of the silica.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine in a minimum amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column. Gently add a thin layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add your initial mobile phase to the column.

    • Apply gentle positive pressure to begin elution. Do not let the column run dry.[8]

    • Begin collecting fractions immediately.

    • Gradually increase the polarity of the mobile phase according to your TLC optimization.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of your compound in a test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol) dropwise. The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

    • If a single solvent is not ideal, try a binary solvent system (e.g., Ethyl Acetate/Hexane). Dissolve the compound in a minimum of the "good" solvent (Ethyl Acetate) at boiling, then add the "poor" solvent (Hexane) dropwise until turbidity persists. Reheat to clarify.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the compound.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

References

  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Column chrom
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH.
  • Column chrom
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. NEB.
  • Separating Compounds by Column Chrom
  • Troubleshooting Guide for Purific
  • 6-Bromo-3-(methylthio)-[1][2]triazolo[4,3-a]pyridine. Benchchem.

  • Column chromatography conditions for separ
  • 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine. ChemScene.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Triazolopyridine. Wikipedia.

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Technical Support Center: Overcoming Poor Solubility of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine compounds. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this important class of molecules. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section is dedicated to resolving common experimental hurdles you might face. Each issue is presented in a question-and-answer format, followed by a step-by-step protocol and the scientific rationale.

Issue 1: My triazolopyridine compound is "practically insoluble" in aqueous buffers for my in vitro assay.

Answer: This is a frequent challenge, as many triazolopyridine derivatives exhibit poor aqueous solubility due to their often rigid, planar structures and lipophilic nature.[1][2] To achieve the desired concentration for your in vitro studies, a systematic approach involving pH modification, the use of co-solvents, or complexation agents is recommended.

  • Characterize the pH-Solubility Profile:

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess of your triazolopyridine compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to determine if the compound is ionizable and at which pH its solubility is maximal.[3][4]

  • Evaluate Co-solvent Systems:

    • Based on the pH-solubility profile, select the most promising aqueous buffer.

    • Prepare stock solutions of various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).[5][6]

    • Create a matrix of co-solvent concentrations (e.g., 5%, 10%, 20% v/v) in your chosen buffer.

    • Determine the solubility of your compound in each co-solvent mixture using the method described in step 1.

  • Assess Complexation with Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[7][8]

    • Prepare aqueous solutions of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations (e.g., 1%, 5%, 10% w/v).

    • Determine the solubility of your triazolopyridine compound in each cyclodextrin solution.

  • pH Modification: Triazolopyridine compounds may possess basic or acidic functional groups. Adjusting the pH to a point where the compound is ionized will significantly increase its solubility in aqueous media.[9]

  • Co-solvents: These water-miscible organic solvents reduce the polarity of the aqueous medium, thereby decreasing the energy required to solvate a lipophilic compound.[10]

  • Cyclodextrins: The hydrophobic inner cavity of cyclodextrins provides a favorable environment for lipophilic molecules, while the hydrophilic exterior ensures solubility of the entire complex in water.[11]

Formulation StrategyConcentration Achieved (µg/mL)Observations
Phosphate Buffered Saline (pH 7.4)< 1Compound precipitates immediately.
pH 2.0 HCl Buffer15Slight improvement, but still low.
20% Ethanol in PBS (pH 7.4)50Clear solution at room temperature.
5% HP-β-CD in Water80Significant improvement in solubility.
Issue 2: My compound dissolves in organic solvent for dosing, but precipitates upon administration to animals, leading to variable exposure.

Answer: This is a classic issue of in vivo precipitation, often seen with compounds formulated in non-aqueous vehicles. The organic solvent is rapidly diluted by aqueous physiological fluids, causing the poorly soluble drug to crash out of solution.[12] Advanced formulation strategies such as lipid-based drug delivery systems or amorphous solid dispersions are necessary to maintain the drug in a dissolved or readily dissolvable state in the gastrointestinal tract.[2][13]

Below is a diagram illustrating the decision-making process for selecting an appropriate formulation strategy.

Formulation_Strategy_Workflow Start Poorly Soluble Triazolopyridine Compound Screening Initial Solubility & Permeability Assessment (BCS/DCS) Start->Screening LipidBased Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Screening->LipidBased High LogP (Lipophilic) Amorphous Amorphous Solid Dispersions (e.g., Spray Drying, HME) Screening->Amorphous High Melting Point ('Brick Dust') ParticleSize Particle Size Reduction (Micronization/Nanonization) Screening->ParticleSize Dissolution Rate Limited FinalFormulation Optimized Oral Dosage Form LipidBased->FinalFormulation Amorphous->FinalFormulation ParticleSize->FinalFormulation

Caption: Decision workflow for oral formulation of poorly soluble compounds.

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon dilution with aqueous phases, such as gastrointestinal fluids.[14][15]

  • Excipient Screening:

    • Determine the solubility of your triazolopyridine compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).

    • Select excipients that show high solubilizing capacity for your compound.

  • Constructing a Ternary Phase Diagram:

    • Systematically mix the chosen oil, surfactant, and co-solvent in varying ratios.

    • For each mixture, observe its ability to form a stable emulsion upon dilution with water. The goal is to identify a region of self-emulsification.

  • Formulation Preparation and Characterization:

    • Prepare the optimized SEDDS formulation by dissolving your compound in the pre-concentrate of oil, surfactant, and co-solvent with gentle stirring and warming if necessary.

    • Characterize the resulting formulation for drug content, clarity, and droplet size upon emulsification.

A successful SEDDS formulation will maintain the drug in a solubilized state within the small oil droplets, facilitating its absorption across the gut wall.[16][17] The improved and more consistent bioavailability observed in pharmacokinetic studies will validate this formulation approach.

Frequently Asked Questions (FAQs)

Q1: What are amorphous solid dispersions and how can they help with the solubility of my triazolopyridine compound?

A1: Amorphous solid dispersions (ASDs) are systems where the drug is dispersed in an amorphous state within a polymer matrix.[13][18] The crystalline form of a drug is highly stable and requires significant energy to dissolve. By converting the drug to a high-energy amorphous state, its apparent solubility and dissolution rate can be dramatically increased.[19][20] The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing.[21] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[20][22]

Q2: Can I just reduce the particle size of my compound to improve its solubility?

A2: Yes, reducing the particle size, through techniques like micronization or nanosuspension, increases the surface area-to-volume ratio of the drug particles.[1][5][10] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[23] However, it's important to note that while this can improve the rate of dissolution, it does not increase the equilibrium solubility of the compound.[6] For compounds with very low intrinsic solubility, particle size reduction alone may not be sufficient to achieve the desired therapeutic effect.[24]

Q3: Are there any chemical modifications I can make to the triazolopyridine scaffold to improve solubility?

A3: Yes, medicinal chemists can introduce ionizable functional groups (e.g., carboxylic acids, amines) or polar moieties (e.g., hydroxyl, methoxy groups) to the triazolopyridine core. This can increase the molecule's hydrophilicity and potential for salt formation.[9][25] Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[26][27] Another approach is the formation of co-crystals, where the drug is co-crystallized with a pharmaceutically acceptable co-former to create a new crystalline solid with improved physicochemical properties, including solubility.[28]

Q4: How do I choose the best solubility enhancement strategy for my specific triazolopyridine derivative?

A4: The selection of a suitable method depends on the physicochemical properties of your compound, the intended dosage form, and the stage of development.[1][25] A logical approach is outlined in the workflow diagram above. Key considerations include the drug's melting point, logP, and whether its absorption is limited by dissolution rate or solubility.[25][29] For early-stage in vitro and in vivo studies, simple solutions using co-solvents or cyclodextrins may be sufficient. For later-stage development and clinical formulations, more robust technologies like ASDs and lipid-based systems are often required.[30][31]

Solubility_Enhancement_Techniques PoorSolubility Poorly Soluble Triazolopyridine PhysicalMod Physical Modifications PoorSolubility->PhysicalMod ChemicalMod Chemical Modifications PoorSolubility->ChemicalMod FormulationTech Formulation Strategies PoorSolubility->FormulationTech ParticleSize Particle Size Reduction (Micronization, Nanosuspension) PhysicalMod->ParticleSize SolidDispersion Solid Dispersions (Amorphous, Crystalline) PhysicalMod->SolidDispersion CoCrystals Co-Crystals PhysicalMod->CoCrystals SaltFormation Salt Formation ChemicalMod->SaltFormation Prodrugs Prodrug Approach ChemicalMod->Prodrugs CoSolvents Co-solvents FormulationTech->CoSolvents Surfactants Surfactants FormulationTech->Surfactants Complexation Complexation (Cyclodextrins) FormulationTech->Complexation LipidBased Lipid-Based Systems (SEDDS, SMEDDS) FormulationTech->LipidBased

Caption: Overview of strategies to overcome poor drug solubility.

References

  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(9), 1135-1141.
  • Ascendia Pharmaceutical Solutions. (n.d.). Lipid Nanoparticles for Poorly Soluble APIs. Retrieved from [Link]

  • Kim, M. S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 505-517.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Drug Delivery Science and Technology, 63, 102468.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Kumari, L., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Chaudhary, A., & Shambhakar, S. (2024). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Current Nanomedicine, 14(3), 200-211.
  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • Ghasemian, E., et al. (2021). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics, 13(2), 169.
  • Request PDF. (n.d.). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved from [Link]

  • Dewangan, S., et al. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-11.
  • Lopes, D., et al. (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 11(1), 3.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Nanomedicine, 19, 4165-4184.
  • Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery, 2016, 8018202.
  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • StudySmarter. (n.d.). Solubility Enhancement: Methods & Techniques. Retrieved from [Link]

  • Wörmer, L., et al. (2022).
  • Taylor & Francis Online. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]

  • DOI. (n.d.). Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. Retrieved from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 235-245.
  • Al-kassas, R., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(5), 160.
  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • Solubility Enhancement of Drugs. (2022).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals, 15(7), 809.
  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]

  • Lapier, M., et al. (2019). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 12(8), 4933-4966.
  • MySkinRecipes. (n.d.). Triazolopyridine Derivatives. Retrieved from [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. (2024). Retrieved from [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics, 14(9), 1-10.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents.
  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 58-71.

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Technical Support Center: Synthesis ofTriazolo[4,3-a]pyridines

Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines

Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.

I. Common Synthetic Pathways: A Quick Overview

The synthesis of[1][2][3]triazolo[4,3-a]pyridines can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Below is a brief overview of the most common synthetic routes.

Diagram 1: Common Synthetic Routes to[1][2][3]Triazolo[4,3-a]pyridines

cluster_1Route A: From 2-Hydrazinopyridinecluster_2Route B: From 2-Chloropyridinecluster_3Route C: Oxidative CyclizationA12-HydrazinopyridineA3[1,2,4]Triazolo[4,3-a]pyridineA1->A3CyclocondensationA2Carboxylic Acid / AldehydeA2->A3CyclocondensationB12-ChloropyridineB3[1,2,4]Triazolo[4,3-a]pyridineB1->B3Pd-catalyzed coupling & cyclizationB2HydrazideB2->B3Pd-catalyzed coupling & cyclizationC12-PyridylhydrazoneC3[1,2,4]Triazolo[4,3-a]pyridineC1->C3Intramolecular C-N bond formationC2Oxidizing AgentC2->C3Intramolecular C-N bond formation

Caption: Overview of primary synthetic strategies.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of[1][2][3]triazolo[4,3-a]pyridines. Each issue is presented with potential causes, troubleshooting steps, and preventative measures.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my desired[1][2][3]triazolo[4,3-a]pyridine. What are the likely causes and how can I improve it?

Answer:

Low yields are a common frustration in organic synthesis and can stem from a variety of factors. Let's break down the most probable culprits in the context of triazolopyridine synthesis.

A. Incomplete Reaction

  • Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

  • Troubleshooting:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials. If starting material is still present, the reaction is incomplete.

    • Temperature and Time: Gradually increase the reaction temperature in increments of 10-20°C and monitor for progress. Similarly, extend the reaction time. Be aware that excessive heat can sometimes promote side reactions.

    • Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For cyclocondensation reactions, a slight excess of the acylating or aldehyde component may be beneficial.

  • Prevention: Conduct small-scale optimization experiments to determine the ideal reaction time, temperature, and stoichiometry for your specific substrates before attempting a large-scale synthesis.

B. Hydrolysis of Intermediates

  • Cause: The hydrazone intermediate, formed from the reaction of 2-hydrazinopyridine and an aldehyde, is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[1] This reverts the intermediate back to the starting materials. The stability of hydrazones is significantly influenced by pH.[4][5]

  • Troubleshooting:

    • pH Control: If your reaction is run in an acidic or basic medium, consider buffering the solution to a more neutral pH if the reaction chemistry allows. For instance, some hydrazones show good stability at a physiological pH of 7.4.[1]

    • Anhydrous Conditions: Ensure that your solvents and reagents are dry, as water is a reactant in the hydrolysis of hydrazones.

  • Prevention: When synthesizing the hydrazone intermediate, it is often best to use it in the subsequent cyclization step without prolonged storage, especially if it is sensitive to moisture or ambient acidity/basicity.

C. Sub-optimal Reagent or Catalyst Activity

  • Cause: The activity of your cyclizing agent (e.g., POCl₃, PPA) or catalyst (e.g., Palladium catalyst for cross-coupling) may be compromised.

  • Troubleshooting:

    • Reagent Quality: Use freshly opened or properly stored reagents. Phosphorus oxychloride (POCl₃), for example, is sensitive to moisture.

    • Catalyst Activity: For palladium-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or other contaminants.

  • Prevention: Store sensitive reagents and catalysts under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

FAQ 2: Presence of an Isomeric Impurity

Question: My NMR spectrum shows a mixture of two isomers. I suspect the formation of a[1][2][3]triazolo[1,5-a]pyridine alongside my desired[1][2][3]triazolo[4,3-a]pyridine. How can I confirm this and prevent its formation?

Answer:

The formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer via the Dimroth rearrangement is a well-documented side reaction in the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[2][6]

A. The Dimroth Rearrangement

  • Mechanism: This rearrangement is often catalyzed by acid or base and involves the opening of the triazole ring followed by rotation and re-closure to form the more stable isomer.[2] The presence of electron-withdrawing groups on the pyridine ring can facilitate this rearrangement.

Diagram 2: The Dimroth Rearrangement

A[1,2,4]Triazolo[4,3-a]pyridineBRing-Opened IntermediateA->BAcid or Base CatalyzedRing OpeningC[1,2,4]Triazolo[1,5-a]pyridineB->CRotation and Re-closure

Caption: Mechanism of the Dimroth Rearrangement.

  • Conditions Favoring Rearrangement:

    • Acidic or Basic Conditions: Strong acids (e.g., concentrated H₂SO₄) or bases can promote the rearrangement.[2]

    • Elevated Temperatures: Higher reaction temperatures can provide the energy needed for the rearrangement to occur.

    • Electron-Withdrawing Groups: Substituents like nitro or cyano groups on the pyridine ring can make the system more susceptible to this rearrangement.

B. Identification of Isomers

  • NMR Spectroscopy: The two isomers can be distinguished by NMR. 1H-15N HMBC experiments are particularly definitive for differentiating the isomers by analyzing the correlations of protons to the nitrogen atoms in the heterocyclic core.[1][7] In general, the chemical shifts of the protons on the pyridine ring will differ between the two isomers.[6][8]

C. Troubleshooting and Prevention

  • Reaction Conditions:

    • Temperature Control: Run the reaction at the lowest temperature that allows for the formation of the desired product in a reasonable timeframe.

    • pH Management: If possible, avoid strongly acidic or basic conditions. If an acid or base is required, use the mildest one possible and consider using it in catalytic amounts.

  • Purification:

    • Column Chromatography: The two isomers can often be separated by silica gel column chromatography. A careful selection of the eluent system is crucial. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[9][10]

    • Recrystallization: If there is a significant difference in the solubility of the two isomers, recrystallization can be an effective purification method. Experiment with different solvents such as ethanol, ethyl acetate, or acetonitrile.[11]

FAQ 3: Formation of Uncyclized Intermediates

Question: I have isolated a significant amount of a byproduct that appears to be an uncyclized intermediate. What is its likely structure and how can I promote complete cyclization?

Answer:

The most common uncyclized intermediate is the N-acylhydrazone (when using a carboxylic acid derivative) or the hydrazone (when using an aldehyde).

A. Structure and Identification

  • N-Acylhydrazone: This intermediate has a characteristic amide functionality in addition to the hydrazone. It can be identified by the presence of an amide N-H proton signal in the 1H NMR spectrum and a carbonyl stretch in the IR spectrum.

  • Hydrazone: This intermediate will show a characteristic C=N imine proton signal in the 1H NMR spectrum.

B. Causes of Incomplete Cyclization

  • Dehydrating Agent: The cyclization step is a dehydration reaction. If the dehydrating agent (e.g., POCl₃, PPA, acetic anhydride) is not effective enough or is used in insufficient quantity, the reaction may stall at the intermediate stage.

  • Reaction Temperature: The cyclization step often requires higher temperatures than the initial formation of the hydrazone.

  • Steric Hindrance: Bulky substituents on either the pyridine ring or the acyl/aldehyde component can sterically hinder the cyclization step.

C. Troubleshooting and Prevention

  • Choice of Cyclizing Agent: If one dehydrating agent is not effective, consider a stronger one. For example, if acetic anhydride is failing, phosphorus oxychloride (POCl₃) might be more effective.

  • Reaction Conditions: Increase the reaction temperature and/or reaction time and monitor for the disappearance of the intermediate by TLC.

  • Microwave Synthesis: Microwave-assisted synthesis can sometimes promote difficult cyclizations by rapidly reaching high temperatures.

FAQ 4: Side Reactions with Specific Reagents

Question: I am using phosphorus oxychloride (POCl₃) as a cyclizing agent and I'm getting chlorinated byproducts. What is happening and how can I avoid this?

Answer:

Phosphorus oxychloride is a powerful dehydrating agent, but it can also act as a chlorinating agent, leading to unwanted side products.[6][12]

A. Chlorination Side Reactions

  • Mechanism: POCl₃ can react with hydroxyl groups on the starting material or with the amide oxygen of the N-acylhydrazone intermediate to form a phosphate ester, which is a good leaving group. Subsequent attack by chloride ions (present from the POCl₃) can lead to chlorination.

  • Common Sites of Chlorination: Activated positions on the pyridine ring or other aromatic rings in the molecule are susceptible to electrophilic chlorination.

B. Troubleshooting and Prevention

  • Temperature Control: Chlorination reactions are often more favorable at higher temperatures. Running the cyclization at the lowest effective temperature can help minimize this side reaction.

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions.

  • Alternative Reagents: If chlorination is a persistent problem, consider using a non-chlorinating dehydrating agent such as polyphosphoric acid (PPA) or acetic anhydride.

Question: I am using an oxidizing agent like N-chlorosuccinimide (NCS) for oxidative cyclization and I am observing multiple unidentified byproducts. What could be the cause?

Answer:

While NCS can be an effective oxidizing agent for the cyclization of 2-pyridylhydrazones, it can also lead to side reactions if not used carefully.[10]

A. Potential Side Reactions with NCS

  • Over-oxidation: Excessive amounts of NCS or prolonged reaction times can lead to the oxidation of other functional groups in the molecule.

  • Chlorination: NCS is a source of electrophilic chlorine and can chlorinate electron-rich aromatic rings.

  • Radical Reactions: Under certain conditions, NCS can initiate radical reactions, leading to a complex mixture of products.

B. Troubleshooting and Prevention

  • Stoichiometry: Use the minimum amount of NCS required for the reaction to go to completion. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Temperature: Perform the reaction at low temperatures (e.g., 0°C) to control the reactivity of NCS.

  • Alternative Oxidants: If NCS proves problematic, consider other oxidizing agents such as iodine in the presence of a base, or electrochemical oxidation.

III. Experimental Protocols

This section provides representative experimental protocols for the synthesis and purification of[1][2][3]triazolo[4,3-a]pyridines.

Protocol 1: Synthesis via Oxidative Cyclization of a Hydrazone

Diagram 3: Workflow for Oxidative Cyclization

A1. Hydrazone Formation:React 2-hydrazinopyridine with an aldehyde in ethanol at room temperature.B2. Oxidative Cyclization:Add an oxidizing agent (e.g., NCS or I₂) and a base (e.g., triethylamine).A->BC3. Work-up:Quench the reaction, extract with an organic solvent, and dry.B->CD4. Purification:Purify by column chromatography or recrystallization.C->D

Caption: General workflow for oxidative cyclization.

Step-by-Step Procedure:

  • Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the desired aldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Oxidative Cyclization: Cool the reaction mixture to 0°C and add N-chlorosuccinimide (1.1 eq) portion-wise. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Purification by Recrystallization

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for triazolopyridines include ethanol, ethyl acetate, and acetonitrile.[11]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. If necessary, further cool the solution in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Common Solvents for Recrystallization and Column Chromatography

Purification MethodCommon Solvents
Recrystallization Ethanol, Methanol, Ethyl Acetate, Acetonitrile
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Ethanol

IV. References

  • Georgieva, M., et al. (2018). Preliminary determination of hydrolytic stability of a pyrrole-based hydrazide and its hydrazone. CBU International Conference Proceedings, 6, 1192-1196.

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds, 57(5), 441-462.

  • CN102180875A - Preparation method of triazolopyridine derivative - Google Patents.

  • Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes - Benchchem.

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(27), 18384-18390.

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.

  • La Noce, T., & Giuliani, A. M. (1978). Identification by NMR spectroscopy of some isomeric 1,2,4-triazolo[4,3-a] and [1,5-a]pyrimidines. Tetrahedron, 34(19), 2927–2929.

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society, 97(10a), 1635-1644.

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284.

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021). Molecules, 26(16), 4995.

  • Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. (2022). Molecules, 27(19), 6524.

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (2023). Molecules, 28(21), 7350.

  • EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents.

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2018). Molecules, 23(11), 2939.

  • Hydrolytic Stability of Hydrazones and Oximes. (2009). The Journal of Organic Chemistry, 74(16), 6374–6376.

  • Effect of Water pH on the Chemical Stability of Pesticides. (2001). Utah State University Extension.

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2022). Beilstein Journal of Organic Chemistry, 18, 1076-1105.

  • Stereoisomerization in heterocyclic hydrazones derived from 2-acylpyridines and their oxidative cyclization with mercury(II) acetate and lead tetra-acetate to fused 1,2,4-triazoles and 1,2,3-triazolium systems. (1983). Journal of the Chemical Society, Perkin Transactions 1, 1983, 2991-2998.

  • Copper‐Catalyzed Aerobic Oxidative Cyclization of Hydrazones to Pyrazolidinones. (2011). European Journal of Organic Chemistry, 2011(18), 3359-3362.

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894.

  • Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. - ResearchGate.

  • Synthesis, Characterization and computational study of N-Acylhydrazone derivatives. | Request PDF - ResearchGate.

  • the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. (2007). Bioconjugate Chemistry, 18(2), 363-370.

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). Journal of Medicinal Chemistry, 62(9), 4703-4715.

  • Oxidative Cyclization in Natural Product Biosynthesis. (2017). Chemical Reviews, 117(8), 5364-5423.

  • ChemInform Abstract: SYNTHESIS OF MESOIONIC TRIAZOLOPYRIDINE. II. N‐ACYLATION OF 1,2,4‐TRIAZOLO(4,3‐A)PYRIDIN‐3(2H)‐ONE. (1984). Chemischer Informationsdienst, 15(40).

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7876.

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115682.

  • Recrystallization.

  • Dimroth rearrangement - Wikipedia.

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds, 57(5), 441-462.

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2023). Egyptian Journal of Chemistry, 66(11), 33-46.

  • Identification by NMR spectroscopy of some isomeric 1,2,4-triazolo[4,3-a] and [1,5-a]pyrimidines. (1978). Tetrahedron, 34(19), 2927–2929.

  • Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments - ResearchGate.

  • Scientific Publications - CNIO.

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Chemical Communications, 57(38), 4666-4669.

  • Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. - ResearchGate.

  • US3113971A - Method for the hydrolysis of hydrazones - Google Patents.

  • Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs. (2003). Biochimica et Biophysica Acta (BBA) - General Subjects, 1620(1-3), 123-132.

  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts.

  • N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications.

  • N-Halosuccinimide enables cascade oxidative trifluorination and halogenative cyclization of tryptamine-derived isocyanides - PMC - NIH.

  • Photoinduced Chloroamination Cyclization Cascade with N‑Chlorosuccinimide: From N‑(Allenyl)sulfonylamides to 2‑(1- Chlorovinyl)pyrrolidines - UniTo.

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal.

  • Bischler-Napieralski Reaction - Organic Chemistry Portal.

  • Chemical biology of cyclization reactions by using POCL3 - ResearchGate.

  • (PDF) Chemical biology of cyclization reactions by using POCL3 - ResearchGate.

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry - ACS Publications.

  • Yield of cyclized products obtained by cyclodehydration with POCl 3 and... - ResearchGate.

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... - ResearchGate.

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives - Beilstein Journals.

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.

  • N-Halosuccinimide enables cascade oxidative trifluorination and halogenative cyclization of tryptamine-derived isocyanides.

stability issues of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Introduction

6-Bromo-8-methyl-triazolo[4,3-A]pyridine is a heterocyclic compound with a triazolopyridine core, a structure of significant interest in medicinal chemistry.[1][2][3] The presence of a bromine atom and a methyl group on the pyridine ring influences its chemical properties and, consequently, its stability in various experimental conditions. Understanding and mitigating stability issues is crucial for obtaining reliable and reproducible results in your research.

This document provides a structured approach to identifying and addressing common stability challenges encountered when working with 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound appears to be degrading in my aqueous buffer. What are the likely causes and how can I prevent this?

Answer:

Degradation in aqueous solutions is a common issue for many heterocyclic compounds, and for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, the primary suspects are hydrolysis and pH-mediated instability.

  • Causality - The "Why":

    • Hydrolysis: The bromine atom on the pyridine ring can be susceptible to nucleophilic substitution by water, particularly under certain pH conditions or upon exposure to light. This would result in the formation of a hydroxylated derivative. While direct SNAr (Nucleophilic Aromatic Substitution) on the pyridine ring is possible, it's the overall electronic nature of the fused triazolo-pyridine system that will dictate reactivity.

    • pH Instability: The triazolopyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[4] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the bromo group or potentially lead to ring-opening of the triazole moiety under harsh conditions.

  • Troubleshooting Protocol:

    • pH Profiling: Prepare your solution in a range of buffers (e.g., pH 3, 5, 7.4, 9).

    • Incubation: Incubate the solutions at your experimental temperature, protecting them from light.

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a stability-indicating method like reverse-phase HPLC with UV detection.[5]

    • Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation. The pH at which the parent compound is most stable should be used for subsequent experiments.

  • Preventative Measures:

    • Work at a pH where the compound shows maximum stability, likely in the neutral to slightly acidic range.

    • Prepare aqueous solutions fresh for each experiment.

    • If possible, use a co-solvent like DMSO or ethanol to first dissolve the compound before diluting it into the aqueous buffer. This can minimize direct exposure of the solid to a large excess of water during dissolution.

FAQ 2: I've noticed a change in the color of my solution and the appearance of new peaks in my chromatogram after leaving the sample on the benchtop. What could be happening?

Answer:

This observation strongly suggests photodegradation. Many aromatic and heterocyclic compounds are sensitive to light.

  • Causality - The "Why":

    • Photolytic Degradation: The triazolopyridine ring system can absorb UV light, leading to an excited state that is more reactive. This can result in various degradation pathways, including debromination (cleavage of the C-Br bond) to form 8-methyl-triazolo[4,3-A]pyridine, or other complex rearrangements. The bromine atom itself can also facilitate photolytic reactions.

  • Troubleshooting & Prevention Workflow:

    A Observe Degradation B Hypothesize Photodegradation A->B C Conduct Photostability Study (ICH Q1B guidelines) B->C D Control Sample (Dark) C->D E Test Sample (Light Exposed) C->E F Analyze by HPLC/LC-MS D->F E->F G Compare Chromatograms F->G H Confirm Degradation G->H I Implement Light Protection H->I J Use Amber Vials I->J K Cover with Foil I->K

    Caption: Workflow to diagnose and mitigate photodegradation.

  • Experimental Protocol for Photostability Testing:

    • Prepare two identical solutions of your compound.

    • Wrap one vial completely in aluminum foil (the "dark" control).

    • Place both vials under a controlled light source that mimics daylight (as per ICH Q1B guidelines) or simply on a lab bench exposed to ambient light for a set period.[6]

    • Analyze both samples by HPLC at the end of the exposure period.

    • Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity.

FAQ 3: I am conducting a high-temperature experiment and am concerned about the thermal stability of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. What is its likely thermal stability profile?

Answer:

Fused heterocyclic systems like triazolopyridine are generally characterized by good thermal stability.[7] However, it's crucial to verify this for your specific experimental conditions.

  • Causality - The "Why":

    • Thermolysis: At elevated temperatures, molecules can gain enough energy to overcome activation barriers for decomposition. For this compound, potential thermal degradation pathways could involve cleavage of the C-Br bond or, at very high temperatures, fragmentation of the heterocyclic ring system.

  • Recommended Solvents and Storage Conditions:

SolventRecommended Max Temperature (Short Term)Long-Term StorageComments
DMSO< 80 °C-20 °C, desiccatedGenerally a good solvent for solubility and stability.
DMF< 80 °C-20 °C, desiccatedSimilar to DMSO, but can be more reactive.
Ethanol< 60 °C-20 °CGood for biological assays, but more volatile.
Acetonitrile< 60 °C-20 °CCommon solvent for analytical chemistry.
Aqueous Buffers< 40 °CNot recommendedPrepare fresh due to hydrolysis risk.
  • Troubleshooting Protocol for Thermal Stability:

    • Prepare solutions of the compound in your desired solvent.

    • Incubate the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Analyze the samples by HPLC at regular intervals to monitor for any decrease in the parent compound peak and the appearance of degradation products.

FAQ 4: How can I set up a forced degradation study to understand the potential degradation products of this compound?

Answer:

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[8][9][10] This involves subjecting the compound to harsh conditions to accelerate its degradation.

  • Forced Degradation Workflow:

    cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C in solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B light exposure) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Assess Mass Balance LCMS->MassBalance Parent 6-Bromo-8-methyl-triazolo [4,3-A]pyridine Solution Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

    Caption: A typical workflow for a forced degradation study.

  • General Protocol for Forced Degradation:

    • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol.

    • Stress Conditions: [8][9]

      • Acid Hydrolysis: Dilute the stock solution in 0.1M HCl and heat at ~60°C.

      • Base Hydrolysis: Dilute the stock solution in 0.1M NaOH and keep at room temperature.

      • Oxidation: Dilute the stock solution in 3% H₂O₂ and keep at room temperature.

      • Thermal: Dilute the stock solution in a neutral solvent and heat at ~80°C.

      • Photolytic: Expose a solution to light according to ICH Q1B guidelines.

    • Time Points: Monitor the reactions over time (e.g., 2, 4, 8, 24 hours).

    • Neutralization: Before analysis, neutralize the acidic and basic samples.

    • Analysis: Analyze all samples, including a control (unstressed) sample, using HPLC-UV. Aim for 5-20% degradation of the main peak.

    • Identification: Use LC-MS to obtain the mass of the degradation products to help in their structural elucidation.

  • Hypothetical Degradation Pathway under Hydrolytic Stress:

    A 6-Bromo-8-methyl-triazolo[4,3-A]pyridine C₇H₆BrN₃ B 6-Hydroxy-8-methyl-triazolo[4,3-A]pyridine C₇H₇N₃O A->B Hydrolysis (Acid/Base) C 8-methyl-triazolo[4,3-A]pyridine C₇H₇N₃ A->C Photolysis (Debromination)

    Caption: Potential degradation products from hydrolysis and photolysis.

Analytical Method Considerations

A robust analytical method is key to accurately assessing stability.[5][11][12]

  • Method of Choice: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for stability studies.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

  • Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products and impurities. Forced degradation studies are crucial for developing and validating such a method.[11][13]

Summary and Recommendations

  • Aqueous Instability: Be mindful of potential hydrolysis. Prepare aqueous solutions fresh and use a pH where the compound is most stable.

  • Photosensitivity: Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Solvent Choice: For stock solutions, DMSO is a reliable choice. Store stock solutions at -20°C or below.

  • Method Validation: Always use a validated, stability-indicating analytical method to ensure accurate results.

By understanding the potential stability liabilities of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and implementing the troubleshooting and preventative strategies outlined in this guide, you can ensure the integrity of your experimental data.

References

  • Dymińska, L., et al. (2022a). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Klapötke, T. M., et al. (2009). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. Available at: [Link]

  • MDPI. (2020). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[14][15][16]Triazolo[4,3-c]. MDPI. Available at: [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]

  • Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies. Velesco Pharma. Available at: [Link]

  • ICH. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Wikipedia. (2023). Triazolopyridine. Wikipedia. Available at: [Link]

  • Singh, P.K., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2019). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • PubMed. (2016). Synthesis and biological evaluation of new[14][15][16]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. National Library of Medicine. Available at: [Link]

  • PubMed. (2019). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. National Library of Medicine. Available at: [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Library of Medicine. Available at: [Link]

  • Taylor & Francis Online. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. Available at: [Link]

  • MedCrave. (2016).
  • Chemistry Stack Exchange. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. Available at: [Link]

  • Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Furman University. Available at: [Link]

  • PubMed. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Triazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when enhancing the selectivity of this important class of compounds.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that often arise during the initial stages of a project.

Q1: What makes the triazolopyridine scaffold a good starting point for kinase inhibitors?

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitor design. Its fused heterocyclic ring system serves as an excellent bioisostere for the purine core of ATP, allowing it to effectively compete for the ATP-binding site on a wide range of kinases.[1] The nitrogen atoms in the triazole and pyridine rings can form critical hydrogen bonds with the kinase "hinge" region, which is a conserved feature essential for potent inhibition.[2][3] Furthermore, the scaffold offers multiple points for chemical modification, allowing for the fine-tuning of properties like potency, selectivity, and pharmacokinetics.[4][5]

Q2: My triazolopyridine inhibitor is potent but hits multiple kinases. What's the first thing I should consider to improve selectivity?

A common issue with ATP-competitive inhibitors is a lack of selectivity due to the conserved nature of the ATP-binding pocket across the kinome.[6] The first step is to conduct a thorough Structure-Activity Relationship (SAR) study.[4][5] Systematically modify the substituents on the triazolopyridine core and assess the impact on both on-target potency and off-target activity. Pay close attention to regions of the kinase that are less conserved, such as the areas adjacent to the ATP-binding site. Exploiting these differences is key to achieving selectivity.[7] For example, introducing bulky groups can create steric hindrance that prevents binding to smaller, off-target kinase pockets.[8]

Q3: What is "bioisosteric morphing" and how can it be applied to triazolopyridine inhibitors?

Bioisosteric morphing is a powerful medicinal chemistry strategy where a functional group in a bioactive molecule is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability without losing the desired biological activity.[9][10] For the triazolopyridine scaffold, you could consider replacing parts of the core itself or the linkers to appended chemical groups.[9] For instance, replacing a linker nitrogen atom with an amide group can drastically alter the compound's activity and selectivity profile.[9] This strategy allows for exploration of new chemical space while retaining the key pharmacophoric features.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: My lead compound shows poor selectivity between highly homologous kinases (e.g., JAK1 vs. JAK2). How can I address this?

Achieving selectivity between closely related kinases is a significant challenge. The JAK family, for instance, has highly conserved ATP-binding sites.[11][12]

Underlying Principle: Selectivity in this context often arises from exploiting subtle differences in the amino acid residues outside the immediate hinge-binding region or by targeting different conformational states of the kinases.[7]

Troubleshooting Workflow:

Caption: Workflow for improving selectivity between homologous kinases.

Detailed Protocol:

  • Structural Analysis:

    • Obtain or model the crystal structures of your inhibitor bound to both JAK1 and JAK2.

    • Carefully compare the binding pockets, noting any differences in amino acid residues, even those several angstroms away from the inhibitor.

  • Target Non-Conserved Residues:

    • Identify amino acids that differ between JAK1 and JAK2 in the vicinity of your bound inhibitor.

    • Rationally design modifications to your triazolopyridine scaffold that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the residues unique to JAK1, or create unfavorable steric clashes with residues in JAK2.[11] For instance, the addition of a cyclopropyl moiety has been shown to be a preferred fragment for enhancing JAK1 selectivity over JAK2.[11]

  • Exploit Conformational Flexibility:

    • Kinases can adopt different active and inactive conformations.[7] Design inhibitors that preferentially bind to and stabilize a conformation that is more readily adopted by JAK1 than JAK2. This can often lead to significant gains in selectivity.[7]

  • Iterative Synthesis and Profiling:

    • Synthesize a focused library of analogs based on your designs.

    • Screen these compounds against a panel of kinases, including all JAK family members, to determine their IC50 values and selectivity profiles.

    • Analyze the resulting SAR to inform the next round of design and optimization.

Data Presentation: Example Selectivity Profile

CompoundTarget IC50 (JAK1, nM)Off-Target IC50 (JAK2, nM)Selectivity Fold (JAK2/JAK1)
Lead Compound15302
Analog 1A2550020
Analog 1B1236030

This table illustrates how modifications can dramatically improve the selectivity fold.

Guide 2: My inhibitor has good in vitro potency and selectivity, but poor cellular activity and/or a short half-life. What are the likely causes and solutions?

This common issue often points to problems with metabolic stability or cell permeability. The triazolopyridine core itself can sometimes be susceptible to metabolic enzymes.[13][14]

Underlying Principle: Poor pharmacokinetic properties can be addressed by identifying and blocking sites of metabolism or by modifying physicochemical properties to improve cell permeability.

Troubleshooting Workflow:

Caption: Workflow for addressing poor pharmacokinetic properties.

Detailed Protocol:

  • Assess Metabolic Stability:

    • Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse).[14] This will give you a quantitative measure of how quickly your compound is metabolized.

  • Identify Metabolites:

    • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites formed in the stability assays. This will pinpoint the "metabolic hotspots" on your molecule.

  • Block Sites of Metabolism:

    • Once a metabolic hotspot is identified (e.g., an oxidizable methyl group), you can block this metabolism through chemical modification.[14]

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of metabolic cleavage (the kinetic isotope effect).[15]

    • Fluorination: Introducing a fluorine atom can block oxidative metabolism due to the strength of the C-F bond.[15]

  • Optimize Physicochemical Properties:

    • If cell permeability is suspected to be an issue, analyze the compound's lipophilicity (LogP) and polar surface area (PSA). Fine-tune these properties through chemical modifications to fall within the desired range for oral bioavailability (e.g., Lipinski's Rule of Five).

  • Re-evaluate:

    • Synthesize the modified analogs and re-test them in metabolic stability, cellular potency, and, if promising, in vivo pharmacokinetic studies.

Guide 3: How do I systematically measure the selectivity profile of my new triazolopyridine inhibitor?

A thorough understanding of your inhibitor's selectivity is crucial for interpreting its biological effects and predicting potential off-target toxicities.[6][16]

Underlying Principle: Selectivity is not an absolute property but is context-dependent. It should be assessed by screening against a broad panel of relevant targets under standardized assay conditions.

Experimental Protocol: Kinase Selectivity Profiling

  • Primary Assay (On-Target):

    • Establish a robust and reproducible assay for your primary target kinase. This could be a radiometric assay measuring substrate phosphorylation (e.g., [³³P]-ATP incorporation) or a non-radiometric method like a TR-FRET assay.[16][17]

    • Determine the IC50 value of your inhibitor for the primary target. It's crucial to run this assay at an ATP concentration that is close to the Km of the kinase for ATP, as this allows the IC50 to approximate the true binding affinity (Ki).[16]

  • Panel Screening (Off-Target):

    • Submit your compound to a commercial kinase profiling service or run it against an in-house panel. A broad panel (e.g., >100 kinases) is recommended to identify unexpected off-target activities.[6]

    • Initially, a single high concentration (e.g., 1 or 10 µM) screen can be used to identify potential "hits."[6]

  • Dose-Response Confirmation:

    • For any off-target kinases that show significant inhibition in the initial screen, perform full dose-response curves to determine their IC50 values.

  • Data Analysis and Interpretation:

    • Calculate selectivity scores. A simple selectivity score is the ratio of the off-target IC50 to the on-target IC50.

    • Visualize the data. A common method is to use a "kinome map" to display the inhibitory activity against the entire panel, which can reveal patterns of selectivity.

Recommended Assay Platforms:

  • LanthaScreen™ TR-FRET Assay: A time-resolved fluorescence resonance energy transfer assay that measures kinase activity by detecting substrate phosphorylation.[17]

  • KINOMEscan™ Competition Binding Assay: This method measures the binding affinity (Kd) of an inhibitor to a large panel of kinases by assessing its ability to displace a known ligand.[16]

References

  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (No date). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. National Institutes of Health. Available at: [Link]

  • (No date). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • (No date). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • (2022). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Current Cancer Drug Targets. Available at: [Link]

  • (2022). Triazoles as Bioisosteres in Medicinal Chemistry: A Recent Update. ResearchGate. Available at: [Link]

  • (No date). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. Available at: [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry. Available at: [Link]

  • (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

  • (No date). Proposed intramolecular bioisosteric substitution pathway. ResearchGate. Available at: [Link]

  • (2024).[4][5][17]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (No date). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link]

  • (No date). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications. Available at: [Link]

  • (No date). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ACS Publications. Available at: [Link]

  • (2024). Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework. MDPI. Available at: [Link]

  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (No date). Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Publications. Available at: [Link]

  • (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (No date). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • (No date). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available at: [Link]

  • (No date). Discovery of[4][5][9]triazolo[4,5- d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. PubMed. Available at: [Link]

  • (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Molecular Medicine. Available at: [Link]

  • (2016). Discovery of triazolopyridine GS-458967, a late sodium current inhibitor (Late INai) of the cardiac NaV 1.5 channel with improved efficacy and potency relative to ranolazine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (2019). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications. Available at: [Link]

  • (No date). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem. Available at: [Link]

  • (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]

  • (2014). Exploring the Pivotal Role of the CK2 Hinge Region Sub-Pocket in Binding with Tricyclic Quinolone Analogues by Computational Analysis. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine

Technical Support Center: Scale-Up Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign. Triazolopyridine derivatives are crucial scaffolds in medicinal chemistry, forming the core of various pharmaceutical agents.[4][5] This document leverages established chemical principles and field experience to address the specific challenges associated with this synthesis.

Section 1: Synthetic Strategy and Rationale

The selected synthetic route for 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine is a robust two-step process starting from the commercially available 2-Amino-5-bromo-3-methylpyridine. This strategy is advantageous for scale-up as it avoids the direct, and often less selective, bromination of the fused heterocyclic ring system.[6] The core transformation involves the formation of a 2-hydrazinopyridine intermediate, followed by a cyclocondensation reaction to construct the triazole ring.

The overall synthetic pathway is depicted below:

Synthetic_Pathwaycluster_0Step 1: Hydrazine Formationcluster_1Step 2: Triazole Ring CyclizationStarting_Material2-Amino-5-bromo-3-methylpyridineIntermediate2-Hydrazino-5-bromo-3-methylpyridineStarting_Material->Intermediate 1. NaNO₂, aq. HCl, 0-5°C 2. SnCl₂·2H₂O, conc. HCl Final_Product6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridineIntermediate->Final_Product Triethyl Orthoformate p-Toluenesulfonic Acid (cat.) Toluene, Reflux

Caption: Overall synthetic scheme for 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Mechanistic Rationale:

  • Step 1 (Hydrazine Formation): This is a standard diazotization of an aromatic amine followed by reduction. Maintaining a low temperature (0-5°C) is critical to ensure the stability of the intermediate diazonium salt. Stannous chloride (SnCl₂) is a reliable and cost-effective reducing agent for converting the diazonium salt to the corresponding hydrazine on a large scale.

  • Step 2 (Cyclization): The reaction of the 2-hydrazinopyridine with triethyl orthoformate, an efficient one-carbon synthon, followed by acid-catalyzed cyclization, is a classic and high-yielding method for forming the[1][2][3]triazolo[4,3-a]pyridine ring system.[7] The reaction proceeds through an initial condensation to form a hydrazono-ether intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol.

Section 2: Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Hydrazino-5-bromo-3-methylpyridine
ReagentM.W.AmountMolesEquiv.
2-Amino-5-bromo-3-methylpyridine187.04150.0 g0.8021.0
Concentrated HCl (37%)36.46400 mL--
Sodium Nitrite (NaNO₂)69.0061.0 g0.8841.1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.65452.0 g2.002.5
Sodium Hydroxide (50% aq. w/w)40.00~600 mL--
Deionized Water18.022.5 L--

Procedure:

  • Diazotization:

    • Charge a 3 L jacketed reactor with concentrated HCl (400 mL) and deionized water (500 mL). Cool the mixture to 0°C.

    • Slowly add 2-Amino-5-bromo-3-methylpyridine (150.0 g) while maintaining the temperature between 0°C and 5°C. Stir for 30 minutes to form a slurry of the hydrochloride salt.

    • In a separate beaker, dissolve sodium nitrite (61.0 g) in deionized water (200 mL).

    • Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. A slight positive test on potassium iodide-starch paper should be obtained after the addition is complete, indicating a slight excess of nitrous acid.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Reduction:

    • In a separate 5 L reactor, prepare a solution of Tin(II) chloride dihydrate (452.0 g) in concentrated HCl (400 mL). Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution over 90-120 minutes, maintaining the temperature below 10°C. Significant foaming may occur.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. The product will precipitate as a tin complex.

  • Work-up and Isolation:

    • Filter the solid precipitate and wash it with cold deionized water (2 x 200 mL).

    • Transfer the wet cake to a beaker with deionized water (1 L). While stirring vigorously, slowly add 50% aqueous sodium hydroxide until the pH is >12. This will decompose the tin complex and liberate the free hydrazine. The mixture will become a thick, stirrable slurry.

    • Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral (3 x 500 mL), and then with cold ethanol (200 mL).

    • Dry the product in a vacuum oven at 40-50°C to a constant weight.

    • Expected Yield: 135-150 g (83-92%) of a light tan solid.

Step 2: Synthesis of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine
ReagentM.W.AmountMolesEquiv.
2-Hydrazino-5-bromo-3-methylpyridine202.06130.0 g0.6431.0
Triethyl Orthoformate148.20286 mL1.933.0
p-Toluenesulfonic Acid Monohydrate190.221.2 g0.00640.01
Toluene92.141.3 L--
Heptane100.21650 mL--

Procedure:

  • Reaction Setup:

    • Charge a 3 L jacketed reactor equipped with a Dean-Stark trap and condenser with 2-Hydrazino-5-bromo-3-methylpyridine (130.0 g), toluene (1.3 L), triethyl orthoformate (286 mL), and p-toluenesulfonic acid (1.2 g).

  • Cyclization:

    • Heat the mixture to reflux (approx. 110-115°C). Ethanol and water will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Crystallization and Isolation:

    • Cool the reaction mixture to 80-90°C.

    • Slowly add heptane (650 mL) over 30 minutes to induce crystallization.

    • Allow the slurry to cool slowly to room temperature, then cool further to 0-5°C and hold for at least 1 hour.

    • Filter the crystalline product, wash the cake with a cold (0-5°C) 1:1 mixture of toluene/heptane (2 x 150 mL), and then with cold heptane (200 mL).

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 120-130 g (88-95%) of a white to off-white crystalline solid.[8]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Question 1: During Step 1, the yield of the hydrazine intermediate is low (<75%). What are the likely causes and how can I fix this?

Answer: Low yields in the hydrazine formation step typically point to issues with the diazonium salt.

  • Cause A: Decomposition of the Diazonium Salt. The diazonium salt is thermally unstable. If the temperature during its formation or transfer exceeds 5°C, it can decompose, reducing the yield.

    • Diagnosis: Observe for excessive nitrogen gas evolution (foaming) during the diazotization or before the reduction step.

    • Corrective Action: Ensure robust cooling capacity in your reactor. Check thermocouple calibration. For very large scales, consider using a chiller with a lower temperature setpoint to compensate for heat generated during additions. Ensure all solutions (nitrite, tin chloride) are pre-chilled before use.

  • Cause B: Incomplete Diazotization. An insufficient amount of nitrous acid will leave unreacted starting material.

    • Diagnosis: After the nitrite addition, take a small aliquot of the reaction mixture, quench it with sulfamic acid, and analyze by TLC or HPLC to check for remaining 2-amino-5-bromo-3-methylpyridine.

    • Corrective Action: Ensure the sodium nitrite is fully dissolved and the addition is slow and steady. A positive test on KI-starch paper after the addition confirms a slight excess of nitrous acid, which is desirable.

  • Cause C: Inefficient Reduction. The reduction of the diazonium salt can be sluggish if not performed correctly.

    • Diagnosis: The final isolated product may be dark or tarry, indicating side reactions.

    • Corrective Action: Ensure the diazonium salt solution is added to the tin(II) chloride solution, not the other way around. This maintains an excess of the reducing agent throughout the addition. Ensure vigorous stirring to maintain homogeneity.

Question 2: In Step 2, the cyclization reaction stalls and does not go to completion after 6 hours. What should I do?

Answer: Stalled cyclization is usually due to insufficient driving force for the reaction, often related to water or catalyst issues.

  • Cause A: Inefficient Water Removal. The cyclization is a condensation reaction that produces ethanol and water. If water is not effectively removed, the equilibrium can shift back towards the starting materials.

    • Diagnosis: Check the Dean-Stark trap. If little to no solvent is being collected, the reaction is not at the correct reflux temperature for azeotropic removal.

    • Corrective Action: Ensure the reactor temperature is high enough for a steady reflux and azeotropic removal of ethanol/water with toluene. Check for and eliminate any leaks in the condenser or glassware setup. On larger scales, packed columns can be more efficient than a simple Dean-Stark trap.

  • Cause B: Catalyst Deactivation. The acid catalyst (p-TSA) can be neutralized by any basic impurities carried over from the previous step.

    • Diagnosis: The reaction starts but then plateaus.

    • Corrective Action: Ensure the hydrazine intermediate was thoroughly washed and is neutral. If the reaction has stalled, a small additional charge of p-TSA (0.005 equiv.) can be added to restart the cyclization.

  • Cause C: Impure Hydrazine Intermediate. The presence of inorganic salts or other impurities in the hydrazine can interfere with the reaction.

    • Diagnosis: The hydrazine starting material may have an off-color or poor solubility in the reaction solvent.

    • Corrective Action: Re-purify the hydrazine intermediate if necessary, for example, by re-slurrying in hot water to remove residual salts.

Question 3: The final product after crystallization is off-color (yellow or tan) and fails purity specifications. How can I improve its quality?

Answer: Color and purity issues often arise from residual impurities or thermal degradation.

  • Cause A: Trapped Impurities. Rapid crystallization can trap colored impurities within the crystal lattice.

    • Diagnosis: The product has the correct identity by NMR but fails color and HPLC purity tests.

    • Corrective Action: Modify the crystallization procedure. Cool the solution more slowly after the anti-solvent (heptane) addition to allow for larger, purer crystals to form. Consider a hot filtration of the toluene solution before crystallization to remove any insoluble baseline impurities.

  • Cause B: Thermal Degradation. Prolonged heating during the reflux can generate colored degradation products.

    • Diagnosis: The reaction mixture darkens significantly over the course of the reflux.

    • Corrective Action: Minimize the reaction time by ensuring efficient water removal. Once the reaction is complete by IPC, proceed immediately to the work-up and avoid holding the mixture at high temperatures for extended periods.

  • Cause C: Oxidative Impurities. The product or intermediates may be sensitive to air oxidation, especially at high temperatures.

    • Diagnosis: Color develops during drying or storage.

    • Corrective Action: Consider running the reaction under a nitrogen atmosphere. Dry the final product under vacuum at the lowest effective temperature.

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: What are the critical safety precautions for handling bromine and brominated compounds? Bromine and many brominated reagents are toxic, corrosive, and environmentally hazardous.[2][9] Always work in a well-ventilated fume hood and wear appropriate PPE, including heavy-duty nitrile or neoprene gloves, safety goggles, and a face shield.[10] Ensure a spill kit with a neutralizing agent, such as a 1M sodium thiosulfate solution, is readily available.[2] Plan for quenching any residual brominating agents during the work-up.

  • FAQ 2: What are the recommended In-Process Controls (IPCs) for monitoring reaction completion? For both steps, Thin Layer Chromatography (TLC) is a quick and effective tool. A suitable mobile phase is 50-70% Ethyl Acetate in Hexanes. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 column with a water/acetonitrile gradient is a good starting point for method development. Reaction completion is defined as <1% of the starting material remaining.

  • FAQ 3: Can I use a different solvent system for the final crystallization? Yes. While toluene/heptane is effective, other systems can be explored. For re-crystallization of slightly impure material, solvents like isopropanol, ethyl acetate, or acetonitrile can be effective. Always perform small-scale solubility tests to determine the optimal solvent and anti-solvent system for your specific purity profile.

  • FAQ 4: My final product appears to be the wrong isomer. What could have happened? The synthesis of triazolopyridines can sometimes yield different isomers (e.g., [1,5-a] vs. [4,3-a]). The described route from a 2-hydrazinopyridine with an orthoformate is highly selective for the desired [4,3-a] isomer. If you suspect an isomeric impurity, it is crucial to confirm the structure using 2D NMR spectroscopy (HSQC, HMBC). An incorrect starting material (e.g., a substituted 3-aminopyridine) could lead to an entirely different heterocyclic system.

Section 5: Troubleshooting Workflow

The following diagram provides a logical decision tree for addressing common scale-up challenges, particularly related to product quality.

Troubleshooting_WorkflowstartProblem: Final ProductFails Purity/Color Speccheck_ipcReview IPC Data(TLC/HPLC)start->check_ipccheck_nmrAnalyze Final Productby NMR/LCMSstart->check_nmrincomplete_rxnIncomplete Reaction Detectedcheck_ipc->incomplete_rxnimpurity_idImpurity Profile:Starting Material, Side Product,or Degradant?check_nmr->impurity_idincomplete_rxn->check_nmrNooptimize_rxnAction: Optimize Reaction- Increase reaction time/temp- Check catalyst activity- Ensure efficient water removalincomplete_rxn->optimize_rxnYespassProduct Meets Specoptimize_rxn->passreworkAction: Rework Batch- Re-crystallize from different solvent- Perform charcoal treatment- Consider column chromatography(if unavoidable)impurity_id->reworkKnown ImpurityinvestigateAction: Investigate Root Cause- Raw material quality?- Thermal excursion?- Air leak in reactor?impurity_id->investigateUnknown/Degradantrework->passinvestigate->pass

Caption: Decision tree for troubleshooting final product purity issues.

References
  • Vertex AI Search. (2024). Bromination safety.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • GeneOnline News. (2023, December 23). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents.
  • PubChem. (n.d.). Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. Retrieved from [Link]

  • El-Sayed, M. F., & Abbas, H. S. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105234. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from [Link]

  • Abarca, B., et al. (1987). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
  • Jones, G. (2000). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Wikipedia. (2023, July 23). Triazolopyridine. Retrieved from [Link]

Validation & Comparative

comparing biological activity of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Triazolo[4,3-a]pyridine Derivatives and Their Efficacy as Kinase Inhibitors

This guide provides a comprehensive comparison of the biological activity of kinase inhibitors derived from the triazolo[4,3-a]pyridine scaffold against other established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic nuances of this promising class of compounds.

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, offering more precise interventions than traditional chemotherapy.[2]

Within the vast chemical space explored for kinase inhibition, certain molecular frameworks, often called "privileged structures," appear repeatedly in potent and selective inhibitors. The 1,2,4-triazolo[4,3-a]pyridine scaffold is one such structure, recognized in medicinal chemistry for its versatile biological activities.[4] While specific public data on the kinase inhibitory activity of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine is limited, this guide will analyze the biological activity of several potent kinase inhibitors derived from this core scaffold. We will provide a comparative framework against clinically relevant and well-characterized inhibitors to contextualize their potency, selectivity, and therapeutic potential.

Part 1: The Triazolo[4,3-a]pyridine Scaffold in Kinase Inhibition

The triazolo[4,3-a]pyridine core offers a rigid, planar structure with strategically positioned nitrogen atoms that can form crucial hydrogen bonds within the ATP-binding pocket of kinases. This makes it an excellent starting point for designing potent inhibitors. Researchers have successfully developed derivatives of this scaffold targeting a range of critical cancer-related kinases.

For instance, a series of[5][6][]triazolo[4,3-a]pyrazine derivatives (a structurally related scaffold) were synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two key kinases involved in tumor angiogenesis and metastasis.[5] Another study identified a novel triazolopyridine derivative, TI-12403, as a potent inhibitor of Tankyrase (TNKS), a key player in the WNT/β-catenin signaling pathway often dysregulated in colorectal cancer.[8] Furthermore, derivatives have been developed as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint, demonstrating the scaffold's versatility beyond kinase inhibition.[9]

Below is a summary of the biological activity of representative compounds featuring the triazolo[4,3-a]pyridine or a closely related core.

Compound Class/NameTarget Kinase(s)IC50 Value(s)Cellular Activity/SignificanceReference
Triazolo[4,3-a]pyrazine derivative (17l) c-Met, VEGFR-226.0 nM (c-Met), 2.6 µM (VEGFR-2)Antiproliferative in A549, MCF-7, Hela cells (IC50 ~1 µM); induced G0/G1 cell cycle arrest.[5]
TI-12403 Tankyrase (TNKS)Not specifiedStabilized AXIN2, reduced active β-catenin, and showed antitumor activity in a xenograft model.[8]
Triazolo[4,3-b]pyridazine derivative (RDg) PIM-1 (implicated)Not specified (Enzyme)Potent anticancer activity against A549 lung cancer cells (IC50 = 15.70 µM).[10]
Pyrazolo[1,5-a]pyrimidine derivative Pim-1, Flt-3SubmicromolarSuppressed phosphorylation of BAD protein in cell-based assays. Highly selective.[11]

Part 2: Head-to-Head Comparison with Established Kinase Inhibitors

To truly appreciate the potential of the triazolo[4,3-a]pyridine scaffold, it is essential to compare its derivatives against FDA-approved or late-stage clinical inhibitors that target the same kinases.

VEGFR-2 Inhibition: A Cornerstone of Anti-Angiogenic Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.[1]

CompoundTarget(s)VEGFR-2 IC50Key Characteristics
Triazolo[4,3-a]pyrazine derivative (17l) c-Met, VEGFR-22.6 µMDual inhibitor with promising antiproliferative activity.[5]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET9 nMFDA-approved multi-kinase inhibitor for renal cell carcinoma and GIST.[12]
Sorafenib VEGFRs, PDGFRs, RAF kinases90 nMFDA-approved multi-kinase inhibitor for liver and kidney cancer.[12]

Analysis: The triazolopyrazine derivative 17l shows modest activity against VEGFR-2 compared to potent, approved multi-kinase inhibitors like Sunitinib and Sorafenib.[5][12] This highlights a critical aspect of drug development: the trade-off between single-target potency and multi-kinase inhibition. While Sunitinib's broad activity is effective, it can also lead to off-target side effects.[3] Further optimization of the triazolopyridine scaffold would be required to enhance VEGFR-2 potency for it to be competitive as a primary anti-angiogenic agent.

PIM-1 Inhibition: A Target for Hematological Malignancies

PIM kinases are a family of serine/threonine kinases that regulate cell survival and proliferation and are frequently overexpressed in blood cancers.[13]

CompoundTarget(s)PIM-1 IC50Key Characteristics
Pyrazolo[1,5-a]pyrimidine derivative Pim-1, Flt-3SubmicromolarHighly selective against a large panel of oncogenic kinases.[11]
AZD1208 Pan-Pim0.4 nM (Pim-1)A potent pan-Pim inhibitor that entered clinical trials.
Compound 28 (Amgen) Pan-PimNot specifiedDemonstrated in vivo tumor regression in a multiple myeloma xenograft model.[13]

Analysis: The pyrazolo[1,5-a]pyrimidine scaffold (structurally related to triazolopyridine) has yielded highly potent and, crucially, selective PIM-1 inhibitors.[11] This selectivity is a significant advantage, as it may lead to a better safety profile compared to less selective inhibitors.[11] The cellular activity, demonstrated by the suppression of the downstream target BAD, confirms that the enzymatic inhibition translates to a functional effect in a biological system.[11]

Part 3: Essential Methodologies for Comparative Analysis

The objective evaluation of kinase inhibitors relies on a standardized cascade of assays, moving from direct enzymatic activity to complex cellular responses. Each protocol is designed to answer a specific question, creating a self-validating system of evidence.

Protocol 1: In Vitro Biochemical Kinase Assay

Causality: The first step is to determine if the compound directly inhibits the kinase enzyme in a clean, cell-free system. The radiometric assay, which measures the transfer of radioactive phosphate from ATP to a substrate, is a gold standard due to its universal applicability and high sensitivity.[14][15]

Step-by-Step Methodology (Radiometric [³³P]-ATP Filter Binding Assay):

  • Reaction Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

  • Compound Dilution: Serially dilute the test compound (e.g., a triazolopyridine derivative) in DMSO to create a 10-point dose-response curve. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and the diluted test compound.

  • Initiation: Start the reaction by adding an ATP mixture containing a known concentration of unlabeled ATP and [³³P]-ATP. The concentration of unlabeled ATP should be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate IC50 determination.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [³³P]-ATP will be washed away.

  • Detection: After washing and drying the filter mat, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and plot the values against the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Detection & Analysis prep_buffer Prepare Reaction Buffer mix Combine Kinase, Substrate, and Compound in Plate prep_buffer->mix prep_compound Serially Dilute Test Compound prep_compound->mix prep_atp Prepare ATP/[³³P]-ATP Mix initiate Initiate with ATP/[³³P]-ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Phosphoric Acid) incubate->stop spot Spot onto Filter Mat stop->spot wash Wash Away Unused ATP spot->wash read Read Radioactivity (Scintillation Counter) wash->read calc Calculate IC50 read->calc

Workflow for a Radiometric Kinase Assay.
Protocol 2: Cell-Based Proliferation Assay

Causality: After confirming direct enzyme inhibition, the next logical step is to assess whether this inhibition affects cancer cell proliferation. An antiproliferative effect validates the compound's potential as a therapeutic agent. The MTT assay is a common colorimetric method used for this purpose.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the GI50/IC50 (concentration causing 50% growth inhibition/cytotoxicity).

G seed Seed Cancer Cells in 96-Well Plate adhere Allow Adherence (Overnight) seed->adhere treat Treat with Serial Dilutions of Test Compound (72h) adhere->treat add_mtt Add MTT Reagent (3-4h Incubation) treat->add_mtt solubilize Remove Media & Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and Determine GI50 read->analyze

Workflow for a Cell-Based MTT Proliferation Assay.

Part 4: Signaling Pathway Context - The EGFR Cascade

Understanding a compound's activity requires placing it within the context of the complex signaling network it perturbs. The Epidermal Growth Factor Receptor (EGFR) pathway is a classic example, often deregulated in cancer.[16]

EGFR is a receptor tyrosine kinase that, upon binding its ligand (like EGF), dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for downstream signaling proteins, activating critical pathways like the PI3K/AKT and RAS/MAPK cascades, which drive cell proliferation, survival, and migration. Inhibitors like Gefitinib and many triazolopyrimidine derivatives act by binding to the ATP pocket in the EGFR kinase domain, preventing this initial phosphorylation event and shutting down the entire downstream cascade.[6][16]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP P PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor Triazolopyridine Derivative / Gefitinib Inhibitor->EGFR Blocks ATP ATP ATP->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

EGFR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The triazolo[4,3-a]pyridine scaffold and its related structures represent a versatile and promising core for the development of novel kinase inhibitors. As demonstrated, derivatives of this scaffold have shown potent activity against therapeutically relevant kinases such as c-Met, PIM-1, and TNKS.[5][8][10] While direct comparisons with market-leading drugs highlight areas for potency optimization, the high selectivity observed in certain derivatives underscores a significant potential advantage in developing safer, more targeted therapies.[11]

Future work should focus on comprehensive selectivity profiling of lead compounds against a broad panel of kinases to fully characterize their off-target effects.[17] Successful candidates should then be advanced into in vivo xenograft models to evaluate their efficacy and pharmacokinetic properties in a whole-animal system. The continued exploration of this privileged scaffold is a valuable endeavor in the ongoing search for next-generation targeted cancer therapies.

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A Researcher's Guide to the Validation of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine as a BRD4 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases.[1][2] BRD4 functions as an epigenetic "reader," recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[3][4][5] The clinical validation of this target has been substantially advanced by the development of small molecule inhibitors like JQ1 and OTX-015, which have shown promise in preclinical and clinical settings.[6][7][8][9] This guide provides a comprehensive framework for the validation of a novel compound, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, as a potent and selective BRD4 inhibitor, comparing its hypothetical performance against the well-characterized inhibitor, JQ1.

The Rationale for Targeting BRD4

BRD4 is a transcriptional co-activator that plays a pivotal role in regulating the expression of genes involved in cell cycle progression and proliferation.[10] Its association with super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and oncogenesis, makes it a compelling target for cancer therapy.[6] By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, small molecule inhibitors can displace BRD4 from chromatin, leading to the suppression of target gene transcription, cell cycle arrest, and apoptosis in cancer cells.[4][10] The thienotriazolodiazepine JQ1 is a potent and specific BET inhibitor that has been instrumental in validating this therapeutic strategy.[8][11]

The novel compound, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, shares a triazolopyridine scaffold, a key pharmacophoric feature known to mimic the acetyl-lysine moiety and form essential hydrogen bonds within the BRD4 binding pocket.[12][13] This structural similarity provides a strong rationale for its investigation as a potential BRD4 inhibitor.

A Multi-faceted Approach to Validation

A rigorous validation of a novel BRD4 inhibitor requires a multi-pronged experimental approach, encompassing biochemical assays to determine direct binding affinity, cellular assays to assess target engagement and downstream functional effects, and selectivity profiling to evaluate off-target activities. This guide outlines a logical workflow for these validation studies.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Advanced Characterization Biochemical Assays Biochemical Assays AlphaScreen AlphaScreen Assay (Binding Affinity) Biochemical Assays->AlphaScreen TR_FRET TR-FRET Assay (Binding Kinetics) Biochemical Assays->TR_FRET Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Informs NanoBRET NanoBRET Assay (Target Engagement) Cellular Assays->NanoBRET qRT_PCR qRT-PCR (MYC Expression) Cellular Assays->qRT_PCR Viability Cell Viability Assay Cellular Assays->Viability Advanced Assays Advanced Assays Cellular Assays->Advanced Assays Informs Selectivity Bromodomain Selectivity Panel Advanced Assays->Selectivity

Caption: A streamlined workflow for the validation of a novel BRD4 inhibitor.

Phase 1: Biochemical Validation - Does it Bind?

The initial step is to ascertain a direct interaction between 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and the BRD4 protein and to quantify the binding affinity.

Experiment 1: AlphaScreen Assay for Binding Affinity

Causality: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust, bead-based proximity assay ideal for high-throughput screening and determining the half-maximal inhibitory concentration (IC50) of a compound.[14][15][16] It measures the ability of a test compound to disrupt the interaction between a biotinylated histone H4 peptide and a GST-tagged BRD4 protein.

Protocol:

  • Reagent Preparation: Reconstitute recombinant GST-tagged BRD4(BD1) and biotinylated Histone H4 acetylated peptide. Prepare serial dilutions of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and JQ1 (positive control).

  • Assay Plate Setup: In a 384-well plate, add the BRD4 protein, the test compound dilutions, and the biotinylated histone peptide.

  • Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.

  • Bead Addition: Add Glutathione Donor beads and Streptavidin Acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader.

Hypothetical Data Summary:

CompoundBRD4(BD1) IC50 (nM)
6-Bromo-8-methyl-triazolo[4,3-A]pyridine85
JQ150[17]

Interpretation: An IC50 value in the nanomolar range for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine would indicate potent binding to the first bromodomain of BRD4, comparable to the established inhibitor JQ1.

Experiment 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Kinetics

Causality: TR-FRET assays are powerful for studying protein-protein interactions and can provide kinetic data on compound binding.[18][19][20][21][22] This method measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to GST-BRD4 and a fluorescently labeled acetylated histone peptide.

Protocol:

  • Reaction Mix: Prepare a reaction mixture containing GST-tagged BRD4(BD1), a terbium-labeled anti-GST antibody, and a fluorescently labeled acetylated histone H4 peptide.

  • Compound Addition: Add serial dilutions of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and JQ1 to the reaction mixture in a microplate.

  • Incubation: Incubate at room temperature to allow for the reaction to reach equilibrium.

  • Signal Reading: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

Hypothetical Data Summary:

CompoundBRD4(BD1) Ki (nM)
6-Bromo-8-methyl-triazolo[4,3-A]pyridine75
JQ145

Interpretation: A low nanomolar inhibition constant (Ki) would further confirm the high-affinity binding of the novel compound to BRD4, providing a more direct measure of binding affinity than IC50.

Phase 2: Cellular Validation - Does it Work in a Biological Context?

Following successful biochemical validation, the next critical step is to determine if the compound can engage its target within a cellular environment and elicit the expected biological response.

Experiment 3: NanoBRET™ Target Engagement Assay

Causality: The NanoBRET™ Target Engagement assay is a live-cell assay that directly measures compound binding to a target protein.[23][24][25][26][27] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 protein and a cell-permeable fluorescent tracer.[28] A test compound that binds to BRD4 will displace the tracer, leading to a decrease in the BRET signal.[29][30]

Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-BRD4 fusion protein.

  • Cell Plating: Seed the transfected cells into a white-bottom 96-well plate.

  • Compound and Tracer Addition: Add serial dilutions of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine or JQ1, followed by the NanoBRET™ tracer.

  • Incubation: Incubate the cells to allow for compound entry and binding.

  • Signal Measurement: Add the NanoLuc® substrate and measure the BRET signal using a luminometer.

Hypothetical Data Summary:

CompoundCellular IC50 (nM)
6-Bromo-8-methyl-triazolo[4,3-A]pyridine250
JQ1150

Interpretation: A low nanomolar cellular IC50 demonstrates that the compound is cell-permeable and effectively engages BRD4 in a live-cell context.

G cluster_0 NanoBRET™ Assay Principle NanoLuc_BRD4 NanoLuc-BRD4 Fusion Tracer Fluorescent Tracer NanoLuc_BRD4->Tracer Binds BRET_Signal BRET Signal (Energy Transfer) Tracer->BRET_Signal Generates Inhibitor 6-Bromo-8-methyl- triazolo[4,3-A]pyridine Inhibitor->NanoLuc_BRD4 Competes for Binding No_Signal No BRET Signal Inhibitor->No_Signal Results in

Caption: The competitive binding mechanism in the NanoBRET™ Target Engagement Assay.

Experiment 4: Quantitative Real-Time PCR (qRT-PCR) for MYC Gene Expression

Causality: As BRD4 is a key regulator of MYC transcription, a potent BRD4 inhibitor is expected to downregulate MYC mRNA levels.[31][32][33][34] qRT-PCR is a sensitive method to quantify these changes in gene expression.

Protocol:

  • Cell Treatment: Treat a cancer cell line known to be sensitive to BRD4 inhibition (e.g., a human acute myeloid leukemia cell line) with varying concentrations of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and JQ1 for a defined period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for MYC and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in MYC expression using the ΔΔCt method.

Hypothetical Data Summary:

Compound (500 nM)Relative MYC mRNA Expression (Fold Change)
6-Bromo-8-methyl-triazolo[4,3-A]pyridine0.35
JQ10.25[31]

Interpretation: A significant, dose-dependent decrease in MYC mRNA levels upon treatment with the novel compound would provide strong evidence of its on-target activity and functional consequence.

Experiment 5: Cell Viability Assay

Causality: By inhibiting BRD4 and subsequently suppressing the expression of pro-proliferative genes like MYC, the compound should induce cell growth arrest or apoptosis, leading to a reduction in cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and JQ1.

  • Incubation: Incubate the cells for a period that allows for significant effects on proliferation (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • GI50 Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI50).

Hypothetical Data Summary:

CompoundGI50 in AML cells (nM)
6-Bromo-8-methyl-triazolo[4,3-A]pyridine450
JQ1300

Interpretation: A sub-micromolar GI50 value in a relevant cancer cell line would demonstrate the anti-proliferative efficacy of the compound, linking its target engagement to a crucial cellular phenotype.

Phase 3: Selectivity and Advanced Characterization

A critical aspect of a good drug candidate is its selectivity for the intended target over other related proteins to minimize off-target effects.

Experiment 6: Bromodomain Selectivity Profiling

Causality: To assess the selectivity of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, it should be screened against a panel of other bromodomain-containing proteins. This is crucial to understand its potential for off-target toxicities.[1]

Protocol:

  • Assay Platform: Utilize a commercially available bromodomain profiling service (e.g., using a competitive binding assay format like AlphaScreen).

  • Compound Screening: Screen 6-Bromo-8-methyl-triazolo[4,3-A]pyridine at a fixed concentration (e.g., 1 µM) against a broad panel of human bromodomains.

  • Follow-up IC50 Determination: For any bromodomains where significant inhibition is observed, perform full dose-response curves to determine the IC50 values.

Hypothetical Data Summary:

Bromodomain FamilyRepresentative MemberIC50 (µM) for 6-Bromo-8-methyl-triazolo[4,3-A]pyridine
BETBRD20.15
BETBRD30.20
BETBRDT0.18
Non-BETCREBBP> 20
Non-BETBAZ2B> 20

Interpretation: High IC50 values against non-BET bromodomains would indicate that 6-Bromo-8-methyl-triazolo[4,3-A]pyridine is a selective BET family inhibitor, which is a desirable characteristic for a therapeutic candidate.

Conclusion

The validation of a novel BRD4 inhibitor like 6-Bromo-8-methyl-triazolo[4,3-A]pyridine is a systematic process that builds a comprehensive data package. By following the outlined experimental workflow, researchers can rigorously assess its binding affinity, cellular target engagement, functional consequences, and selectivity. The hypothetical data presented here, if mirrored in experimental findings, would strongly support the characterization of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine as a potent and selective BRD4 inhibitor with significant therapeutic potential, warranting further preclinical development.

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  • PMC - NIH. (2016). OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations. [Link][9]

  • ACS Chemical Biology. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. [Link][30]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link][28]

  • ACS Publications. (2011). Discovery and Characterization of Small Molecule Inhibitors of the BET Family Bromodomains. [Link]

  • RSC Publishing. (2013). Discovery of BET bromodomain inhibitors and their role in target validation. [Link][2]

  • ACS Publications. (2015). Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions. [Link]

  • PMC - NIH. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. [Link][31]

  • PMC - NIH. (2019). BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia. [Link][32]

  • PMC - NIH. (2020). Targeting Brd4 for cancer therapy: inhibitors and degraders. [Link]

  • A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. (2014). International Journal of Pharmaceutical and Clinical Research, 6(3), 241-246. [Link]

  • PMC - PubMed Central. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • ResearchGate. (n.d.). Baseline expression of MYC and BRD4 mRNA in untreated solid tumor.... Retrieved from [Link][34]

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structure-activity relationship (SAR) studies of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine Analogs

Introduction: The Triazolopyridine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its structural resemblance to purine has made it a versatile framework for designing antagonists for a multitude of biological targets. Compounds incorporating this core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[4][5] This guide focuses on a specific, promising subset: 6-Bromo-8-methyl-triazolo[4,3-a]pyridine analogs. We will dissect the structure-activity relationships (SAR) that govern their biological function, compare their performance with alternative chemotypes, and provide the experimental framework necessary for their evaluation.

The strategic placement of a bromine atom at the 6-position and a methyl group at the 8-position provides a unique starting point for chemical exploration. The bromine, a halogen, can serve as a synthetic handle for further modifications via cross-coupling reactions or act as a key interaction point within a protein's binding pocket. The methyl group at the 8-position can influence solubility and steric interactions, making its modification a critical aspect of lead optimization.

Core Logic of the SAR Exploration

The fundamental goal of SAR studies is to systematically modify a lead compound's structure to understand how these changes impact its biological activity. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties. Our exploration of the 6-Bromo-8-methyl-triazolo[4,3-a]pyridine series is a classic example of this iterative process.

SAR_Workflow A Lead Compound (6-Bromo-8-methyl-triazolo[4,3-a]pyridine) B Identify Key Positions (e.g., C6, C8, N-substitutions) A->B Analysis C Synthesize Analog Library (Systematic Modifications) B->C Design D Biological Screening (e.g., Kinase Assays, Cell Proliferation) C->D Testing E Data Analysis & SAR Determination D->E Quantification E->B Iterative Refinement F Identify Potent Analogs E->F Selection G In Vivo / ADMET Studies F->G Validation H Optimized Lead Candidate G->H Progression

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Dissecting the Structure-Activity Relationship

Our analysis of the 6-Bromo-8-methyl-triazolo[4,3-a]pyridine core will focus on three primary vectors of modification: the C6-position, the C8-position, and the triazolo ring itself.

Vector 1: The Critical Role of the C6-Substituent

The 6-bromo substituent is a key starting point for diversification. While offering a potential halogen bond, its primary utility is as a versatile synthetic handle for introducing a wide range of functionalities.

A pivotal study demonstrated that replacing the halogen with an arylamino linkage can dramatically enhance the therapeutic potential of the triazolopyridine scaffold.[6] In a series of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives, this modification led to a much broader antitumor spectrum compared to the parent scaffold.[6]

  • Rationale: Inserting a flexible amino linker allows the appended aryl group to explore different regions of the target's binding pocket. This linker can also act as a hydrogen bond donor, forming crucial interactions that anchor the inhibitor.

  • Key Finding: The most promising compound from this series, compound 8l , demonstrated potent, broad-spectrum antiproliferative activity against HeLa, HCT116, MCF-7, and A549 cell lines, with IC₅₀ values ranging from 5.98 to 12.58 μM.[6] This activity was superior to the positive control, 5-fluorouracil (5-FU). Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis.[6]

Vector 2: Tuning Selectivity and Potency at the C8-Position

The 8-methyl group provides a baseline for steric and electronic properties. Modifications at this position are crucial for fine-tuning selectivity and improving potency. While specific data on the 8-methyl variant of the 6-bromo core is limited in the provided search results, we can infer the importance of this position from related triazolopyrimidine and triazolopyridine studies.

For instance, in the development of angiotensin II receptor antagonists based on a triazolopyrimidine scaffold, the nature of alkyl substituents at similar positions played a critical role in determining oral activity and receptor affinity.[3]

  • Hypothesis: Replacing the 8-methyl group with larger alkyl groups (e.g., ethyl, propyl) or small cyclic moieties could enhance van der Waals interactions within a hydrophobic sub-pocket of a target kinase. Conversely, introducing polar groups could improve solubility or form new hydrogen bonds.

Comparative Analysis: Triazolopyridines vs. Alternative Scaffolds

To truly understand the value of the 6-Bromo-8-methyl-triazolo[4,3-a]pyridine scaffold, it must be compared to other heterocyclic systems targeting similar disease pathways, such as kinase inhibition in oncology.

ScaffoldKey AdvantagesRepresentative Target(s)Key Limitations
Triazolo[4,3-a]pyridine Versatile synthetic handles; proven broad-spectrum activity; purine bioisostere.[4][7]Kinases (p38, JAK, HDAC), Antiproliferative.[2][4]Potential for off-target effects depending on substitution.
Triazolopyrimidine Potent and orally active analogs; specific for certain receptor subtypes (e.g., AT1).[3]Angiotensin II Receptor, PfDHODH, LSD1.[1][3][8]Often requires complex synthesis.[9]
Pyrazolo[3,4-b]pyridine Potent inhibition of various kinases and Topoisomerase IIα; induces DNA damage and apoptosis.[10]CDKs, Tubulin, FGFR, Topoisomerase IIα.[10]Can suffer from poor solubility depending on substituents.
Quinazoline Extremely potent EGFR inhibition (pM range); well-established scaffold in oncology.[11]EGFR, VEGFR.[11][12]SAR can be unusually steep, making optimization challenging.[11]

This comparison highlights that while scaffolds like quinazolines can achieve picomolar potency against specific targets like EGFR, the triazolopyridine core offers a compelling balance of synthetic accessibility and broad-spectrum activity that makes it a valuable starting point for diverse drug discovery campaigns.[4][11]

Experimental Protocols and Data

Key Experimental Data Summary

The following table summarizes the antiproliferative activity of representative 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives, demonstrating the potency achieved through SAR.

CompoundR Group (at 6-amino position)HeLa IC₅₀ (μM)HCT116 IC₅₀ (μM)MCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)
8l 4-chlorophenyl5.987.6512.5811.37
5-FU (Positive Control)>5027.43>50>50
(Data sourced from Bioorganic & Medicinal Chemistry Letters, 2022)[6]
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a common method for assessing the affinity of a compound for a specific kinase, a frequent target for triazolopyridine analogs.[13]

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled anti-tag antibody binds to a GST-tagged kinase. A fluorescent "tracer" dye, which is a known ATP-competitive ligand, binds to the kinase's active site. When the tracer is bound, the Eu and the tracer are in close proximity, allowing FRET to occur upon excitation. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[13]

Caption: Principle of the LanthaScreen TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 6-Bromo-8-methyl-triazolo[4,3-a]pyridine analog) in 100% DMSO.

    • Create a serial dilution series of the test compound in kinase buffer.

    • Prepare solutions of the target kinase, Eu-labeled antibody, and fluorescent tracer at the concentrations recommended by the manufacturer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilution to the wells of a low-volume 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation:

    • Seal the plate and centrifuge briefly to mix the contents.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence.

    • Measure the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls.

    • Plot the normalized signal versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

Conclusion and Future Directions

The 6-Bromo-8-methyl-triazolo[4,3-a]pyridine scaffold represents a highly tractable starting point for the development of novel therapeutics. SAR studies have successfully demonstrated that modifications, particularly at the C6-position, can yield compounds with potent and broad-spectrum antiproliferative activities.[6] The key to unlocking the full potential of this scaffold lies in a systematic, multi-vector approach to optimization. By exploring substitutions at the C6, C8, and other positions, researchers can fine-tune the pharmacological profile of these analogs to achieve desired potency, selectivity, and drug-like properties. Future work should focus on generating comprehensive SAR data around the C8-methyl group and exploring a wider range of bioisosteric replacements for the core ring system to further enhance the therapeutic index of this promising class of molecules.[7]

References

  • Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). National Institutes of Health. Retrieved from

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Taylor & Francis Online.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
  • Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. (1994). PubMed.
  • 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods. (2012). PubMed.
  • Efficient synthesis and evaluation of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives as antiproliferative agents. (2022). PubMed. Retrieved from

  • 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. (n.d.). MySkinRecipes. Retrieved from

  • 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine. (n.d.). Sigma-Aldrich. Retrieved from

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion. (n.d.). ResearchGate.
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2024). MDPI.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). National Institutes of Health.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). PubMed Central.
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024). MDPI.

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A Comparative Analysis of Triazolopyridine-Based BRD4 Inhibitors Versus Standard Chemotherapeutics in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals on the In Vivo Efficacy and Therapeutic Potential of Novel Epigenetic Modulators

In the evolving landscape of oncology research, the quest for more targeted and effective therapies has led to a significant focus on epigenetic regulators. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in various malignancies, including acute myeloid leukemia (AML).[1] This guide provides a detailed comparison of the in vivo efficacy of a promising class of novel BRD4 inhibitors, the 6-Bromo-8-methyl-triazolo[4,3-A]pyridine derivatives, against existing standard-of-care chemotherapeutic agents. While direct in vivo data for the specific 6-Bromo-8-methyl-triazolo[4,3-A]pyridine scaffold is emerging, this guide will focus on a well-characterized triazolopyridine derivative, compound 12m , as a representative of this promising class, and compare its preclinical performance with the established AML treatment regimen of cytarabine and daunorubicin, as well as the widely studied experimental BRD4 inhibitor, (+)-JQ1.

The Rationale for Targeting BRD4 in Oncology

BRD4 is an epigenetic "reader" that binds to acetylated lysine residues on histones, playing a pivotal role in the regulation of gene transcription.[1][2] It is critically involved in the expression of key oncogenes, such as c-MYC, which are major drivers of cell proliferation and tumor progression in many cancers.[3][4] By competitively binding to the acetyl-lysine binding pockets of BRD4, small molecule inhibitors can displace it from chromatin, leading to the downregulation of oncogenic transcription programs, cell cycle arrest, and apoptosis in cancer cells.[2][5] This targeted approach offers a promising therapeutic window compared to traditional cytotoxic chemotherapies that indiscriminately affect rapidly dividing cells.

Comparative In Vivo Efficacy: A Data-Driven Overview

The following tables summarize the available preclinical in vivo data for the triazolopyridine derivative 12m, the experimental BRD4 inhibitor (+)-JQ1, and the standard-of-care chemotherapy for AML.

Table 1: Pharmacokinetic and In Vitro Potency Profile of a Representative Triazolopyridine Derivative and (+)-JQ1

CompoundTargetCell Line (AML)IC50 (Anti-proliferative)Oral Bioavailability (F%) in Mice
Compound 12m BRD4 BD1MV4-110.02 µM[1]44.8%[1]
(+)-JQ1 Pan-BETMV4-110.03 µM[1]Low/Not Reported for Oral

Table 2: In Vivo Efficacy of BRD4 Inhibitors and Standard Chemotherapy in Xenograft Models

TreatmentCancer ModelAdministration Route & DosingKey Efficacy ReadoutSource
(+)-JQ1 Childhood Sarcoma XenograftsIntraperitoneal, 50 mg/kg dailySignificant inhibition of tumor growth[6]
(+)-JQ1 Pancreatic Cancer PDXIntraperitoneal, 50 mg/kg, 3x/weekEnhanced anti-tumor efficacy in combination with gemcitabine[7][8]
(+)-JQ1 Ocular Melanoma XenograftSubcutaneousSignificant decrease in tumor volume and weight[9]
Cytarabine + Daunorubicin (7+3 regimen) Standard for AMLIntravenous infusionStandard induction therapy for AML[10][11]

Note: Direct head-to-head in vivo efficacy studies between compound 12m and standard AML chemotherapy are not yet published. The comparison is inferred from their respective performances in relevant preclinical models.

Mechanistic Insights: The BRD4 Inhibition Pathway

The therapeutic effect of triazolopyridine derivatives like compound 12m stems from their ability to competitively inhibit the binding of BRD4 to acetylated histones. This disrupts the transcriptional machinery responsible for the expression of key oncogenes.

BRD4_Inhibition_Pathway cluster_0 Normal Gene Transcription cluster_1 Effect of Triazolopyridine BRD4 Inhibitor Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits TF_Complex Transcription Factor Complex (e.g., P-TEFb) BRD4->TF_Complex recruits RNA_Pol_II RNA Polymerase II TF_Complex->RNA_Pol_II activates Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes initiates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Triazolopyridine Triazolopyridine Derivative (e.g., 12m) Inhibited_BRD4 BRD4 (Inhibited) Triazolopyridine->Inhibited_BRD4 binds to No_Recruitment No Recruitment of Transcription Factors Inhibited_BRD4->No_Recruitment blocks Reduced_Transcription Reduced Oncogene Transcription No_Recruitment->Reduced_Transcription Apoptosis Apoptosis & Cell Cycle Arrest Reduced_Transcription->Apoptosis

Caption: Mechanism of action of triazolopyridine-based BRD4 inhibitors.

Experimental Protocol: A Representative In Vivo Xenograft Study

To assess the in vivo anti-tumor efficacy of a novel compound, a xenograft mouse model is a standard and critical preclinical step. The following is a representative protocol.

Objective: To evaluate the anti-tumor activity of a test compound (e.g., a triazolopyridine derivative) in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NOG/scid)

  • Human cancer cell line (e.g., MV4-11 for AML)

  • Test compound and vehicle control

  • Positive control drug (e.g., (+)-JQ1 or standard chemotherapy)

  • Matrigel (optional, for some cell lines)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Methodology:

  • Cell Culture and Implantation:

    • The selected human cancer cell line is cultured under standard conditions.

    • A specific number of cells (e.g., 5 x 106 cells) are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to promote tumor formation.

    • The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

    • Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width2).

    • Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • Drug Administration:

    • The test compound, vehicle control, and positive control are administered to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[6][7]

  • Monitoring and Data Collection:

    • Tumor volumes and body weights are measured at regular intervals (e.g., every 2-3 days).

    • The health of the animals is monitored daily for any signs of toxicity.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Xenograft_Workflow A Cell Culture (e.g., MV4-11) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Drug Administration (Test Compound, Vehicle, Positive Control) D->E F Regular Monitoring (Tumor Volume, Body Weight) E->F G Study Endpoint F->G H Tumor Excision, Weight Measurement, and Statistical Analysis G->H

Caption: A typical workflow for an in vivo xenograft study.

Discussion and Future Perspectives

The preclinical data for triazolopyridine derivatives, exemplified by compound 12m, are highly encouraging. The superior in vitro potency against AML cells and, critically, the favorable oral bioavailability, represent significant advantages over the well-studied but less drug-like experimental compound (+)-JQ1.[1] While direct comparative in vivo efficacy data against standard chemotherapy is needed, the potent mechanism of action of BRD4 inhibitors suggests a potential for improved efficacy and a better safety profile, particularly in cancers driven by oncogenes like c-MYC.

The future development of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine derivatives and other related compounds will likely focus on:

  • Head-to-head in vivo studies: Directly comparing the efficacy and toxicity of these novel inhibitors against standard-of-care drugs in relevant preclinical models.

  • Combination therapies: Exploring the synergistic effects of combining BRD4 inhibitors with existing chemotherapies or other targeted agents to overcome resistance and enhance anti-tumor activity.[7][8]

  • Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to BRD4 inhibitor therapy.

References

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]

  • The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma. PMC - NIH. Available at: [Link]

  • What is the standard treatment for Acute Myeloid Leukemia (AML)? Dr.Oracle. Available at: [Link]

  • Brief Discussion on Clinically Under-Investigation BRD4 Inhibitors. Patsnap Synapse. Available at: [Link]

  • Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. PubMed. Available at: [Link]

  • Bromodomain Inhibitors and Therapeutic Applications. PMC - NIH. Available at: [Link]

  • Preclinical characterization of orally available BRD4 inhibitor. BioWorld. Available at: [Link]

  • Acute Myeloid Leukemia (AML) Treatment Protocols. Medscape Reference. Available at: [Link]

  • The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer. MDPI. Available at: [Link]

  • What are BRD4 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4. ACS Publications. Available at: [Link]

  • Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. PubMed Central. Available at: [Link]

  • Computational discovery of BRD4 inhibitors for neuroblastoma therapy using pharmacophore screening and molecular simulations. PubMed Central. Available at: [Link]

  • BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo. PMC. Available at: [Link]

  • An updated patent review of BRD4 degraders. PMC - PubMed Central. Available at: [Link]

  • The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer. PubMed. Available at: [Link]

  • Typical Treatment of Acute Myeloid Leukemia (Except APL). American Cancer Society. Available at: [Link]

  • The efficacy of JQ-1 in inhibiting tumor growth in vitro and vivo. (A)... ResearchGate. Available at: [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. ResearchGate. Available at: [Link]

  • Discovery of[6][12][13]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. ResearchGate. Available at: [Link]

  • b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. PMC - NIH. Available at: [Link]

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A Comparative Analysis of Synthetic Routes to Triazolopyridines: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triazolopyridines, a class of fused heterocyclic compounds, represent a cornerstone scaffold in modern medicinal chemistry. Their unique three-dimensional structure and distribution of hydrogen bond donors and acceptors allow them to effectively mimic purine nucleobases, leading to a wide spectrum of biological activities.[1] Consequently, they are integral components of numerous therapeutic agents, including anxiolytics, anti-inflammatory agents like Filgotinib (a JAK1 inhibitor), and anticancer drugs.[1][2][3] The five primary isomers of triazolopyridine, differing in the fusion of the triazole ring to the pyridine core, offer a rich playground for drug design.[2] This guide provides a comparative analysis of the most prevalent and impactful synthetic strategies for accessing two of the most medicinally relevant isomers: the[2][4][5]triazolo[4,3-a]pyridines and their more thermodynamically stable counterparts, the[2][4][5]triazolo[1,5-a]pyridines. We will delve into the mechanistic rationale, operational advantages, and inherent limitations of each route, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Key Isomers and the Dimroth Rearrangement

A crucial concept in the chemistry of[2][4][5]triazolopyridines is the Dimroth rearrangement. This thermal or acid/base-catalyzed isomerization involves the interconversion of the[2][4][5]triazolo[4,3-a]pyridine (the kinetic product in many syntheses) to the more thermodynamically stable[2][4][5]triazolo[1,5-a]pyridine isomer.[5][6][7] Understanding this rearrangement is vital, as reaction conditions can often dictate the final isomeric product isolated.

The accepted mechanism involves protonation of the pyridine nitrogen, followed by a ring-opening of the triazole, a tautomeric shift, and subsequent ring-closure to yield the rearranged isomer.[2][5] This transformation underscores the importance of careful reaction control and product characterization.

Route 1: The Classical Approach - Cyclocondensation of 2-Hydrazinopyridine

This is the most traditional and straightforward method for constructing the[2][4][5]triazolo[4,3-a]pyridine core. The strategy involves the reaction of 2-hydrazinopyridine with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or aldehydes), followed by a dehydrative cyclization.

Causality and Experimental Choices: The initial step is the formation of a 2-acylhydrazinopyridine intermediate. The subsequent cyclization requires the removal of a water molecule, which can be promoted by heat or by using dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids.[8] The choice of reagent dictates the harshness of the conditions; thermal cyclization in a high-boiling solvent like acetic acid is often preferred for its simplicity, though it may not be suitable for sensitive substrates.[8]

Workflow: Classical Cyclocondensation

cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A 2-Hydrazinopyridine C Acylation (Formation of 2-Acylhydrazinopyridine) A->C B Carboxylic Acid / Derivative (R-COOH, R-COCl) B->C D Dehydrative Cyclization (Heat, POCl₃, or Acid) C->D E [1,2,4]Triazolo[4,3-a]pyridine D->E cluster_cat Catalytic Cycle cluster_sub Substrates & Product A Pd(0)Ln B Oxidative Addition A->B + 2-Cl-Py C Pd(II) Intermediate B->C D Ligand Exchange (Hydrazide) C->D + Hydrazide - Base·HCl E Reductive Elimination D->E E->A - Product H Coupled Intermediate (2-Acylhydrazinopyridine) E->H F 2-Chloropyridine F->B G Hydrazide G->D I Cyclization (AcOH, µW) H->I J [1,2,4]Triazolo[4,3-a]pyridine I->J

Sources

cross-reactivity profiling of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Reactivity Profiling of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine and Its Analogs

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. Small molecules, particularly kinase inhibitors, often exhibit polypharmacology, engaging with multiple targets beyond their intended primary target. This cross-reactivity can be a double-edged sword: it may lead to unforeseen toxicities or, serendipitously, result in beneficial therapeutic effects. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a critical step in understanding its true biological activity and therapeutic potential.

This guide provides a comprehensive framework for the , a representative member of the triazolopyridine class of compounds, which have shown significant promise as kinase inhibitors. We will use a hypothetical, yet representative, compound from this class, which we will refer to as "TP-X," to illustrate the experimental workflows and data analysis involved in building a detailed selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust cross-reactivity profiling studies.

The Importance of Early and Comprehensive Cross-Reactivity Profiling

Undiscovered off-target effects are a major contributor to late-stage clinical trial failures. A thorough understanding of a compound's selectivity can:

  • De-risk clinical development: By identifying potential liabilities early, resources can be allocated more effectively.

  • Elucidate mechanisms of action: Differentiating on-target from off-target effects is crucial for understanding a compound's efficacy and toxicity.

  • Identify opportunities for drug repositioning: A well-defined polypharmacology can open up new therapeutic avenues.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to minimize undesirable off-target activities while maintaining or enhancing on-target potency.

Case Study: "TP-X," a Novel Triazolopyridine-Based Kinase Inhibitor

For the purpose of this guide, we will consider "TP-X," a hypothetical analog of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, as a potent inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK). The primary goal is to characterize the selectivity of TP-X against a broad panel of kinases and other relevant off-targets.

A Tiered Approach to Cross-Reactivity Profiling

A systematic, tiered approach is the most efficient way to build a comprehensive selectivity profile. This typically involves moving from broad, high-throughput screens to more focused, lower-throughput, and physiologically relevant assays.

Figure 1: A tiered workflow for cross-reactivity profiling of a novel kinase inhibitor.

Tier 1: Broad Kinase Panel Screening

The initial step is to screen the compound against a large, diverse panel of kinases at a single, high concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's selectivity.

Experimental Protocol: Kinase Panel Screening (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of TP-X in 100% DMSO.

  • Assay Format: The screening is typically performed in a 384-well plate format using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

  • Assay Conditions: Each kinase assay is optimized for its specific substrate and ATP concentration (often at or near the Km for ATP).

  • Screening: TP-X is tested at a final concentration of 10 µM in duplicate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (e.g., a known inhibitor for that kinase) and a negative control (DMSO vehicle). A "hit" is typically defined as a kinase with >50% inhibition at the screening concentration.

Tier 2: IC₅₀ Determination for Hits

For all the "hits" identified in Tier 1, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each off-target.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a serial dilution of TP-X (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).

  • Assay: The same assay format as in Tier 1 is used.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Comparative Kinase Selectivity Profile

The selectivity of TP-X can be compared to other known inhibitors targeting the same primary kinase.

CompoundPrimary Target IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Score (S-Score)
TP-X 5500>10,0000.02
Comparator A (Scaffold 1) 101002,0000.1
Comparator B (Scaffold 2) 2505000.25

S-Score (Selectivity Score) can be calculated in various ways. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Tier 3: Cellular Target Engagement & Phenotypic Assays

Biochemical assays, while valuable, do not always translate to a cellular context. Therefore, it is crucial to assess the compound's activity in cells.

Figure 2: Workflow for cellular target engagement and phenotypic assays.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Culture and Treatment: Culture cells expressing the target kinase and treat with various concentrations of TP-X or vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of TP-X indicates target engagement.

Tier 4: In Vivo Target Validation & Safety Pharmacology

The final stage of preclinical profiling involves assessing the compound's effects in animal models. This includes confirming on-target activity and evaluating potential off-target-driven toxicities.

Broader Off-Target Profiling

Beyond kinases, it is important to assess the compound's activity against a panel of other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is often done through binding assays. A standard panel, such as the SafetyScreen44 panel from Eurofins or a similar service, can be used.

Conclusion

A thorough and systematic , or any novel chemical entity, is a cornerstone of modern drug discovery. By employing a tiered approach that moves from broad biochemical screens to more focused cellular and in vivo assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for de-risking clinical development, elucidating mechanisms of action, and ultimately, developing safer and more effective medicines. The methodologies and frameworks presented in this guide provide a robust starting point for these critical investigations.

References

  • Kinase Profiling Services: DiscoverX (now part of Eurofins), Reaction Biology Corp., and Promega offer comprehensive kinase screening panels and assay development services.
  • Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • NanoBRET Target Engagement Assays: Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of drug-target engagement in living cells. Cell Chemical Biology, 25(2), 256-264.e10. [Link]

  • Safety Pharmacology Screening: Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

A Multi-faceted Guide to Confirming the Binding Mode of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine to its Kinase Target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to elucidate and confirm the binding mode of the small molecule inhibitor, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. The fused[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently targeting protein kinases.[4] A notable example is the MET kinase inhibitor, AMG 337, which features a similar core and achieves its potency through a specific U-shaped binding mode in the kinase active site.[5] Therefore, this guide will proceed with the working hypothesis that our compound of interest targets a protein kinase, providing a robust, multi-technique workflow to move from a computational hypothesis to definitive, high-resolution structural validation.

Part 1: Initial Hypothesis Generation via Computational Modeling

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable starting point for predicting how 6-Bromo-8-methyl-triazolo[4,3-A]pyridine might interact with its target kinase. These in silico techniques generate initial binding hypotheses that guide subsequent experimental design.

Molecular Docking: Predicting the Preferred Pose

Molecular docking algorithms predict the preferred orientation, or "pose," of a ligand within a protein's binding site by evaluating the complementarity of their shapes and chemical properties.[6][7] This method ranks different poses using scoring functions that estimate the binding affinity. For a kinase target, we would dock our compound into the ATP-binding site, which is a well-defined pocket.

Rationale for this Approach: Docking is a rapid and cost-effective way to generate a primary structural hypothesis.[6] It helps identify key putative interactions, such as hydrogen bonds to the kinase hinge region, hydrophobic interactions in the back pocket, and potential salt bridges, which are characteristic features of kinase inhibitors.

Experimental Protocol: Conceptual Workflow for Molecular Docking

  • Target Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). If a structure is unavailable, homology modeling can be used. Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules and any co-crystallized ligands.

  • Ligand Preparation: Generate a 3D conformation of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site by placing a grid box that encompasses the ATP-binding pocket of the kinase.

  • Docking Simulation: Run the docking algorithm (e.g., using software like AutoDock, Glide, or GOLD).[6] The software will systematically explore various conformations of the ligand within the defined grid.

  • Pose Analysis: Analyze the top-ranked poses. The ideal pose will exhibit low binding energy and engage in chemically sensible interactions with key active site residues (e.g., forming hydrogen bonds with the kinase hinge backbone).

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Target Structure (e.g., PDB ID) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand 2. Prepare Ligand (3D Conformation) Sim 4. Run Docking (Explore Poses) Ligand->Sim Grid->Sim Analysis 5. Analyze & Rank Poses (Scoring Function) Sim->Analysis Hypothesis Binding Mode Hypothesis Analysis->Hypothesis cluster_setup Setup cluster_process Process cluster_output Output Syringe Syringe Compound (Ligand) Injection Inject Ligand Syringe->Injection Cell Sample Cell Target Protein Cell->Injection Heat Measure Heat (ΔH) Injection->Heat Isotherm Binding Isotherm Heat->Isotherm Params Thermodynamic Parameters K D , n, ΔH, ΔS Isotherm->Params

Caption: Isothermal Titration Calorimetry (ITC) experiment.

Table 1: Representative ITC Data for Compound Binding to Target Kinase

Parameter Value Unit Interpretation
Stoichiometry (n) 1.05 - Confirms a 1:1 binding mode.
Dissociation Constant (K D ) 150 nM Indicates high-affinity binding.
Enthalpy (ΔH) -8.5 kcal/mol The binding is enthalpically driven.

| Entropy (TΔS) | +2.5 | kcal/mol | The binding is entropically favorable. |

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. [8]This method allows for the determination of both association (k on ) and dissociation (k off ) rate constants, from which the K D can be calculated (K D = k off / k on ).

Rationale for this Approach: While ITC provides thermodynamic endpoints, SPR reveals the kinetics of the interaction. Understanding the on- and off-rates is critical for drug development, as a slow off-rate (long residence time) can often lead to more durable pharmacological effects.

Experimental Protocol: SPR

  • Chip Preparation: Covalently immobilize the purified target kinase onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20).

  • Binding Measurement: Inject a series of increasing concentrations of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine over the chip surface (association phase). Then, flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

  • Data Analysis: The binding events are recorded as a sensorgram (response units vs. time). Fit the sensorgrams from the different compound concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .

Table 2: Comparison of Biophysical Techniques

Technique Principle Key Outputs Advantages Limitations
ITC Measures heat change K D , n, ΔH, ΔS Label-free, in-solution, full thermodynamic profile [9] Requires large amounts of pure protein
SPR Measures refractive index change K D , k on , k off Real-time kinetics, high sensitivity, label-free [8] Requires protein immobilization, potential artifacts
DSF Measures protein unfolding T m shift (ΔT m ) High throughput, low sample consumption Indirect binding measurement, some compounds interfere

| NMR | Measures nuclear spin changes | Binding site mapping, K D | Atomic-level detail in solution, detects weak binding [1]| Requires large amounts of isotope-labeled protein |

Part 3: High-Resolution Structural Determination with X-ray Crystallography

The ultimate confirmation of a binding mode comes from a high-resolution 3D structure of the protein-ligand complex. X-ray crystallography remains the gold standard for providing an unambiguous, atomic-level view of the interactions between the compound and its target. [10][11] Rationale for this Approach: A crystal structure validates the computationally predicted pose and the biophysically measured interaction. It reveals the precise orientation of the ligand, the specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts that are responsible for binding affinity and selectivity. [11]This information is invaluable for structure-based drug design and lead optimization.

Experimental Protocol: Co-crystallization and Structure Determination

  • Complex Formation: Incubate the purified target kinase with a 3-5 fold molar excess of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine to ensure saturation of the binding site.

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex with a wide range of precipitant solutions.

  • Crystal Optimization: Optimize initial "hit" conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known structure of the target protein. Build the model of the protein and the ligand into the resulting electron density map.

  • Validation: Carefully refine the structure and validate its quality. The final electron density map should clearly and unambiguously show the placement and orientation of the 6-Bromo-8-methyl-triazolo[4,3-A]pyridine molecule in the active site.

Caption: X-ray crystallography workflow.

Conclusion: An Integrated and Self-Validating Approach

Confirming the binding mode of a small molecule like 6-Bromo-8-methyl-triazolo[4,3-A]pyridine is not a linear process but an integrated, iterative cycle. The computational predictions provide a testable hypothesis. Biophysical assays validate this hypothesis by confirming direct physical engagement and quantifying the interaction's affinity and kinetics. Finally, high-resolution structural methods like X-ray crystallography provide the definitive, atomic-level proof. By combining these orthogonal approaches, researchers can build a robust and comprehensive understanding of their compound's mechanism of action, creating a solid foundation for future drug development efforts.

References

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  • Hughes, T. V., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-t[1][2][3]riazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(4), 1479-1497. Retrieved from

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A Comparative Guide to the Pharmacokinetic Profiles of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of four prominent triazolopyridine derivatives: Trazodone, Filgotinib, Tucatinib, and Enarodustat. The information presented herein is synthesized from robust clinical and preclinical data, offering a comprehensive overview to inform future drug design and development endeavors.

Introduction: The Significance of Pharmacokinetics in Triazolopyridine Drug Development

The journey of a drug from administration to its site of action and subsequent elimination from the body is dictated by its pharmacokinetic (PK) properties. These properties, encompassing absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a drug's efficacy, safety, and dosing regimen. For triazolopyridine derivatives, a class of compounds known for their diverse pharmacological activities, a thorough understanding of their PK profiles is essential for optimizing therapeutic outcomes and minimizing adverse effects.

This guide will dissect the ADME profiles of four key triazolopyridine-based drugs, highlighting the structural nuances that influence their distinct pharmacokinetic behaviors. By presenting comparative data and the experimental methodologies used to obtain them, we aim to provide a valuable resource for scientists working to develop the next generation of triazolopyridine therapeutics.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of Trazodone, Filgotinib, Tucatinib, and Enarodustat, compiled from various clinical studies. It is important to note that direct head-to-head comparative studies are limited; therefore, these data are synthesized from separate investigations and should be interpreted with consideration of the different study populations and methodologies.

ParameterTrazodoneFilgotinibTucatinibEnarodustat
Time to Peak (Tmax) ~1-2 hours (fasting); delayed with food[1]~2-3 hours[2]~2 hours~0.5-2.5 hours[3]
Plasma Protein Binding 89-95%Low (<60%) for both parent and metabolite[4]~97.1%Not specified
Primary Metabolism Extensive hepatic metabolism via CYP3A4 to form active metabolite m-CPP[5][6][7][8]. Other CYPs like CYP2D6 are also involved[5][9].Metabolized by carboxylesterase 2 (CES2) to a primary active metabolite (GS-829845)[2][4][10].Predominantly eliminated by CYP2C8 and to a lesser extent by CYP3A[11].Unchanged drug is the main component in plasma[3].
Route of Excretion Primarily renal, after extensive metabolism.Mainly eliminated in the urine as the active metabolite (>80%)[4][12].Primarily fecal (approx. 86%), with a smaller portion in urine (approx. 4%)[13].Primarily excreted in feces (77.1%) and to a lesser extent in urine (10.9%)[3].
Elimination Half-life (t1/2) Biphasic: ~3-6 hours (initial phase), ~5-9 hours (terminal phase)[1].~4.9-10.7 hours (parent); ~19.6-27.3 hours (metabolite)[4][12].~8.5 hours~7.7-11.3 hours[3][14].
Key Active Metabolites m-chlorophenylpiperazine (m-CPP)[5].GS-829845[2][4].ONT-993 is a predominant metabolite[13].Unchanged drug is the main active component[3].

In-Depth Analysis of ADME Profiles

Absorption

All four triazolopyridine derivatives are orally bioavailable and generally exhibit rapid absorption, with Tmax values typically ranging from 0.5 to 3 hours[1][2][3]. Trazodone's absorption is notably affected by food, which can delay the time to peak concentration[1]. This is a critical consideration in clinical practice, as co-administration with food can modulate its sedative effects. In contrast, the pharmacokinetics of filgotinib are not significantly affected by food[4].

Distribution

The extent of plasma protein binding varies significantly among these derivatives and has important implications for their distribution and availability to target tissues. Trazodone is highly bound to plasma proteins (89-95%), which can limit its free concentration in circulation. Conversely, Filgotinib and its active metabolite exhibit low plasma protein binding (<60%), suggesting a wider distribution into tissues[4]. Tucatinib also shows high plasma protein binding at approximately 97.1%.

Metabolism: A Tale of Different Enzymes

The metabolic pathways of these triazolopyridine derivatives are diverse and highlight the influence of subtle structural modifications.

  • Trazodone: Undergoes extensive hepatic metabolism, with Cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible for its conversion to the active metabolite, m-chlorophenylpiperazine (m-CPP)[5][6][7][8]. Other enzymes, such as CYP2D6, also play a role in its metabolism[5][9]. The involvement of CYP3A4 makes Trazodone susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.

  • Filgotinib: Is primarily metabolized by carboxylesterase 2 (CES2) to its major active metabolite, GS-829845[2][4][10]. This reliance on esterase-mediated metabolism, rather than CYP enzymes, gives Filgotinib a lower potential for CYP-mediated drug-drug interactions compared to Trazodone[4].

  • Tucatinib: Is predominantly metabolized by CYP2C8, with a minor contribution from CYP3A[11]. This metabolic profile necessitates caution when co-administering Tucatinib with strong inhibitors or inducers of CYP2C8.

  • Enarodustat: In contrast to the others, the parent drug is the main active component found in plasma, indicating less extensive metabolism[3].

The following diagram illustrates the primary metabolic pathways for these derivatives.

cluster_Trazodone Trazodone Metabolism cluster_Filgotinib Filgotinib Metabolism cluster_Tucatinib Tucatinib Metabolism cluster_Enarodustat Enarodustat Metabolism Trazodone Trazodone mCPP m-CPP (Active) Trazodone->mCPP CYP3A4 (major) CYP2D6 (minor) Filgotinib Filgotinib GS829845 GS-829845 (Active) Filgotinib->GS829845 Carboxylesterase 2 (CES2) Tucatinib Tucatinib Metabolites Inactive Metabolites Tucatinib->Metabolites CYP2C8 (major) CYP3A (minor) Enarodustat Enarodustat (Active) Excretion Primarily Unchanged Enarodustat->Excretion

Caption: Primary metabolic pathways of selected triazolopyridine derivatives.

Excretion

The routes of elimination also differ significantly. Trazodone and Filgotinib are primarily cleared renally after metabolism[4][12]. In contrast, Tucatinib and Enarodustat are predominantly eliminated through the feces[3][13]. These differences in excretion pathways are important considerations for patients with renal or hepatic impairment.

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic profiles of these triazolopyridine derivatives relies on a series of well-established experimental protocols. Below is a generalized, step-by-step methodology for a typical in vivo pharmacokinetic study in humans, based on the approaches described in the cited literature.

Protocol: Single-Dose Oral Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of a novel triazolopyridine derivative.

Study Design: A single-center, open-label, single-dose study in healthy adult volunteers.

Methodology:

  • Subject Recruitment and Screening:

    • Recruit a cohort of healthy male and female volunteers (n=12-24).

    • Conduct a thorough medical history, physical examination, and clinical laboratory tests to ensure subjects meet inclusion/exclusion criteria.

    • Obtain written informed consent from all participants.

  • Drug Administration:

    • Following an overnight fast of at least 10 hours, administer a single oral dose of the triazolopyridine derivative with a standardized volume of water.

    • For studies investigating food effects, a parallel cohort would receive the drug after a standardized high-fat meal.

  • Blood Sampling:

    • Collect serial blood samples into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose)[15].

    • Immediately centrifuge the blood samples to separate plasma.

  • Sample Processing and Storage:

    • Transfer the plasma into labeled cryovials and store at -70°C or below until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent drug and its major metabolites in plasma[16][17][18].

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

      • AUC0-∞ (Area under the plasma concentration-time curve extrapolated to infinity)

      • t1/2 (Elimination half-life)

      • CL/F (Apparent total body clearance)

      • Vd/F (Apparent volume of distribution)

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

A Subject Recruitment & Screening B Drug Administration (Oral Dose) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (-70°C) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Parameter Calculation F->G

Caption: Workflow of an in vivo pharmacokinetic study.

Conclusion and Future Perspectives

This comparative guide highlights the significant diversity in the pharmacokinetic profiles of triazolopyridine derivatives, driven by variations in their chemical structures. Trazodone's reliance on CYP3A4, Filgotinib's esterase-mediated metabolism, Tucatinib's CYP2C8 pathway, and Enarodustat's limited metabolism each present unique considerations for drug development and clinical use.

For researchers in this field, these findings underscore the importance of early and comprehensive ADME profiling. A deep understanding of metabolic pathways is crucial for predicting potential drug-drug interactions and for designing molecules with more favorable pharmacokinetic properties. Future research should focus on establishing clearer structure-pharmacokinetic relationships within the triazolopyridine class to enable more rational drug design. The experimental protocols outlined here provide a robust framework for conducting such investigations, ultimately paving the way for the development of safer and more effective triazolopyridine-based therapies.

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Validating the Antitumor Effects of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo antitumor efficacy of the novel investigational compound, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine. We will detail a robust xenograft study design, present a comparative analysis with a standard-of-care chemotherapeutic agent, and provide step-by-step protocols for key experimental assays.

Introduction: The Therapeutic Potential of Triazolopyridine Derivatives

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide range of pharmacological activities, including anticancer properties.[1][2] Some of these compounds have been identified as potent inhibitors of critical cancer-related targets. For instance, certain triazolopyridine derivatives act as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in the development of various cancers.[3] The subject of this guide, 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, is a novel compound within this class. This document outlines a preclinical validation pathway to assess its antitumor effects in a well-established colorectal cancer xenograft model.

Comparative Xenograft Study Design

To rigorously assess the antitumor potential of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine, a comparative in vivo study is essential. This study will compare the investigational compound's efficacy against a standard chemotherapeutic agent used in colorectal cancer, 5-fluorouracil (5-FU).[4][5][6]

Experimental Groups:

  • Group 1: Vehicle Control: Mice will receive the delivery vehicle alone to serve as a baseline for tumor growth.

  • Group 2: 6-Bromo-8-methyl-triazolo[4,3-A]pyridine: This group will be treated with the investigational compound to evaluate its antitumor effects.

  • Group 3: 5-Fluorouracil (5-FU): This group will receive a standard dose of 5-FU, a widely used chemotherapy for colorectal cancer, serving as a positive control and benchmark for efficacy.[4][5][6]

Choice of Xenograft Model:

The COLO-205 human colorectal adenocarcinoma cell line is a suitable model for this study. These cells are known to form solid tumors in immunocompromised mice and have been utilized in studies evaluating the efficacy of chemotherapeutic agents like 5-FU.[7]

Experimental Workflow

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Compound Treatment Compound Treatment Randomization->Compound Treatment 5-FU Treatment 5-FU Treatment Randomization->5-FU Treatment Tumor Measurement Tumor Measurement Vehicle Control->Tumor Measurement Compound Treatment->Tumor Measurement 5-FU Treatment->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Tumor Measurement->Body Weight Monitoring Tumor Excision Tumor Excision Body Weight Monitoring->Tumor Excision Tumor Weight Tumor Weight Tumor Excision->Tumor Weight Immunohistochemistry Immunohistochemistry Tumor Excision->Immunohistochemistry TUNEL Assay TUNEL Assay Tumor Excision->TUNEL Assay

Caption: A schematic of the xenograft study workflow.

Data Presentation: A Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the comparative xenograft study.

Table 1: Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (Day 21, mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
6-Bromo-8-methyl-triazolo[4,3-A]pyridine (50 mg/kg)600 ± 9060
5-Fluorouracil (20 mg/kg)750 ± 11050

Table 2: Endpoint Tumor Weight

Treatment GroupAverage Tumor Weight (g)
Vehicle Control1.6 ± 0.2
6-Bromo-8-methyl-triazolo[4,3-A]pyridine (50 mg/kg)0.7 ± 0.1
5-Fluorouracil (20 mg/kg)0.8 ± 0.15

Table 3: Analysis of Proliferation and Apoptosis

Treatment GroupKi-67 Positive Cells (%)TUNEL Positive Cells (%)
Vehicle Control85 ± 55 ± 2
6-Bromo-8-methyl-triazolo[4,3-A]pyridine (50 mg/kg)30 ± 745 ± 8
5-Fluorouracil (20 mg/kg)40 ± 635 ± 6

Detailed Experimental Protocols

I. Establishment of COLO-205 Xenografts
  • Cell Culture: COLO-205 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 COLO-205 cells in 100 µL of sterile PBS is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.[8][9] While caliper measurements are standard, techniques like microCT can offer greater accuracy.[8][9][10]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the treatment groups.

II. Immunohistochemistry for Ki-67
  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating.

  • Staining:

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

    • Sections are blocked with a protein-blocking solution.

    • Slides are incubated with a primary antibody against Ki-67.[11][12]

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is applied.

    • The signal is visualized using a DAB chromogen solution.

    • Sections are counterstained with hematoxylin.

  • Quantification: The percentage of Ki-67 positive cells is determined by counting at least 500 cells in three different high-power fields per tumor.

III. TUNEL Assay for Apoptosis
  • Tissue Preparation: Similar to IHC, paraffin-embedded tumor sections are used.

  • Deparaffinization and Rehydration: The tissue sections are deparaffinized and rehydrated.

  • Permeabilization: Sections are treated with Proteinase K to allow for enzyme penetration.[13]

  • TUNEL Reaction:

    • The slides are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and digoxigenin-labeled dUTP.[14]

    • The TdT enzyme catalyzes the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[13][15][16]

  • Detection:

    • An anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP) is applied.[14]

    • The signal is visualized with a suitable substrate (e.g., DAB).

  • Quantification: The percentage of TUNEL-positive (apoptotic) cells is quantified similarly to the Ki-67 analysis.

Proposed Mechanism of Action

While the precise mechanism of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine is under investigation, its structural similarity to other anticancer triazolopyridine derivatives suggests a potential role as a BRD4 inhibitor.[3] BRD4 is crucial for the transcription of key oncogenes, and its inhibition can lead to cell cycle arrest and apoptosis.

G Compound 6-Bromo-8-methyl- triazolo[4,3-A]pyridine BRD4 BRD4 Compound->BRD4 Inhibits Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) BRD4->Oncogene_Transcription Promotes Cell_Cycle_Progression Cell Cycle Progression Oncogene_Transcription->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Oncogene_Transcription->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: Proposed mechanism of action for the compound.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the preclinical validation of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine in a xenograft model. By following these detailed protocols and comparative analyses, researchers can generate robust and reliable data to support the continued development of this promising investigational compound. The hypothetical data presented suggests that 6-Bromo-8-methyl-triazolo[4,3-A]pyridine has the potential to be a more effective antitumor agent than the standard-of-care, 5-FU, in this preclinical model. Further investigation into its mechanism of action and safety profile is warranted.

References

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A Comparative Guide to Assessing the Drug-Likeness of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the triazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The 6-Bromo-8-methyl-triazolo[4,3-A]pyridine framework, in particular, offers a versatile starting point for the development of novel therapeutic agents due to its unique electronic properties and synthetic tractability.[3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[4][5][6] This guide provides a comprehensive framework for the early-stage assessment of the drug-likeness of novel 6-Bromo-8-methyl-triazolo[4,3-A]pyridine derivatives, integrating computational predictions with key experimental validation assays.

The Imperative of Early Drug-Likeness Assessment

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to become an orally active drug. It is primarily evaluated through a set of physicochemical and pharmacokinetic properties that influence a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][6][7] Early and accurate assessment of these properties is critical to de-risk drug discovery projects, saving invaluable time and resources by focusing efforts on candidates with a higher probability of clinical success.[5][6][8]

This guide will walk through a logical, multi-tiered approach to evaluating the drug-likeness of a hypothetical series of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine derivatives, illustrating the interplay between predictive computational models and definitive experimental data.

Tier 1: In Silico Profiling - The First Filter

Computational, or in silico, methods provide a rapid and cost-effective first pass to evaluate the drug-likeness of a large number of compounds.[9][10][11] These predictive models are built upon vast datasets of known drugs and their properties, allowing for the estimation of key parameters before a compound is even synthesized.[12][13]

Lipinski's Rule of Five: A Foundational Guideline

Formulated by Christopher A. Lipinski, the "Rule of Five" is a set of simple heuristics that predict the likelihood of a compound having good oral absorption and permeation.[14][15][16] While not a rigid set of rules, it serves as an excellent initial filter for identifying compounds with potentially problematic physicochemical properties.[17] The rules are as follows:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and be sequestered in fatty tissues.[18]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

To illustrate, let's consider a hypothetical series of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine derivatives with varying substituents at the 3-position:

Compound IDR-Group at Position 3Molecular Weight ( g/mol )Calculated LogPHBDHBALipinski Violations
Parent Scaffold -H212.052.1030
Derivative A -CH2OH242.081.8140
Derivative B -COOH256.061.5150
Derivative C -N(CH3)2255.122.5040
Derivative D -C6H5288.133.9030

Note: These values are illustrative and would be calculated using cheminformatics software.

Advanced ADMET Predictions

Beyond Lipinski's rules, a host of computational tools can predict a wider range of ADMET properties.[19][20][21] These predictions can offer early warnings about potential liabilities such as poor solubility, metabolic instability, or toxicity.

Compound IDPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)Predicted CYP2D6 InhibitionPredicted hERG InhibitionPredicted Ames Mutagenicity
Derivative A HighModerateLowLowLow
Derivative B HighLowLowLowLow
Derivative C ModerateHighModerateLowLow
Derivative D LowHighHighModerateLow

Note: These are representative predictions from in silico models.

This initial in silico screen allows for the prioritization of compounds for synthesis and experimental testing. For instance, Derivative D, with its predicted low solubility and potential for CYP and hERG inhibition, might be deprioritized compared to Derivative A.

Tier 2: Experimental Validation - Grounding Predictions in Reality

While in silico predictions are invaluable for initial screening, they must be validated through experimental assays.[22] The following are core experiments to determine the key drug-like properties of the prioritized 6-Bromo-8-methyl-triazolo[4,3-A]pyridine derivatives.

Experimental Workflow for Drug-Likeness Assessment

Caption: A streamlined workflow for the experimental validation of key drug-likeness parameters.

Protocol 1: Determination of Lipophilicity (LogP)

Lipophilicity is a critical determinant of a drug's absorption, distribution, and potency.[18] The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.

Method 1: Shake-Flask Method (Gold Standard) [23][24]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by mixing and allowing the phases to separate.

  • Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Method 2: HPLC-Based LogP Determination [23][25]

This method is faster and requires less material than the shake-flask method. It correlates the retention time of a compound on a reverse-phase HPLC column with the LogP values of a set of standards with known LogP.

  • Standard Curve: Prepare a series of standards with known LogP values and inject them into the HPLC system.

  • Retention Time Measurement: Record the retention time for each standard.

  • Correlation: Plot the log of the capacity factor (k') versus the known LogP values to generate a standard curve. The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

  • Sample Analysis: Inject the test compound and measure its retention time.

  • LogP Determination: Use the standard curve to determine the LogP of the test compound based on its retention time.

Protocol 2: In Vitro Metabolic Stability Assay

Metabolic stability provides an indication of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver.[22][26][27] Poor metabolic stability can lead to a short duration of action and low bioavailability.[28]

Liver Microsomal Stability Assay [27][28]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or from another species of interest), a regenerating system for the cofactor NADPH (e.g., an NADPH-regenerating system), and buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound at a known concentration.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as t1/2 = 0.693 / k.

Protocol 3: In Vitro Cytotoxicity Assay

Cytotoxicity assays are essential for assessing the potential of a compound to cause cell death, a key indicator of toxicity.[29][30][31][32][33]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Decision-Making Framework

The integration of in silico and experimental data allows for a robust, evidence-based decision-making process.

G A Start: Candidate Compound B In Silico ADMET & Lipinski Prediction A->B C Favorable Profile? B->C D Synthesize & Test C->D Yes H Deprioritize or Redesign C->H No E Experimental Validation (LogP, Metabolic Stability, Cytotoxicity) D->E F Acceptable Drug-Likeness? E->F G Advance to Further Studies F->G Yes F->H No

Caption: A decision tree for advancing compounds based on drug-likeness assessment.

Conclusion

The assessment of drug-likeness is a critical, multi-faceted process in modern drug discovery. For promising scaffolds like the 6-Bromo-8-methyl-triazolo[4,3-A]pyridine series, a systematic approach that combines the predictive power of in silico tools with the empirical rigor of in vitro assays is essential. This tiered strategy enables the early identification of compounds with the highest potential for success, thereby streamlining the path to the development of novel and effective therapeutics. By understanding and applying the principles and protocols outlined in this guide, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of their drug discovery programs.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-A]pyridine

This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-8-methyl-[1][2]triazolo[4,3-A]pyridine. As a brominated heterocyclic compound, likely utilized as a key intermediate in pharmaceutical research and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect both laboratory personnel and the environment.[3] This document is structured to provide a comprehensive, step-by-step operational plan rooted in established principles of chemical safety.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as halogenated.[2] Such compounds are often scrutinized for their potential environmental persistence and the release of hazardous byproducts, such as hydrobromic acid, during improper thermal disposal.[4] The U.S. Environmental Protection Agency (EPA) regulates many organobromine compounds as hazardous waste, necessitating stringent management standards.[5]

  • Triazolopyridine Core: The fused triazolopyridine ring system is a common scaffold in pharmacologically active molecules.[6][7] The parent compound, pyridine, is classified as a hazardous substance; it is harmful if swallowed, inhaled, or absorbed through the skin, and is highly flammable.[8][9] Therefore, derivatives like this one must be handled with the assumption of similar or additional toxicity until proven otherwise.

Given these characteristics, 6-Bromo-8-methyl-[1][2]triazolo[4,3-A]pyridine must be treated as hazardous waste. It should never be disposed of down the drain or in general solid waste.[1][2]

Summary of Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₇H₆BrN₃[10]
Molecular Weight 212.05 g/mol [10]
Appearance Solid[10]
CAS Number 899429-04-0[10]
Hazards Assumed harmful, potential environmental toxin.[5]Inferred from structure
Storage Class Combustible Solids[10]

Core Disposal Principles and Regulatory Framework

All waste disposal activities must comply with local, state, and federal regulations, such as those established by the EPA's Resource Conservation and Recovery Act (RCRA).[5][11] The fundamental principle is "cradle-to-grave" management, where the waste generator is responsible for the hazardous material from its creation to its final, safe disposal.

The disposal strategy for this compound is dictated by its classification as a halogenated organic waste. The primary route of disposal for such materials is typically high-temperature incineration by a licensed hazardous waste management facility.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational steps for the safe disposal of 6-Bromo-8-methyl-[1][2]triazolo[4,3-A]pyridine.

Gcluster_prepPhase 1: Preparation & Segregationcluster_containPhase 2: Containment & Labelingcluster_storagePhase 3: Storage & DisposalstartIdentify Waste:6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridineppeDon Appropriate PPE:- Nitrile Gloves- Safety Goggles- Lab Coatstart->ppeBefore HandlingsegregateSegregate as'Halogenated Organic Solid Waste'ppe->segregatecontainerSelect a compatible, sealablewaste container (e.g., HDPE Pail)transferCarefully transfer wasteinto the containercontainer->transferlabelingLabel Container Clearly:- 'Hazardous Waste'- 'Halogenated Organic Solid'- Compound Name & Quantity- Date & Contact Infotransfer->labelingstorageStore in a designated,ventilated, and secureHazardous Waste Accumulation Areacontact_ehsContact Institutional EHSor a licensed hazardouswaste contractorstorage->contact_ehsendWaste collected bylicensed professionalsfor final disposal (incineration)contact_ehs->end

Caption: Workflow for the safe disposal of 6-Bromo-8-methyl-[1][2]triazolo[4,3-A]pyridine.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE to prevent skin, eye, and respiratory exposure.[8]

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Work Area: Conduct all transfers within a well-ventilated area or a chemical fume hood.[12]

Step 2: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant disposal.

  • Designate a Waste Stream: This compound must be disposed of in a "Halogenated Organic Solid Waste" stream.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[2] Mixing waste streams can create dangerous reactions and significantly increases disposal costs.

Step 3: Containerization

Waste must be collected in a designated and appropriate container.

  • Container Type: Use a clean, dry, and chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) pail or a glass jar with a screw cap is suitable for solid waste.

  • Condition: The container must be in good condition, free from leaks or external contamination.[2]

  • Headspace: Do not overfill the container. Leave at least 10-20% of headspace to allow for expansion and prevent spills.

Step 4: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Label Contents: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "6-Bromo-8-methyl-[1][2]triazolo[4,3-A]pyridine."

    • An accurate estimation of the quantity.

    • The date accumulation started.

    • Your name and laboratory contact information.

Step 5: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area while awaiting pickup.

  • Location: The storage area should be secure, well-ventilated, and away from ignition sources.[1]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to manage any potential leaks.

Step 6: Arranging for Final Disposal

Only a licensed and permitted hazardous waste disposal company can transport and dispose of this material.

  • Contact Authority: Follow your institution's protocol, which typically involves contacting the Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Documentation: Ensure all required paperwork (e.g., waste manifest) is completed accurately.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Small quantity of solid in a contained area):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to prevent dust formation.[12]

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as halogenated waste.

  • Major Spill (Large quantity or outside of a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is any risk of fire.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[13] Do not attempt to clean up a major spill yourself.[13]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of 6-Bromo-8-methyl-[1][2]triazolo[4,3-A]pyridine, upholding the highest standards of laboratory safety and environmental stewardship.

References

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A Senior Application Scientist's Guide to Handling 6-Bromo-8-methyl-triazolo[4,3-a]pyridine: A Comprehensive PPE and Safety Protocol

A Senior Application Scientist's Guide to Handling 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Comprehensive PPE and Safety Protocol

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine represent a class of molecules with significant potential. However, their safe handling is paramount to protecting the researchers who are at the forefront of scientific innovation. This guide provides a detailed protocol for the use of personal protective equipment (PPE) and outlines essential safety and disposal procedures for 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine.

It is important to note that specific safety data for 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine is not extensively available. Therefore, this guide is built upon the known hazards of the closely related parent compound, 8-Bromo-[1][2]triazolo[4,3-a]pyridine, and established best practices for handling brominated heterocyclic compounds. A thorough risk assessment should always precede any handling of this chemical.

Hazard Identification: Understanding the Risks

Based on the aggregated GHS information for the structurally similar 8-Bromo-[1][2]triazolo[4,3-a]pyridine, a clear hazard profile emerges.[2] This compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[2]

  • Causes skin irritation (Skin Irritation - Category 2).[2]

  • Causes serious eye irritation (Eye Irritation - Category 2A).[2]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3).[2]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The pyridine core of the molecule also suggests that it should be handled with care, as pyridine itself is harmful if swallowed, in contact with skin, or if inhaled.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE is a critical step in ensuring laboratory safety.[4]

Eye and Face Protection

Given the serious eye irritation potential, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory for all work with this compound, as they provide a seal around the eyes and protect against splashes and dust.[5] All eye protection should meet the ANSI Z87.1 standard.[5]

  • Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[5] A face shield alone does not provide adequate eye protection.[5]

Skin Protection

To prevent skin irritation and absorption, comprehensive skin protection is required.

  • Gloves: Chemically resistant, powder-free gloves are essential.[6] Nitrile or neoprene gloves are generally preferred for handling a wide range of chemicals. Double gloving is recommended, especially during hazardous drug compounding. Gloves should be inspected for any signs of degradation or puncture before use and changed every 30 minutes or immediately if contaminated.

  • Laboratory Coat/Gown: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown that closes in the back and has tight-fitting cuffs is recommended. This gown should be made of a low-lint, impervious material.

Respiratory Protection

To avoid respiratory tract irritation, handling of this solid compound should be done in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Engineering Controls: A chemical fume hood is the primary method for controlling inhalation exposure.

  • Respirator: If engineering controls are not sufficient or during activities with a high potential for aerosolization (e.g., cleaning up a spill), respiratory protection is necessary. A NIOSH-approved N95 respirator or a higher level of protection, such as a full face-piece respirator with a chemical cartridge, should be used.[6][9] Proper fit-testing and training are required for respirator use.[9]

Summary of PPE Requirements
Protection Type Required PPE Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Protects against serious eye irritation from splashes or dust.[2]
Face Shield (in addition to goggles)Required for handling large volumes or when splash risk is high.[5]
Skin Chemically Resistant Gloves (Nitrile/Neoprene, powder-free, double-gloved)Prevents skin irritation and potential absorption.[2]
Long-sleeved Laboratory Coat or Disposable GownProtects the body from contamination.
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of dust/vapors.[7]
NIOSH-approved Respirator (e.g., N95)Necessary if engineering controls are insufficient or during spills.[6][9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep1Conduct Risk Assessmentprep2Designate Work Area (Fume Hood)prep1->prep2prep3Assemble All Materials & Equipmentprep2->prep3prep4Don Appropriate PPEprep3->prep4handle1Weigh Solid in Fume Hoodprep4->handle1Proceed to handlinghandle2Perform Chemical Reactionhandle1->handle2handle3Monitor Experimenthandle2->handle3clean1Quench Reaction (if necessary)handle3->clean1Experiment completeclean2Segregate Wasteclean1->clean2clean3Decontaminate Work Areaclean2->clean3clean4Doff PPE Correctlyclean3->clean4

Caption: A typical workflow for safely handling the chemical.

  • Preparation:

    • Always work in a well-ventilated area, with a certified chemical fume hood being the preferred location.[7][8]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Wash hands thoroughly before and after handling the compound.[1]

    • Avoid eating, drinking, or smoking in the laboratory area.[1]

  • During Handling:

    • When weighing the solid, do so within the fume hood to minimize the risk of inhaling dust particles.

    • Keep the container tightly closed when not in use.[3][8]

    • Use compatible labware (e.g., glass, PTFE) to avoid unforeseen reactions.

Disposal Plan: Responsible Waste Management

Proper disposal of brominated organic compounds is critical to prevent environmental contamination.

  • Waste Segregation: All waste containing 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine, including contaminated consumables (gloves, pipette tips, etc.), should be collected in a designated, labeled, and sealed container for halogenated organic waste.

  • Disposal Method: The primary method for the disposal of brominated organic waste is through high-temperature incineration at a licensed hazardous waste facility.[10] This process is designed to break down the molecule into less harmful components.

  • Spill Cleanup:

    • In case of a small spill, wear appropriate PPE, including respiratory protection.

    • Carefully sweep or shovel the solid material into a container for disposal.[7] Avoid generating dust.[7][8]

    • Decontaminate the area with an appropriate solvent and wash thoroughly.

Emergency Procedures: Immediate First Aid

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[8][11] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[8][11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.

Conclusion

While 6-Bromo-8-methyl-[1][2]triazolo[4,3-a]pyridine holds promise in research, its potential hazards necessitate a cautious and well-informed approach to handling. The foundation of safety lies in a thorough understanding of its risks, the diligent use of appropriate personal protective equipment, and adherence to established operational and disposal protocols. By integrating these principles into your laboratory workflow, you can confidently and safely advance your research goals.

References

  • Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. RSC Publishing.
  • Chemtalk. Bromine water - disposal. Retrieved from [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

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  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

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  • PubChem. 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from [Link]

  • PubChem. Methyl 6-bromo-[1][2]triazolo[1,5-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.